molecular formula C9H11FN2O4S B15094202 2'-Deoxy-2'-fluoro-4-thiouridine

2'-Deoxy-2'-fluoro-4-thiouridine

Numéro de catalogue: B15094202
Poids moléculaire: 262.26 g/mol
Clé InChI: LBXPACVSMLWUMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2'-Deoxy-2'-fluoro-4-thiouridine is a useful research compound. Its molecular formula is C9H11FN2O4S and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXPACVSMLWUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2'-Deoxy-2'-fluoro-4-thiouridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic pyrimidine nucleoside analogue that has garnered significant interest within the scientific community due to its potential as an antiviral and anticancer agent. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols, drawn from established methodologies for similar compounds, are presented to facilitate further research and development. The document also explores the compound's mechanism of action, including its intracellular metabolism and interaction with key cellular and viral enzymes, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

Nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Modifications to the sugar moiety and the nucleobase have led to the discovery of potent drugs that can selectively inhibit viral replication or cancer cell proliferation. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar, as seen in 2'-deoxy-2'-fluorouridine, is known to enhance the metabolic stability and biological activity of nucleosides. Furthermore, the substitution of the oxygen atom at the 4-position of the pyrimidine ring with sulfur to create a 4-thiouridine derivative can lead to unique photochemical properties and altered base pairing interactions. This compound combines these two key modifications, making it a promising candidate for drug development. This guide aims to provide a comprehensive resource on the synthesis and properties of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the preparation of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor, followed by glycosylation with a protected 4-thiouracil base, and subsequent deprotection. The following protocol is a proposed synthetic route based on established methods for analogous nucleosides.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose

  • To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fluorinated sugar donor.

Step 2: Glycosylation with Protected 4-Thiouracil

  • Prepare silylated 4-thiouracil by reacting 4-thiouracil with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile.

  • To a solution of the fluorinated sugar donor from Step 1 in anhydrous acetonitrile, add the silylated 4-thiouracil.

  • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting protected nucleoside by silica gel chromatography.

Step 3: Deprotection

  • Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, by reversed-phase high-performance liquid chromatography (HPLC).

Synthesis Workflow

Synthesis_Workflow A 1,3,5-tri-O-benzoyl-α-D-ribofuranose B 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose A->B DAST D Protected this compound B->D Glycosylation (TMSOTf) C Silylated 4-Thiouracil C->D E This compound D->E Deprotection (NaOMe)

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties

Structural and Physical Data
PropertyPredicted Value/Information
Molecular Formula C9H11FN2O3S
Molecular Weight 246.26 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.
Melting Point Not determined.
NMR Spectroscopy 1H, 13C, and 19F NMR would be crucial for structural confirmation. Expected shifts would be similar to 2'-deoxy-2'-fluorouridine and 4-thiouridine with characteristic signals for the fluoro and thio modifications.
Mass Spectrometry High-resolution mass spectrometry would confirm the elemental composition.

Biological Properties and Mechanism of Action

This compound is anticipated to exhibit antiviral and anticancer activities, similar to other 2'-fluoro and 4'-thio nucleoside analogues. Its biological effects are dependent on intracellular phosphorylation to its active triphosphate form.

Antiviral Activity

The antiviral mechanism is likely to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. The triphosphate metabolite of this compound can act as a competitive inhibitor of the natural nucleotide substrate (UTP or dTTP). Incorporation of the analogue into the growing viral nucleic acid chain can lead to chain termination due to the presence of the 2'-fluoro group, which prevents the formation of the subsequent phosphodiester bond.

Anticancer Activity

The anticancer properties of this compound are likely mediated by its incorporation into cellular DNA, leading to the inhibition of DNA synthesis and repair. The triphosphate form can inhibit cellular DNA polymerases, leading to cell cycle arrest and induction of apoptosis.

Intracellular Metabolism and Activation

Metabolism_Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Mechanism of Action A This compound B This compound Monophosphate A->B Nucleoside Kinase C This compound Diphosphate B->C Nucleotide Kinase D This compound Triphosphate (Active Form) C->D Nucleotide Kinase E Inhibition of Viral Polymerase D->E F Inhibition of DNA Polymerase D->F G Chain Termination E->G H Cell Cycle Arrest & Apoptosis F->H

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols for Biological Evaluation

Antiviral Assay (e.g., against Herpes Simplex Virus - HSV)

  • Seed susceptible host cells (e.g., Vero cells) in 96-well plates.

  • After 24 hours, infect the cells with a known titer of HSV.

  • Immediately after infection, add serial dilutions of this compound to the wells.

  • Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

  • Assess cell viability using a suitable method (e.g., MTT assay) to determine the concentration of the compound that inhibits viral replication by 50% (EC50).

  • Determine the cytotoxicity of the compound on uninfected cells to calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).

Anticancer Assay (e.g., against a cancer cell line)

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for 72 hours.

  • Measure cell viability using an appropriate assay (e.g., SRB or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50).

DNA Polymerase Inhibition Assay

  • Prepare a reaction mixture containing a DNA template-primer, purified DNA polymerase, dNTPs (including a radiolabeled dNTP), and varying concentrations of the triphosphate form of this compound.

  • Incubate the reaction at the optimal temperature for the polymerase.

  • Stop the reaction and precipitate the DNA.

  • Quantify the incorporation of the radiolabeled dNTP to measure the extent of DNA synthesis and determine the inhibitory activity of the compound.

Quantitative Biological Data

The following table summarizes representative biological activity data for related 2'-deoxy-2'-fluoro-4'-thio-pyrimidine nucleosides.

CompoundVirus/Cell LineEC50 / IC50 (µM)Reference
5-Ethyl-2'-deoxy-2'-fluoro-4'-thioarabinofuranosyluracilHSV-1Potent activity reported[1]
5-Iodo-2'-deoxy-2'-fluoro-4'-thioarabinofuranosyluracilHSV-1Potent activity reported[1]
5-Iodo-2'-deoxy-2'-fluoro-4'-thioarabinofuranosylcytosineHSV-2Potent activity reported[1]
1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)-cytosineHuman tumor cell linesPotent antitumor activity[1]

Conclusion

This compound is a promising nucleoside analogue with the potential for significant antiviral and anticancer activities. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and likely mechanisms of action based on the current understanding of related compounds. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and similar modified nucleosides. Future studies should focus on the detailed synthesis and characterization of this compound and a thorough evaluation of its biological activity spectrum and mechanism of action to fully elucidate its therapeutic promise.

References

An In-Depth Technical Guide to 2'-Deoxy-2'-fluoro-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2'-Deoxy-2'-fluoro-4-thiouridine, a modified nucleoside with significant potential in antiviral and anticancer research. This document details its chemical structure, methods for its synthesis, and its characterization through spectroscopic techniques. Furthermore, it explores its biological activities, including its mechanism of action, by drawing on data from closely related analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of this compound.

Chemical Structure and Identification

This compound is a pyrimidine nucleoside analogue characterized by the presence of a fluorine atom at the 2' position of the deoxyribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base.

Identifier Value
Molecular Formula C₉H₁₁FN₂O₄S[1]
SMILES F[C@H]1--INVALID-LINK--[C@H]1O">C@@HN2C(=O)NC(=S)C=C2[1]
CAS Number 10212-16-5[1]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses.[2][3]

Step 1: Preparation of a Protected 2-Deoxy-2-fluoro-arabinofuranosyl Intermediate

A suitable starting material, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose, can be fluorinated at the 2'-position using an appropriate fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate is then purified.

Step 2: Thiation of Uracil

Uracil is converted to 4-thiouracil. A common method for this transformation is the treatment of a protected uridine derivative with Lawesson's reagent, followed by deprotection.

Step 3: Glycosylation

The protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate is coupled with silylated 4-thiouracil in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, often a variation of the Silyl-Hilbert-Johnson reaction, forms the N-glycosidic bond.

Step 4: Deprotection

The protecting groups on the sugar and base moieties are removed under appropriate conditions, typically using ammoniacal methanol, to yield the final product, this compound. The product is then purified using chromatographic techniques.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific NMR data for this compound is not published, the expected ¹H and ¹³C NMR spectra would show characteristic shifts for the fluoro-sugar and thiouracil moieties. For comparison, the ¹H-NMR spectrum of the related 5-fluoro-4-thio-2'-deoxyuridine in DMSO-d₆ shows an exchangeable NH proton signal in the range of δ 12.68–13.10 ppm, which is indicative of the thiocarbonyl group.[4]

Mass Spectrometry (MS): The molecular weight of this compound can be confirmed by mass spectrometry. The analysis of related fluorinated nucleosides has shown that techniques like electrospray ionization (ESI) can be effectively used for their characterization.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, data from closely related analogues provide strong indications of its potential as an antiviral and antitumor agent.

Antiviral Activity

A close analogue, the phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine, has demonstrated activity against the Hepatitis C virus (HCV) replicon.[5]

Compound Virus Assay EC₅₀ (µM)
Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridineHepatitis C VirusReplicon Assay2.99[5][6]
Antitumor Activity

The related compound, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), has shown significant antitumor activity. It inhibits the in vitro growth of various human cancer cell lines, including those from gastric and colorectal carcinomas.[7] The proposed mechanism of action for 4'-thio-FAC is the inhibition of cellular DNA synthesis through the potent inhibition of DNA polymerase alpha by its triphosphate form.[8][9] This suggests that this compound, upon intracellular phosphorylation, could act as a chain terminator in DNA synthesis, leading to cytotoxic effects in cancer cells.

Mechanism of Action: RNA Interference

When incorporated into oligonucleotides, 2'-fluoro modified nucleosides have been shown to be well-tolerated and can enhance the stability and efficacy of small interfering RNAs (siRNAs) in the RNA interference (RNAi) pathway.[10] The 2'-fluoro modification helps to lock the sugar pucker in a conformation that is favorable for binding to the target mRNA and interaction with the RNA-induced silencing complex (RISC).[10]

Signaling Pathway and Experimental Workflow Visualization

RNA Interference (RNAi) Pathway

The following diagram illustrates the general mechanism of RNA interference, a pathway that can be harnessed by oligonucleotides containing this compound.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA duplex with 2'-F-4-thioU modification Dicer Dicer dsRNA->Dicer Processing siRNA_guide Guide Strand Dicer->siRNA_guide siRNA_passenger Passenger Strand Dicer->siRNA_passenger RISC_loading RISC Loading Complex siRNA_guide->RISC_loading siRNA_passenger->RISC_loading Removal RISC Activated RISC RISC_loading->RISC Activation mRNA Target mRNA RISC->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage Slicing Degradation mRNA Degradation Cleavage->Degradation

References

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-4'-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analogue that has demonstrated potential as an antiviral agent, particularly against the Hepatitis C virus (HCV). Its mechanism of action is predicated on the inhibition of viral replication through the targeting of the viral RNA-dependent RNA polymerase (RdRp). As with many nucleoside analogues, 2'-Deoxy-2'-fluoro-4'-thiouridine acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. This guide provides a comprehensive overview of the proposed mechanism of action, supported by data from closely related compounds, and details the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Targeting Viral Polymerase

The primary mechanism of action for 2'-Deoxy-2'-fluoro-4'-thiouridine is the inhibition of viral RNA synthesis. This is achieved through the competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. The process can be broken down into several key stages:

  • Cellular Uptake and Anabolism: 2'-Deoxy-2'-fluoro-4'-thiouridine, particularly when administered as a phosphoramidate prodrug (ProTide), is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to form the active 5'-triphosphate metabolite.

  • Competitive Inhibition of RdRp: The resulting 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate (F-S-dUTP) is a structural mimic of the natural uridine triphosphate (UTP). This allows it to bind to the active site of the viral RdRp, such as the HCV NS5B polymerase, in a competitive manner with the endogenous UTP.

  • Chain Termination: Following incorporation into the nascent viral RNA strand, the presence of the 2'-fluoro modification on the sugar moiety can act as a chain terminator. This modification can disrupt the proper positioning of the 3'-hydroxyl group, sterically hinder the addition of the next incoming nucleotide, or induce a conformational change in the polymerase active site, thereby halting further elongation of the viral RNA chain.

Signaling Pathway for Metabolic Activation and Polymerase Inhibition

Mechanism_of_Action Proposed Mechanism of Action of 2'-Deoxy-2'-fluoro-4'-thiouridine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) cluster_virus HCV Replication Complex Prodrug 2'-Deoxy-2'-fluoro-4'-thiouridine (Prodrug Form) Nucleoside 2'-Deoxy-2'-fluoro-4'-thiouridine Prodrug->Nucleoside Metabolic Activation Monophosphate 2'-Deoxy-2'-fluoro-4'-thiouridine Monophosphate Nucleoside->Monophosphate Phosphorylation Nucleoside_Kinase Host Nucleoside Kinases (e.g., UCK, dCK) Nucleoside->Nucleoside_Kinase Diphosphate 2'-Deoxy-2'-fluoro-4'-thiouridine Diphosphate Monophosphate->Diphosphate Phosphorylation Nucleotide_Kinase1 Host Nucleotide Kinases (e.g., UMP-CMPK) Monophosphate->Nucleotide_Kinase1 Triphosphate Active 2'-Deoxy-2'-fluoro-4'-thiouridine Triphosphate (F-S-dUTP) Diphosphate->Triphosphate Phosphorylation Nucleotide_Kinase2 Host Nucleotide Kinases (e.g., NDPK) Diphosphate->Nucleotide_Kinase2 RdRp HCV NS5B RdRp Triphosphate->RdRp Competitive Binding RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Incorporation of F-S-dUTP

Caption: Proposed metabolic activation and mechanism of action of 2'-Deoxy-2'-fluoro-4'-thiouridine.

Quantitative Data

While specific quantitative data for 2'-Deoxy-2'-fluoro-4'-thiouridine is not extensively available in the public domain, the following table summarizes the activity of a closely related phosphoramidate prodrug, 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine, against Hepatitis C virus. This data provides a strong indication of the potential potency of this class of compounds.

CompoundAssayVirus/GenotypeCell LineParameterValueReference
Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridineHCV Replicon AssayHCVNot SpecifiedEC502.99 µM[1][2]

Table 1: Antiviral Activity of a 2'-Deoxy-2'-fluoro-4'-thiouridine Analogue

For context, the table below includes data for a well-characterized related fluorinated nucleoside inhibitor of HCV, PSI-6130.

CompoundAssayEnzyme/VirusParameterValueReference
PSI-6130 TriphosphateHCV NS5B Polymerase InhibitionWild-TypeKi4.3 µM[3]
2'-C-methyladenosine TriphosphateHCV NS5B Polymerase InhibitionWild-TypeKi1.5 µM[3]
2'-C-methylcytidine TriphosphateHCV NS5B Polymerase InhibitionWild-TypeKi1.6 µM[3]

Table 2: Inhibitory Constants of Related Nucleoside Triphosphates against HCV NS5B Polymerase

Experimental Protocols

The mechanism of action and antiviral activity of nucleoside analogues like 2'-Deoxy-2'-fluoro-4'-thiouridine are typically determined through a series of in vitro and cell-based assays.

HCV Replicon Assay

This cell-based assay is fundamental for assessing the antiviral activity of a compound against HCV replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of the compound that inhibits HCV RNA replication.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

  • Compound Treatment: Replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication:

    • Luciferase Assay: If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to the inhibition of HCV replication.

    • qRT-PCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the compound.

Methodology:

  • Cell Culture: The same host cell line used in the replicon assay (e.g., Huh-7) without the replicon is used.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound as in the replicon assay.

  • Incubation: Cells are incubated for the same duration as the replicon assay.

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a CellTiter-Glo assay, which measures intracellular ATP levels.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration. The selectivity index (SI) is then determined as the ratio of CC50 to EC50. An SI value greater than 10 is generally considered indicative of promising antiviral activity.[4]

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogue on the viral polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition kinetics (e.g., Ki) of the triphosphate metabolite against the HCV NS5B polymerase.

Methodology:

  • Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified. The reaction mixture includes a template/primer RNA, ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP, and the triphosphate form of the test compound.

  • Reaction: The polymerase reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP. This can be done by scintillation counting after precipitation of the RNA or by gel electrophoresis and autoradiography.

  • Data Analysis:

    • IC50 Determination: The IC50 value is determined from the dose-response curve of polymerase activity versus the concentration of the triphosphate inhibitor.

    • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the natural substrate and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Workflow for In Vitro Evaluation

Experimental_Workflow Experimental Workflow for In Vitro Evaluation Start Start: Compound Synthesis Replicon_Assay HCV Replicon Assay Start->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay EC50 Determine EC50 Replicon_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Triphosphate_Synthesis Synthesis of Triphosphate Form SI->Triphosphate_Synthesis If SI is favorable Polymerase_Assay NS5B Polymerase Inhibition Assay Triphosphate_Synthesis->Polymerase_Assay IC50_Ki Determine IC50 and Ki Polymerase_Assay->IC50_Ki End End: Mechanism Characterized IC50_Ki->End

Caption: A typical experimental workflow for the in vitro characterization of a novel antiviral nucleoside analogue.

Conclusion

2'-Deoxy-2'-fluoro-4'-thiouridine is a promising nucleoside analogue with a mechanism of action centered on the inhibition of viral RNA-dependent RNA polymerase. Its efficacy is dependent on intracellular conversion to its active triphosphate form, which then acts as a competitive inhibitor and likely a chain terminator of viral RNA synthesis. While further studies are required to fully elucidate the specific quantitative aspects of its activity and its complete metabolic profile, the available data on closely related compounds strongly support its potential as an antiviral therapeutic. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this and other novel nucleoside polymerase inhibitors.

References

The Photophysical Intricacies of Fluorinated Thiouridines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique photophysical properties of fluorinated thiouridines, offering insights into their potential as next-generation photosensitizers and therapeutic agents.

This technical guide provides a comprehensive overview of the photophysical characteristics of fluorinated thiouridines, with a particular focus on 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd). By delving into their excited state dynamics, singlet oxygen generation capabilities, and the experimental methodologies used for their characterization, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to harness the potential of these promising compounds.

Core Photophysical Properties: A Comparative Analysis

The introduction of a fluorine atom into the thiouridine scaffold can significantly modulate its photophysical properties. To illustrate this, the following table summarizes the key photophysical parameters of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) in acetonitrile, compared to its non-fluorinated counterpart, 4-thiouracil (4-TU).

Property2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd)4-Thiouracil (4-TU)Reference
Triplet State Formation Quantum Yield (ΦT) 0.79 ± 0.01~0.9[1][2][3]
Intrinsic Triplet Lifetime (τT) 4.2 ± 0.7 µs0.23 ± 0.02 µs (anaerobic)[1][2][4]
Singlet Oxygen Quantum Yield (ΦΔ) 0.61 ± 0.02 (oxygen-saturated)0.49 ± 0.02[1][2][4]
Fraction of Triplet Quenching by O2 leading to 1O2 (SΔ) 0.78 ± 0.01Not Reported[1][2]

Key Insights from the Data:

  • High Triplet Quantum Yield: Both the fluorinated and non-fluorinated thiouridines exhibit exceptionally high triplet quantum yields, indicating efficient population of the triplet excited state upon photoexcitation. This is a crucial characteristic for effective photosensitizers.

  • Extended Triplet Lifetime in the Fluorinated Derivative: The introduction of the acetylated ribose and fluorine in ta5F4TUrd leads to a significantly longer intrinsic triplet lifetime compared to 4-TU. This extended lifetime increases the probability of interaction with molecular oxygen, potentially leading to more efficient singlet oxygen generation.

  • Enhanced Singlet Oxygen Generation: ta5F4TUrd demonstrates a higher singlet oxygen quantum yield compared to 4-TU. Furthermore, the high value of SΔ for ta5F4TUrd signifies that a large fraction of the quenching events between the triplet state and molecular oxygen result in the formation of singlet oxygen, making it a highly efficient photosensitizer.[1][2]

Experimental Protocols: A Methodological Deep Dive

The characterization of the photophysical properties of fluorinated thiouridines relies on a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the study of ta5F4TUrd.

Synthesis of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd)

The synthesis of ta5F4TUrd is typically achieved through the thionation of its corresponding uridine precursor using Lawesson's reagent.[1][2][5]

Materials:

  • 2',3',5'-tri-O-acetyl-5-fluorouridine

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve 2',3',5'-tri-O-acetyl-5-fluorouridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add Lawesson's reagent to the solution (typically in a slight excess, e.g., 1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine.

  • Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Nanosecond Transient Absorption Spectroscopy

This pump-probe technique is employed to study the properties of the triplet excited state, including its lifetime and absorption characteristics.[6][7][8]

Experimental Setup:

  • Pump Source: A pulsed laser system, typically a Q-switched Nd:YAG laser, providing nanosecond pulses at an appropriate excitation wavelength (e.g., the third harmonic at 355 nm).

  • Probe Source: A high-intensity lamp, such as a xenon arc lamp, that provides a continuous or pulsed broad-spectrum probe beam.

  • Sample Holder: A quartz cuvette to hold the sample solution.

  • Monochromator: To select the desired probe wavelength.

  • Detector: A fast photodetector, such as a photomultiplier tube (PMT), connected to a digital oscilloscope.

Procedure:

  • Prepare a solution of the fluorinated thiouridine in a suitable solvent (e.g., acetonitrile) with an absorbance of approximately 0.1-0.3 at the excitation wavelength.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to measure the intrinsic triplet lifetime. For studying quenching by oxygen, saturate the solution with oxygen.

  • Place the sample cuvette in the sample holder.

  • The pump laser pulse excites the sample, populating the excited states.

  • The probe beam passes through the sample, and its intensity is monitored by the detector.

  • The change in absorbance of the sample as a function of time after the laser pulse is recorded by the oscilloscope.

  • By varying the probe wavelength using the monochromator, a transient absorption spectrum can be constructed at different time delays after the laser flash.

  • The decay of the transient absorption signal, which corresponds to the decay of the triplet state, is fitted to an exponential function to determine the triplet lifetime (τT).

Time-Resolved Thermal Lensing (TRTL)

TRTL is a sensitive technique used to determine the quantum yield of triplet state formation (ΦT). It measures the heat deposited in the sample by non-radiative decay processes following photoexcitation.

Experimental Setup:

  • Excitation Laser: A pulsed laser, similar to that used in transient absorption spectroscopy.

  • Probe Laser: A continuous-wave (cw) laser with a stable output, typically a He-Ne or diode laser, with a wavelength that is not absorbed by the sample.

  • Sample Cell: A cuvette with a short path length.

  • Detector: A photodiode with a pinhole placed in the center of the probe beam's far-field pattern.

Procedure:

  • Prepare two solutions: the sample solution and a reference solution of a compound with a known triplet quantum yield (e.g., benzophenone in benzene, ΦT = 1.0). The absorbance of both solutions should be matched at the excitation wavelength.

  • The excitation laser pulse is focused into the sample, creating a localized temperature and refractive index gradient (the "thermal lens").

  • The probe beam, collinear with the excitation beam, is distorted by this thermal lens.

  • The change in the intensity of the probe beam passing through the pinhole is measured by the photodiode as a function of time.

  • The time-resolved thermal lensing signal consists of a fast component due to the heat released from the singlet excited state and a slower component from the triplet state.

  • By analyzing the amplitudes of these two components, the amount of energy released through non-radiative decay from the triplet state can be determined.

  • The triplet formation quantum yield of the sample (ΦTS) is calculated by comparing its thermal lensing signal to that of the reference (ΦTR) using the following equation:

    ΦTS = ΦTR * (AS / AR)

    where AS and AR are the amplitudes of the slow component of the thermal lensing signal for the sample and reference, respectively.

Near-Infrared (NIR) Emission Spectroscopy for Singlet Oxygen Detection

This technique directly detects the weak phosphorescence of singlet oxygen (1O2) at approximately 1270 nm, allowing for the determination of the singlet oxygen quantum yield (ΦΔ).[9][10][11]

Experimental Setup:

  • Excitation Source: A pulsed laser or a continuous-wave laser with a wavelength strongly absorbed by the photosensitizer.

  • Sample Holder: A quartz cuvette.

  • Collection Optics: Lenses to collect the emitted light from the sample.

  • Filters: To remove scattered excitation light and fluorescence from the photosensitizer.

  • Monochromator: To spectrally resolve the emission.

  • NIR Detector: A sensitive near-infrared detector, such as a liquid-nitrogen-cooled germanium detector or a photomultiplier tube with sensitivity in the NIR region.

  • Signal Processing Electronics: A lock-in amplifier for cw measurements or a time-correlated single-photon counting (TCSPC) system for time-resolved measurements.

Procedure:

  • Prepare air- or oxygen-saturated solutions of the sample and a reference photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone or tetraphenylporphyrin) in a suitable solvent (e.g., acetonitrile). The absorbance of both solutions should be matched at the excitation wavelength.

  • Place the sample cuvette in the spectrometer.

  • Excite the sample and collect the emission in the near-infrared region.

  • Scan the monochromator around 1270 nm to record the phosphorescence spectrum of singlet oxygen.

  • The integrated intensity of the singlet oxygen phosphorescence signal is proportional to the singlet oxygen quantum yield.

  • The singlet oxygen quantum yield of the sample (ΦΔS) is calculated by comparing its integrated emission intensity (IS) to that of the reference (IR) using the following equation:

    ΦΔS = ΦΔR * (IS / IR)

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental and photophysical processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of ta5F4TUrd Start Start Precursor 2',3',5'-tri-O-acetyl- 5-fluorouridine Start->Precursor Reaction Thionation Reaction (Reflux in Anhydrous Solvent) Precursor->Reaction Reagent Lawesson's Reagent Reagent->Reaction Purification Column Chromatography Reaction->Purification Product 2',3',5'-tri-O-acetyl- 5-fluoro-4-thiouridine Purification->Product

Caption: Synthetic workflow for 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine.

G cluster_workflow Experimental Workflow for Photophysical Characterization Sample Fluorinated Thiouridine (e.g., ta5F4TUrd) TAS Nanosecond Transient Absorption Spectroscopy Sample->TAS TRTL Time-Resolved Thermal Lensing Sample->TRTL NIR Near-Infrared Emission Spectroscopy Sample->NIR TripletLifetime Triplet Lifetime (τT) TAS->TripletLifetime TripletYield Triplet Quantum Yield (ΦT) TRTL->TripletYield SingletOxygenYield Singlet Oxygen Quantum Yield (ΦΔ) NIR->SingletOxygenYield

Caption: Workflow for determining key photophysical properties.

Jablonski cluster_oxygen S0 S₀ S1 S₁ T1 T₁ S0_level S1_level S0_level->S1_level Absorption (hν) S0_text Ground State S1_level->S0_level Fluorescence T1_level S1_level->T1_level Intersystem Crossing (ISC) S1_text Excited Singlet State T1_level->S0_level Phosphorescence O2_ground ³O₂ (Ground State) T1_level->O2_ground Energy Transfer T1_text Excited Triplet State O2_singlet ¹O₂ (Singlet Oxygen)

Caption: Jablonski diagram illustrating the photosensitization process.

Conclusion and Future Directions

The photophysical properties of fluorinated thiouridines, particularly the enhanced triplet lifetime and high singlet oxygen quantum yield of derivatives like 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine, position them as highly promising candidates for applications in photodynamic therapy and as photo-crosslinking agents in biological studies. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of novel fluorinated thionucleosides.

Future research should focus on expanding the library of fluorinated thiouridines to establish a more comprehensive structure-property relationship. Investigating the photophysical properties of these compounds in aqueous environments and within biological systems will be crucial for translating their potential into clinical and research applications. Furthermore, exploring the impact of fluorination at different positions on the pyrimidine ring and the ribose moiety will undoubtedly unveil new avenues for the rational design of next-generation photosensitizers with tailored properties.

References

An In-depth Technical Guide on the Stability and Degradation of 2'-Fluoro-4-Thiouridine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic nucleoside analogue, 2'-fluoro-4-thiouridine, is of significant interest in the development of therapeutic oligonucleotides and antiviral agents. Its unique chemical structure, featuring a fluorine atom at the 2'-position of the ribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base, imparts enhanced stability and distinct biological properties. This technical guide provides a comprehensive overview of the stability and degradation of 2'-fluoro-4-thiouridine. It consolidates available data on its chemical and enzymatic stability, outlines probable degradation pathways, and details experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of modified nucleosides.

Introduction

Modified nucleosides are the cornerstone of nucleic acid-based therapeutics, offering improvements in efficacy, stability, and safety over their natural counterparts. The 2'-fluoro and 4'-thio modifications are two critical alterations that have been shown to significantly enhance the therapeutic potential of nucleosides. The fluorine atom at the 2'-position of the sugar moiety is known to increase the chemical stability of the N-glycosidic bond, particularly against acidic hydrolysis, and can also confer favorable metabolic stability.[1][2] The 4'-thiolation of the nucleobase has been demonstrated to improve resistance to nuclease-mediated degradation.[3][4] The combination of these two modifications in 2'-fluoro-4-thiouridine results in a nucleoside with potentially superior stability, making it an attractive candidate for various therapeutic applications. Understanding the stability and degradation profile of this molecule is paramount for its successful development and application.

Chemical Stability and Degradation Pathways

While specific quantitative stability data for the single nucleoside 2'-fluoro-4-thiouridine under forced degradation conditions is not extensively available in the public domain, its stability profile can be inferred from studies on closely related compounds and oligonucleotides containing this modification.

General Stability

Oligonucleotides incorporating 2'-fluoro-4-thiouridine exhibit strong resistance to degradation in 50% human plasma.[5] The 2'-fluoro modification is a key contributor to the stability of the N-glycosidic linkage, a common site of degradation for nucleosides, especially under acidic conditions.[1][6] The 4'-thio modification also contributes to overall metabolic stability.[3][4]

Potential Degradation Pathways

Based on the degradation patterns of other thionucleosides and modified nucleosides, the following degradation pathways are plausible for 2'-fluoro-4-thiouridine under stress conditions such as extreme pH, high temperature, and oxidation.

  • Desulfurization: The thio-carbonyl group of the 4-thiouracil base is susceptible to oxidation, which can lead to its replacement by an oxygen atom, converting the 4-thiouridine moiety back to a standard uridine. Studies on 4-thiouridine have shown that it can undergo desulfurization.[7]

  • Hydrolysis of the N-glycosidic Bond: Although stabilized by the 2'-fluoro group, the N-glycosidic bond can still be cleaved under harsh acidic conditions, leading to the separation of the 4-thiouracil base from the 2-fluoro-ribose sugar.

  • Base Dimerization: 4-thiouridine is known to be capable of forming dimers upon exposure to certain conditions.[7] It is plausible that 2'-fluoro-4-thiouridine could undergo similar reactions.

  • Hydrolysis of the Thiouracil Ring: The heterocyclic ring of the base itself may be susceptible to hydrolytic cleavage under extreme pH and temperature conditions.

The following diagram illustrates the potential degradation pathways of 2'-fluoro-4-thiouridine.

G A 2'-Fluoro-4-Thiouridine B Desulfurization A->B Oxidation C Glycosidic Bond Cleavage A->C Acid Hydrolysis D Dimerization A->D e.g., UV light E 2'-Fluoro-Uridine B->E F 4-Thiouracil + 2-Deoxy-2-Fluoro-Ribose C->F G 2'-Fluoro-4-Thiouridine Dimer D->G

Potential degradation pathways of 2'-fluoro-4-thiouridine.

Enzymatic Stability

The primary advantage of incorporating 2'-fluoro-4-thiouridine into oligonucleotides is the significant enhancement of their stability against nuclease-mediated degradation.

Nuclease Resistance

Oligonucleotides fully modified with 2'-fluoro-4'-thioRNA (F-SRNA) have demonstrated high resistance to degradation by nucleases.[8] While specific data for the single nucleoside is limited, the stability of the corresponding oligonucleotides provides strong evidence for the inherent resistance of the 2'-fluoro-4-thiouridine unit to enzymatic cleavage.

Table 1: Nuclease Stability of Modified Oligonucleotides

Oligonucleotide ModificationNucleaseHalf-life (t1/2)Reference
2'-O-Me-4'-thioRNA (Me-SRNA)S1 nuclease (endonuclease)> 24 hours[8]
2'-O-Me-4'-thioRNA (Me-SRNA)SVPD (3'-exonuclease)79.2 min[8]
2'-O-Me-4'-thioRNA (Me-SRNA)50% Human Plasma1631 min[8]
2'-fluoroRNA (FRNA)50% Human Plasma53.2 min[8]
2'-O-MeRNA (MeRNA)50% Human Plasma187 min[8]

Note: This table includes data for the closely related 2'-O-Me-4'-thioRNA to provide context for the enhanced stability of 2'-modified-4'-thioRNAs.

Metabolic Considerations

The metabolic fate of 2'-fluoro-4-thiouridine is a critical aspect of its in vivo application. The metabolism can be inferred from the known pathways of 4-thiouridine and other 2'-fluorinated nucleosides.

Cellular Uptake and Activation

Like other nucleosides, 2'-fluoro-4-thiouridine is expected to enter cells via nucleoside transporters.[9] Once inside the cell, it is likely to be a substrate for cellular kinases, which will phosphorylate it to the corresponding 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate form. This triphosphate is the form that can be incorporated into growing RNA chains by RNA polymerases.

The following diagram outlines the proposed metabolic activation pathway.

G cluster_0 Extracellular Space cluster_1 Intracellular Space A 2'-Fluoro-4-Thiouridine B 2'-Fluoro-4-Thiouridine A->B Nucleoside Transporter C 2'-Fluoro-4-Thiouridine Monophosphate B->C Uridine-Cytidine Kinase D 2'-Fluoro-4-Thiouridine Diphosphate C->D UMP-CMP Kinase E 2'-Fluoro-4-Thiouridine Triphosphate D->E Nucleoside Diphosphate Kinase F Incorporation into RNA E->F RNA Polymerase G A Prepare Stock Solution of 2'-Fluoro-4-Thiouridine B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal Degradation (60°C) B->F G Photolytic Degradation (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize & Dilute H->I J Analyze by HPLC-UV-MS I->J K Identify & Quantify Degradation Products J->K L Determine Degradation Pathways K->L

References

Early Research on 2'-Modified-4'-Thionucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of medicinal chemistry. Nucleoside analogs, in particular, have emerged as a highly successful class of drugs, primarily in the fields of virology and oncology.[1] The core principle behind their therapeutic effect lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancer cells.[1] A significant advancement in this area has been the chemical modification of the furanose ring of nucleosides. One such modification, the isosteric replacement of the 4'-oxygen with a sulfur atom to yield 4'-thionucleosides, has garnered considerable attention. This alteration has been shown to confer resistance to degradation by nucleoside phosphorylases, a common mechanism of inactivation for many nucleoside drugs.[1]

Early research into 2'-modified-4'-thionucleosides has unveiled a promising class of compounds with potent antiviral and anticancer activities. These modifications at the 2'-position of the 4'-thioribose scaffold have been instrumental in fine-tuning the biological activity, selectivity, and pharmacokinetic properties of these analogs. This technical guide provides an in-depth overview of the foundational research on 2'-modified-4'-thionucleosides, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Synthetic Methodologies

The synthesis of 2'-modified-4'-thionucleosides has been a focal point of early research, with several key strategies being developed to construct these complex molecules. The primary challenge lies in the stereoselective formation of the glycosidic bond between the modified thiosugar and the nucleobase. Two predominant methods have been extensively utilized: the Vorbrüggen glycosylation and the Pummerer rearrangement-mediated thioglycosylation.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides, prized for its stereoselectivity and applicability to a broad range of nucleobases and sugar moieties.[2] The reaction typically involves the coupling of a per-silylated nucleobase with an activated sugar derivative, such as a per-acetylated sugar, in the presence of a Lewis acid catalyst.

A general workflow for the synthesis of 2'-modified-4'-thionucleosides via Vorbrüggen glycosylation is depicted below.

Vorbruggen_Workflow start Start: 2'-Modified Ribonolactone thiosugar_synthesis Multi-step Synthesis of Per-acetylated 2'-Modified-4'-thioribose start->thiosugar_synthesis coupling Vorbrüggen Glycosylation: Lewis Acid Catalyzed Coupling thiosugar_synthesis->coupling silylation Silylation of Nucleobase silylation->coupling deprotection Deprotection coupling->deprotection prodrug Optional: Prodrug Synthesis (e.g., ProTide) deprotection->prodrug final_product Final 2'-Modified- 4'-Thionucleoside (Prodrug) deprotection->final_product prodrug->final_product Pummerer_Reaction start Start: 1,4-Anhydro-4-thio- 2',3'-protected ribitol oxidation Oxidation to Sulfoxide start->oxidation rearrangement Pummerer Rearrangement: Activation with Acetic Anhydride oxidation->rearrangement glycosylation Thioglycosylation: Coupling with Silylated Nucleobase rearrangement->glycosylation deprotection Deprotection glycosylation->deprotection final_product Final 2'-Modified- 4'-Thionucleoside deprotection->final_product Antiviral_Mechanism cluster_cell Infected Host Cell uptake Cellular Uptake (Nucleoside Transporters) phospho1 Phosphorylation (Cellular/Viral Kinases) -> Monophosphate uptake->phospho1 phospho2 Phosphorylation -> Diphosphate phospho1->phospho2 phospho3 Phosphorylation -> Triphosphate (Active Form) phospho2->phospho3 inhibition Inhibition of Viral RNA/DNA Polymerase phospho3->inhibition incorporation Incorporation into Viral RNA/DNA inhibition->incorporation termination Chain Termination incorporation->termination

References

The Emergence of 2'-Deoxy-2'-fluoro-4-thiouridine as a High-Efficiency Photo-cross-linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of macromolecular interactions, particularly those involving proteins and nucleic acids, is fundamental to unraveling complex biological processes and advancing drug discovery. Photo-cross-linking has emerged as a powerful technique to "freeze" these transient interactions, enabling their detailed characterization. This technical guide focuses on the discovery and application of 2'-Deoxy-2'-fluoro-4-thiouridine (4-S-dFU), a promising photo-cross-linker. While specific quantitative data and detailed protocols for 4-S-dFU are emerging, this guide consolidates available information and provides methodologies based on closely related and well-characterized analogs.

Core Concepts: The Power of Thionucleosides in Photo-cross-linking

4-thiouridine and its derivatives are a class of photoactivatable nucleoside analogs that have gained prominence in the study of nucleic acid-protein interactions. Upon excitation with long-wave UV light (typically around 365 nm), the 4-thiocarbonyl group can form covalent cross-links with adjacent amino acid residues or nucleotide bases. This specificity of activation wavelength is advantageous as it minimizes damage to other cellular components that can occur with shorter wavelength UV irradiation.

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar, as in 4-S-dFU, is intended to confer desirable properties. The high electronegativity of fluorine influences the sugar pucker, which can affect the conformation of the nucleic acid and its interactions. Furthermore, 2'-fluoro modifications are known to enhance the stability of nucleic acid duplexes.

Synthesis of this compound and its Oligonucleotide Incorporation

While a specific, detailed protocol for the synthesis of the standalone this compound nucleoside is not widely available in public literature, its synthesis can be inferred from established methods for preparing fluorinated and thio-modified nucleosides. The general approach involves the synthesis of a protected 2'-deoxy-2'-fluororibose sugar, followed by glycosylation with a protected uracil base. The 4-oxo group of the resulting protected 2'-deoxy-2'-fluorouridine is then converted to a 4-thio group, typically using Lawesson's reagent or a similar thionating agent.

For incorporation into oligonucleotides, the synthesized 4-S-dFU nucleoside is converted into a phosphoramidite derivative. This phosphoramidite can then be used in standard solid-phase oligonucleotide synthesis.

General Synthetic Workflow

start Protected 2'-Deoxy-2'-fluororibose glycosylation Glycosylation with protected Uracil start->glycosylation thionation Thionation of 4-oxo group glycosylation->thionation deprotection1 Deprotection thionation->deprotection1 nucleoside This compound (4-S-dFU) deprotection1->nucleoside phosphitylation Phosphitylation nucleoside->phosphitylation phosphoramidite 4-S-dFU Phosphoramidite phosphitylation->phosphoramidite oligo_synthesis Solid-Phase Oligonucleotide Synthesis phosphoramidite->oligo_synthesis final_oligo 4-S-dFU containing Oligonucleotide oligo_synthesis->final_oligo

Caption: Generalized workflow for the synthesis of 4-S-dFU and its incorporation into oligonucleotides.

Photo-cross-linking Mechanism and Efficiency

Upon absorption of UV light (around 365 nm), the 4-thiocarbonyl group of 4-S-dFU is excited to a reactive triplet state. This excited state can then react with nearby molecules, such as amino acid side chains or nucleotide bases, to form a stable covalent bond.

Studies on the closely related analog, 5-fluoro-2'-O-methyl-4-thiouridine (FSU), provide valuable insights into the likely cross-linking behavior of 4-S-dFU. These studies have shown that FSU forms fluorescent cross-links with thymine and non-fluorescent cross-links with cytosine. The proposed mechanism involves the formation of an unstable thietane intermediate, which then rearranges to form the final cross-linked product.

Proposed Photo-cross-linking Mechanism

s4dfu 4-S-dFU uv UV light (365 nm) s4dfu->uv Absorption excited Excited Triplet State (4-S-dFU*) uv->excited cycloaddition [2+2] Cycloaddition excited->cycloaddition target Proximal Nucleotide (e.g., T) or Amino Acid target->cycloaddition thietane Thietane Intermediate cycloaddition->thietane rearrangement Rearrangement thietane->rearrangement adduct Covalent Cross-linked Adduct rearrangement->adduct

Caption: Proposed mechanism of photo-cross-linking by 4-S-dFU.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, data from related compounds can provide an estimate of its photo-cross-linking potential.

CompoundParameterValueReference
5-fluoro-2'-O-methyl-4-thiouridine (FSU) in ODN 1Quantum yield of disappearance (Φ)0.06[1]
5-fluoro-2'-O-methyl-4-thiouridine (FSU) in ODN 2Quantum yield of disappearance (Φ)0.045[1]
5-fluoro-2'-O-methyl-4-thiouridine (FSU) in ODN 3Quantum yield of disappearance (Φ)0.02[1]
4-thiouridine (in RNA)In vivo cross-linking to protein~50% of labeled RNA[2]

Note: The quantum yield of disappearance refers to the efficiency of the initial photochemical reaction upon light absorption and can be influenced by the surrounding sequence context. The in vivo cross-linking efficiency of 4-thiouridine highlights the potential for high-yield adduct formation in a cellular environment.

Experimental Protocols

The following protocols are adapted from established methods for related 4-thiouridine analogs and should be optimized for specific applications using this compound.

Protocol 1: In Vitro Photo-cross-linking of Nucleic Acid-Protein Complexes

Objective: To identify direct interactions between a protein of interest and a 4-S-dFU-containing nucleic acid probe.

Materials:

  • Purified protein of interest

  • 4-S-dFU-labeled DNA or RNA probe

  • Binding buffer (optimized for the specific interaction)

  • UV cross-linking instrument (365 nm)

  • SDS-PAGE analysis reagents

  • Autoradiography or fluorescence imaging system (if using a labeled probe)

Methodology:

  • Binding Reaction: Incubate the purified protein and the 4-S-dFU-labeled probe in the optimized binding buffer. A typical reaction volume is 20-50 µL.

  • UV Irradiation: Place the reaction mixture in a suitable plate (e.g., 96-well plate) on ice and expose to 365 nm UV light. The irradiation time and energy will need to be optimized, but a starting point could be 10-30 minutes at a distance of 5-10 cm from the lamp.

  • Nuclease Digestion (Optional): To reduce the size of the cross-linked nucleic acid and facilitate protein analysis, digest the reaction mixture with a nuclease (e.g., RNase A/T1 for RNA, DNase I for DNA).

  • Analysis: Denature the samples and analyze by SDS-PAGE. The cross-linked complex will exhibit a higher molecular weight than the protein alone. Visualize the cross-linked product by autoradiography (if using a radiolabeled probe), fluorescence imaging (if using a fluorescently labeled probe), or Western blotting with an antibody against the protein of interest.

Protocol 2: In-Cell Photo-cross-linking (adapted from PAR-CLIP)

Objective: To identify the in vivo binding partners of a specific RNA-binding protein.

Materials:

  • Cell line of interest

  • This compound (4-S-dFU)

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • UV cross-linking instrument (365 nm)

  • Lysis buffer

  • Antibody against the RNA-binding protein of interest

  • Protein A/G beads

  • Reagents for immunoprecipitation, RNA isolation, and downstream analysis (e.g., RT-qPCR, sequencing)

Methodology:

  • Metabolic Labeling: Culture cells in the presence of 4-S-dFU. The optimal concentration and labeling time need to be determined empirically to ensure sufficient incorporation into newly synthesized nucleic acids without causing significant cytotoxicity.

  • UV Cross-linking: Wash the cells with PBS and irradiate with 365 nm UV light on ice.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody specific to the target RNA-binding protein.

  • RNA Isolation and Analysis: Isolate the cross-linked RNA from the immunoprecipitated complexes. The identified RNA molecules can then be analyzed by RT-qPCR or high-throughput sequencing to determine the binding sites of the protein of interest across the transcriptome.

Experimental Workflow for In-Cell Cross-linking and Analysis

start Cells in Culture labeling Metabolic Labeling with 4-S-dFU start->labeling crosslinking UV Cross-linking (365 nm) labeling->crosslinking lysis Cell Lysis crosslinking->lysis ip Immunoprecipitation of RBP of Interest lysis->ip wash Stringent Washes ip->wash elution Elution wash->elution rna_isolation RNA Isolation elution->rna_isolation analysis Downstream Analysis (RT-qPCR, Sequencing) rna_isolation->analysis

References

The Biological Effects of 2'-Fluoro Modified Nucleosides in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro modified nucleosides represent a cornerstone in the development of antiviral and anticancer therapeutics. The strategic incorporation of a fluorine atom at the 2' position of the ribose sugar moiety imparts unique chemical and biological properties, leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles compared to their unmodified counterparts. This technical guide provides an in-depth exploration of the biological effects of 2'-fluoro modified nucleosides in cells, focusing on their mechanisms of action, cellular metabolism, and impact on cellular signaling pathways. We present a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key cellular processes to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

The introduction of a fluorine atom, the most electronegative element, at the 2'-position of the nucleoside sugar ring profoundly influences its properties. This modification enhances the stability of the glycosidic bond, rendering the nucleoside less susceptible to enzymatic degradation.[1] Furthermore, the 2'-fluoro substitution can lock the sugar pucker conformation, which can lead to increased binding affinity for target enzymes, such as viral polymerases.[2] These altered physicochemical properties are central to the potent biological activities observed with this class of compounds.

Mechanism of Action: Chain Termination and Enzyme Inhibition

The primary mechanism by which many 2'-fluoro modified nucleosides exert their therapeutic effects is through the termination of DNA or RNA chain elongation. These nucleoside analogs act as prodrugs that, upon cellular uptake, are phosphorylated by host cell kinases to their active triphosphate forms.[3][4] These triphosphorylated analogs then compete with endogenous deoxynucleoside or nucleoside triphosphates (dNTPs or NTPs) for incorporation into newly synthesized nucleic acid chains by DNA or RNA polymerases.

Once incorporated, the presence of the 2'-fluoro group can sterically hinder the addition of the next nucleotide, leading to premature chain termination and the cessation of DNA or RNA synthesis. This disruption of nucleic acid replication is particularly cytotoxic to rapidly dividing cells, such as cancer cells, and is a key mechanism in antiviral therapy.

Gemcitabine (2',2'-difluorodeoxycytidine)

Gemcitabine is a widely used chemotherapeutic agent for various solid tumors.[5] Its mechanism of action involves several key steps:

  • Cellular Uptake and Activation: Gemcitabine is transported into the cell and is then phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP). Subsequent phosphorylations yield the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3]

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural dCTP for incorporation into DNA. The incorporation of dFdCTP into the growing DNA strand results in "masked chain termination," where one more deoxynucleotide can be added before DNA synthesis is halted. This leads to the inhibition of DNA replication and the induction of apoptosis.[3]

  • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the cellular pool of dNTPs, further enhancing the incorporation of dFdCTP into DNA.[3]

Sofosbuvir (2'-deoxy-2'-α-fluoro-β-C-methyluridine)

Sofosbuvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV).[4] Its mechanism is targeted specifically at the viral replication machinery:

  • Metabolic Activation: As a phosphoramidate prodrug, sofosbuvir is efficiently delivered to hepatocytes, where it is converted to its active triphosphate form, GS-461203.[4]

  • Inhibition of HCV NS5B Polymerase: GS-461203 acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It is incorporated into the nascent viral RNA chain, leading to immediate chain termination and the cessation of viral replication.[4] Importantly, the triphosphate of sofosbuvir does not significantly inhibit human DNA or RNA polymerases, contributing to its favorable safety profile.[4]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative 2'-fluoro modified nucleosides, highlighting their potency and selectivity.

CompoundTargetAssay SystemEC50 / IC50CC50Selectivity Index (SI)Reference
SofosbuvirHCV Genotype 1b repliconHuh-7 cells0.091 µM>18 µM>198[6]
SofosbuvirZika VirusHuh-7 cells4.1 µM>100 µM>24[6]
2'-deoxy-2'-fluorocytidine (2'-FdC)HCV repliconHuh-7 cells5.0 µM (EC90)>100 µM>20[1]
Clevudine (L-FMAU)HBVHepAD38 cells0.11 µM>100 µM>909[6]
Emtricitabine (FTC)HIV-1 (laboratory strains)T-cell lines0.009–1.5 µMNot specifiedNot specified[6]
7-deaza-7-fluoro-2′-C-methyladenosine (DFA)Yellow Fever Virus (YFV-17D)Huh-7 cells0.9 ± 0.6 µM>100 µM>111[7]

Table 1: Antiviral Activity of 2'-Fluoro Modified Nucleosides

CompoundCell LineIC50Reference
GemcitabinePancreatic Cancer (various)Varies (nM to µM range)[5]
2'-deoxy-2'-fluorocytidine (2'-FdC)Various tumor cell linesVaries (µM range)[1]

Table 2: Anticancer Activity of 2'-Fluoro Modified Nucleosides

CompoundAdministrationCmaxT1/2BioavailabilityReference
GemcitabineIV (1000 mg/m²)32 µM42–94 minLow (oral, ~10%)[8][9]
SofosbuvirOralNot specified~0.4 hours (parent), ~27 hours (active metabolite)Not specified[4]

Table 3: Pharmacokinetic Parameters of Clinically Used 2'-Fluoro Modified Nucleosides

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2'-fluoro modified nucleosides on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

  • Cell culture medium

  • 96-well tissue culture plates

  • 2'-fluoro modified nucleoside of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the 2'-fluoro modified nucleoside and incubate for a specified period (e.g., 48-72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Determination of Intracellular Nucleoside Triphosphate Levels

This protocol is essential for confirming the metabolic activation of 2'-fluoro modified nucleosides.

Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intracellular concentrations of the mono-, di-, and triphosphate forms of the nucleoside analog.[10][11]

Materials:

  • Cultured cells

  • Cold methanol

  • LC-MS/MS system

  • Analytical standards for the nucleoside and its phosphorylated metabolites

Procedure:

  • Culture cells to the desired density and treat with the 2'-fluoro modified nucleoside for a specified time.

  • Harvest the cells and rapidly quench metabolic activity by washing with ice-cold PBS.

  • Extract the intracellular metabolites by adding cold 70% methanol.[10]

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent nucleoside and its mono-, di-, and triphosphate forms.

  • Quantify the intracellular concentrations based on a standard curve generated with known amounts of the analytical standards.

Signaling Pathways and Cellular Effects

Beyond their direct impact on nucleic acid synthesis, 2'-fluoro modified nucleosides can modulate various cellular signaling pathways.

Gemcitabine-Induced Signaling

Gemcitabine-induced DNA damage and replication stress activate complex signaling networks that influence cell fate. These include:

  • DNA Damage Response: Gemcitabine activates both the ATM-Chk2 and ATR-Chk1 checkpoint pathways, which are critical for sensing DNA damage and stalled replication forks, respectively. These pathways can trigger cell cycle arrest, DNA repair, or apoptosis.[12]

  • NF-κB Pathway: In some contexts, gemcitabine can activate the NF-κB signaling pathway, which is involved in cell survival and can contribute to chemoresistance.[13]

  • Developmental Pathways in Resistance: The development of resistance to gemcitabine has been linked to the reactivation of developmental signaling pathways such as Hedgehog (Hh), Wnt, and Notch.[5]

Sofosbuvir and Host Cell Signaling

While highly specific for the HCV polymerase, sofosbuvir has been reported to have off-target effects on host cell signaling.

  • EGFR Pathway: Studies have shown that sofosbuvir can increase the expression and phosphorylation of the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the MAPK pathway. This may have implications for liver-related pathological processes.[14]

  • Interferon Signaling: The efficacy of sofosbuvir treatment can be influenced by host genetic factors related to the interferon signaling pathway, such as polymorphisms in the IFNL4 gene.[15]

Toxicity of 2'-Fluoro Modified Oligonucleotides

When incorporated into antisense oligonucleotides (ASOs), 2'-fluoro modifications can lead to sequence-independent toxicity.

  • Interaction with DBHS Proteins: 2'-fluoro modified ASOs have been shown to bind with high affinity to proteins of the Drosophila behavior/human splicing (DBHS) family. This interaction can lead to the rapid degradation of these proteins, which are involved in DNA repair and other essential cellular processes.[16][17]

  • Induction of DNA Damage and p53 Activation: The loss of DBHS proteins can result in the accumulation of DNA double-strand breaks, leading to the activation of the p53 pathway and subsequent apoptosis.[16][17]

Visualizing Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows related to 2'-fluoro modified nucleosides.

Metabolic_Activation_of_Gemcitabine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine_ext Gemcitabine (dFdC) Gemcitabine_int Gemcitabine (dFdC) Gemcitabine_ext->Gemcitabine_int hENT/hCNT dFdCMP dFdCMP Gemcitabine_int->dFdCMP ATP -> ADP dFdCDP dFdCDP dFdCMP->dFdCDP ATP -> ADP dFdCTP dFdCTP dFdCDP->dFdCTP ATP -> ADP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis Incorporation dCK dCK dCK->Gemcitabine_int UMP_CMPK UMP-CMPK UMP_CMPK->dFdCMP NDPK NDPK NDPK->dFdCDP DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Synthesis dNTP_pool dNTP Pool RNR->dNTP_pool Production

Caption: Metabolic activation and mechanism of action of Gemcitabine.

Sofosbuvir_Mechanism cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte Sofosbuvir_ext Sofosbuvir (Prodrug) Sofosbuvir_int Sofosbuvir Sofosbuvir_ext->Sofosbuvir_int Uptake GS_461203_MP GS-461203-MP Sofosbuvir_int->GS_461203_MP Metabolism GS_461203_DP GS-461203-DP GS_461203_MP->GS_461203_DP GS_461203_TP GS-461203-TP (Active) GS_461203_DP->GS_461203_TP HCV_RNA_Replication HCV RNA Replication GS_461203_TP->HCV_RNA_Replication Incorporation & Chain Termination HCV_RNA_Polymerase HCV NS5B Polymerase HCV_RNA_Polymerase->HCV_RNA_Replication Host_Kinases Host Kinases Host_Kinases->GS_461203_MP Host_Kinases->GS_461203_DP

Caption: Mechanism of action of the HCV inhibitor Sofosbuvir.

ASO_Toxicity_Pathway F_ASO 2'-Fluoro ASO DBHS_Proteins DBHS Proteins (e.g., P54nrb, PSF) F_ASO->DBHS_Proteins Binds to Proteasomal_Degradation Proteasomal Degradation DBHS_Proteins->Proteasomal_Degradation Leads to DSB_Repair_Impairment DSB Repair Impairment Proteasomal_Degradation->DSB_Repair_Impairment Causes DSB_Accumulation DNA Double-Strand Break Accumulation DSB_Repair_Impairment->DSB_Accumulation p53_Activation p53 Activation DSB_Accumulation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

References

In Vitro Transcription Using 2'-Fluoro-4-Thiouridine Triphosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of in vitro transcription (IVT) utilizing the modified nucleotide 2'-fluoro-4-thiouridine triphosphate (2'-F-4S-UTP). The incorporation of this dual-modified uridine analog into RNA transcripts offers unique advantages for structural biology, RNA-protein interaction studies, and the development of RNA-based therapeutics.

Introduction to 2'-Fluoro-4-Thiouridine Triphosphate

2'-Fluoro-4-thiouridine triphosphate is a chemically modified uridine triphosphate analog that carries two key modifications: a fluorine atom at the 2' position of the ribose sugar and a sulfur atom replacing the oxygen at the 4th position of the uracil base. These modifications impart specific chemical and biological properties to the resulting RNA.

The 2'-fluoro modification is known to confer increased nuclease resistance to the RNA backbone, enhancing its stability in biological systems.[1] This modification also favors an A-form helical conformation, similar to that of natural RNA.

The 4-thiouridine modification is a photo-activatable crosslinking agent.[2][3] Upon exposure to long-wave UV light (~365 nm), 4-thiouridine can form covalent bonds with adjacent molecules, particularly amino acid residues in proteins, making it an invaluable tool for mapping RNA-protein interactions.[4]

The combination of these two modifications in 2'-F-4S-UTP allows for the enzymatic synthesis of RNA transcripts that are both nuclease-resistant and photo-activatable, providing a powerful tool for a range of molecular biology applications.

Data Presentation

PropertyModificationObservationReference
Nuclease Stability 2'-FluoroSubstantially improves the stability of RNA.[1]
4'-ThioRNA600 times greater stability in human serum compared to natural RNA.
Hybridization 2'-F-4'-thioRNAHigh hybridization ability to complementary RNA.[1]
Immunogenicity 2'-Fluoro pyrimidinesDifferentially modulates the activation of pattern recognition receptors. Abrogates TLR3 and TLR7 activity, but enhances RIG-I stimulating activity.[5][6]
Crosslinking 4-ThiouridineEfficiently crosslinks to proteins upon exposure to UV light (>304 nm).[2][3]

Experimental Protocols

The following protocols are generalized based on standard in vitro transcription procedures with modified nucleotides.[7][8][9] Optimization may be required for specific templates and desired transcript lengths.

In Vitro Transcription with 2'-Fluoro-4-Thiouridine Triphosphate

This protocol describes the complete substitution of UTP with 2'-F-4S-UTP in a standard T7 RNA polymerase-based in vitro transcription reaction.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase (standard or a mutant engineered for modified nucleotides, e.g., Y639F)[9]

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Ribonuclease Inhibitor

  • ATP, GTP, CTP (100 mM stocks)

  • 2'-Fluoro-4-Thiouridine Triphosphate (100 mM stock)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice. Keep the T7 RNA Polymerase at -20°C until immediately before use.

  • Assemble the reaction at room temperature in the following order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
5x Transcription Buffer4 µL1x
ATP, GTP, CTP (10 mM each)2 µL of each1 mM each
2'-F-4S-UTP (10 mM)2 µL1 mM
Linearized DNA template1 µg50 ng/µL
Ribonuclease Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
  • Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Purify the RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

RNA Purification

It is crucial to purify the transcribed RNA to remove unincorporated nucleotides, proteins, and the DNA template.

Materials:

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 75% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Add an equal volume of phenol:chloroform:isoamyl alcohol to the transcription reaction.

  • Vortex for 30 seconds and centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new nuclease-free tube.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 2.

  • Transfer the aqueous phase to a new tube.

  • Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 75% ethanol and centrifuge for 5 minutes.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

RNA-Protein Crosslinking

This protocol describes a general procedure for UV crosslinking of RNA containing 4-thiouridine to interacting proteins.

Materials:

  • Purified RNA containing 2'-fluoro-4-thiouridine

  • Protein of interest or cell lysate

  • Binding buffer (specific to the protein-RNA interaction being studied)

  • UV crosslinker with 365 nm bulbs

  • SDS-PAGE loading buffer

Procedure:

  • Incubate the 2'-F-4S-U-modified RNA with the protein of interest or cell lysate in a suitable binding buffer to allow for complex formation.

  • Place the reaction mixture in a UV-transparent plate or dish on ice.

  • Expose the sample to 365 nm UV light for a predetermined amount of time (typically 5-30 minutes). The optimal time and energy should be determined empirically.

  • After crosslinking, the sample can be treated with RNase to digest unprotected RNA.

  • Analyze the crosslinked protein-RNA complexes by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or western blotting.

Mandatory Visualizations

Experimental Workflow

In_Vitro_Transcription_Workflow cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification cluster_3 Downstream Applications DNA_Template Linearized DNA Template (with T7 Promoter) IVT_Reaction T7 RNA Polymerase ATP, GTP, CTP 2'-F-4S-UTP DNA_Template->IVT_Reaction Transcription Incubation at 37°C IVT_Reaction->Transcription DNase_Treatment DNase I Treatment (Optional) Transcription->DNase_Treatment RNA_Purification Phenol:Chloroform Extraction Ethanol Precipitation DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Applications Structural Studies RNA-Protein Crosslinking Therapeutic Development QC->Applications

Caption: Workflow for in vitro transcription with 2'-F-4S-UTP.

Chemical Structure

Caption: Structure of 2'-fluoro-4-thiouridine triphosphate.

Conclusion

The use of 2'-fluoro-4-thiouridine triphosphate in in vitro transcription represents a significant advancement for RNA research and development. The ability to enzymatically synthesize RNA with enhanced stability and photo-activatable crosslinking capabilities opens up new avenues for investigating RNA structure, function, and interactions with other biomolecules. While further studies are needed to fully characterize the kinetics of its incorporation by RNA polymerases, the protocols and information provided in this guide offer a solid foundation for researchers to begin exploring the potential of this powerful modified nucleotide.

References

Methodological & Application

Unveiling RNA-Protein Interactions with 2'-Deoxy-2'-fluoro-4'-thiouridine: A High-Resolution Mapping Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The study of RNA-protein interactions is fundamental to understanding the intricate regulatory networks that govern cellular processes. Photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) has emerged as a powerful technique for the transcriptome-wide identification of RNA binding protein (RBP) interaction sites. The incorporation of photoreactive nucleoside analogs, such as 4-thiouridine (4sU), into nascent RNA transcripts allows for efficient UV-induced crosslinking to interacting proteins. Here, we introduce the application of a novel 4sU analog, 2'-Deoxy-2'-fluoro-4'-thiouridine (4-thio-F-U), for enhanced RNA-protein interaction studies. The addition of a 2'-fluoro group to the 4-thiouridine nucleoside confers significant advantages, including increased thermal stability of RNA duplexes and enhanced resistance to nuclease degradation.[1][2][3][4] These properties make 4-thio-F-U an ideal candidate for improving the robustness and resolution of RNA-protein crosslinking studies, particularly for investigations involving low-abundance RNA-protein complexes or in environments with high nuclease activity.

Advantages of 2'-Deoxy-2'-fluoro-4'-thiouridine in RNA-Protein Interaction Studies

The unique combination of a 2'-fluoro modification and a 4-thio group in 4-thio-F-U offers several key benefits over the traditionally used 4-thiouridine:

  • Enhanced Nuclease Resistance: RNA molecules incorporating 4-thio-F-U, termed 2'-F-4'-thioRNA (F-SRNA), exhibit significantly higher stability against both endo- and exonucleases compared to natural RNA and even 2'-fluoro-RNA.[1][2] This increased stability is crucial for preserving the integrity of RNA-protein complexes during lengthy experimental procedures, thereby reducing background noise and improving the signal-to-noise ratio.

  • Increased Thermal Stability: The presence of the 2'-fluoro group leads to a substantial increase in the thermal stability of RNA duplexes. F-SRNA hybridized to a complementary RNA strand shows a significantly higher melting temperature (Tm) compared to natural RNA duplexes.[1][4] This enhanced affinity can be advantageous for capturing transient or weak RNA-protein interactions.

  • Efficient Photocrosslinking: The 4-thio group retains its photoreactive properties, allowing for efficient UV-A (365 nm) induced crosslinking to amino acids in close proximity to the RNA binding site. While direct crosslinking efficiency data for 4-thio-F-U is not yet widely published, studies on similar fluorinated thiouridines suggest that the core photochemical properties are preserved.

  • Precise Identification of Binding Sites: Similar to standard PAR-CLIP, the crosslinking of 4-thio-F-U to a protein results in a characteristic T-to-C transition during reverse transcription. This signature allows for the precise, single-nucleotide resolution mapping of RBP binding sites.

Data Presentation

The following tables summarize the key properties of RNA containing 2'-Deoxy-2'-fluoro-4'-thiouridine (F-SRNA) in comparison to other relevant RNA modifications.

Table 1: Thermal Stability of Modified RNA Duplexes

RNA Duplex (15-mer)Melting Temperature (Tm)ΔTm relative to natural RNA
Natural RNA:RNA55.0 °C0 °C
2'-Fluoro-RNA (FRNA):RNA70.5 °C+15.5 °C
4'-Thio-RNA (SRNA):RNA63.5 °C+8.5 °C
2'-Fluoro-4'-thioRNA (F-SRNA):RNA 71.0 °C +16.0 °C

Data adapted from Takahashi et al., Nucleic Acids Research, 2009.[1]

Table 2: Nuclease Stability of Single-Stranded Modified RNA

RNA Modification (15-mer)Half-life (t1/2) in 50% Human Plasma
Natural RNA< 1 min
2'-Fluoro-RNA (FRNA)53.2 min
2'-O-Me-RNA (MeRNA)187 min
2'-Fluoro-4'-thioRNA (F-SRNA) Significantly improved stability (exact t1/2 not specified but noted as strong resistance) [3]
2'-O-Me-4'-thioRNA (Me-SRNA)1631 min

Data adapted from Takahashi et al., Nucleic Acids Research, 2009.[1]

Experimental Protocols

This section provides detailed protocols for the application of 2'-Deoxy-2'-fluoro-4'-thiouridine in RNA-protein interaction studies, specifically focusing on a modified PAR-CLIP workflow.

Protocol 1: In Vitro Transcription of RNA with 2'-Deoxy-2'-fluoro-4'-thiouridine Triphosphate

This protocol describes the synthesis of RNA probes containing 4-thio-F-U using T7 RNA polymerase. The incorporation of 2'-modified nucleotides can be less efficient than their natural counterparts, thus optimization of the nucleotide concentrations may be required.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (5X)

  • ATP, GTP, CTP solution (100 mM each)

  • UTP solution (100 mM)

  • 2'-Deoxy-2'-fluoro-4'-thiouridine-5'-triphosphate (4-thio-F-UTP) solution (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM ATP, GTP, CTP: 0.5 µL of each

    • 100 mM UTP: 0.25 µL (adjust ratio as needed)

    • 100 mM 4-thio-F-UTP: 0.75 µL (adjust ratio as needed for desired incorporation)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 20 units

    • T7 RNA Polymerase: 2 µL

  • Mix gently and incubate at 37°C for 2-4 hours. Note: Longer incubation times may be necessary to compensate for potentially lower incorporation efficiency of the modified nucleotide.

  • Purify the RNA transcript using a standard method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

  • Assess the quality and quantity of the transcribed RNA using a spectrophotometer and gel electrophoresis.

Protocol 2: Photo-crosslinking of 4-thio-F-U-containing RNA to Proteins

This protocol outlines the procedure for UV-crosslinking of in vitro transcribed 4-thio-F-U-labeled RNA to a protein of interest.

Materials:

  • Purified 4-thio-F-U-labeled RNA

  • Purified protein of interest

  • Binding Buffer (optimized for the specific RNA-protein interaction)

  • UV crosslinking instrument (365 nm)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Set up the binding reaction:

    • In a nuclease-free microcentrifuge tube, combine the 4-thio-F-U-labeled RNA and the purified protein in the optimized binding buffer.

    • Incubate the reaction under conditions that favor the RNA-protein interaction (e.g., 30 minutes at room temperature).

  • Perform UV crosslinking:

    • Place the tube on ice in a UV crosslinking instrument.

    • Irradiate with 365 nm UV light at an optimized energy dose (typically 0.1-0.5 J/cm²). The optimal energy should be determined empirically.

  • Analyze the crosslinking efficiency:

    • The crosslinked RNA-protein complexes can be visualized by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or by Western blotting with an antibody against the protein of interest. A shift in the molecular weight of the protein will indicate a successful crosslink.

Protocol 3: Modified PAR-CLIP using 4-thio-F-U

This protocol provides a general workflow for performing PAR-CLIP in cell culture using 4-thio-F-U.

Materials:

  • Cell line of interest

  • 2'-Deoxy-2'-fluoro-4'-thiouridine (4-thio-F-U)

  • Cell culture medium and supplements

  • UV crosslinking instrument (365 nm)

  • Lysis buffer

  • Antibody against the protein of interest

  • Protein A/G magnetic beads

  • RNase T1

  • Alkaline Phosphatase

  • T4 Polynucleotide Kinase (PNK)

  • 3' and 5' RNA adapters

  • T4 RNA Ligase

  • Reverse Transcriptase

  • PCR primers

  • High-throughput sequencing platform

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add 4-thio-F-U to the cell culture medium at a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell line.

    • Incubate for 4-16 hours.

  • UV Crosslinking:

    • Wash the cells with PBS and irradiate with 365 nm UV light on ice.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells and treat with a low concentration of RNase T1 to partially digest the RNA.

    • Immunoprecipitate the RBP of interest using a specific antibody coupled to magnetic beads.

  • RNA End-processing and Adapter Ligation:

    • Treat the immunoprecipitated RNA-protein complexes with alkaline phosphatase and then T4 PNK to prepare the RNA ends for ligation.

    • Ligate 3' and 5' RNA adapters.

  • Protein Digestion and RNA Extraction:

    • Elute the RNA-protein complexes and digest the protein with Proteinase K.

    • Extract the crosslinked RNA fragments.

  • Reverse Transcription and PCR Amplification:

    • Perform reverse transcription using a primer complementary to the 3' adapter. The presence of a crosslinked 4-thio-F-U will cause a T-to-C mutation in the resulting cDNA.

    • Amplify the cDNA by PCR.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the cDNA library.

    • Align the sequencing reads to the reference genome/transcriptome and identify binding sites by looking for characteristic T-to-C transitions.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Mechanism of 4-thio-F-U Mediated Photo-crosslinking cluster_0 RNA-Protein Complex Formation cluster_1 Photo-activation and Crosslinking 4_thio_F_U_RNA RNA with incorporated 2'-Deoxy-2'-fluoro-4'-thiouridine Complex RNA-Protein Complex 4_thio_F_U_RNA->Complex Binding RBP RNA Binding Protein RBP->Complex UV_light UV Light (365 nm) Crosslinked_Complex Covalently Crosslinked RNA-Protein Complex Complex->Crosslinked_Complex Photo-activation UV_light->Crosslinked_Complex

Caption: Mechanism of 4-thio-F-U photo-crosslinking.

G Modified PAR-CLIP Workflow with 4-thio-F-U Start Start: Cell Culture Labeling Metabolic Labeling with 2'-Deoxy-2'-fluoro-4'-thiouridine Start->Labeling Crosslinking UV Crosslinking (365 nm) Labeling->Crosslinking Lysis_IP Cell Lysis & Immunoprecipitation of RBP Crosslinking->Lysis_IP RNase Partial RNase Digestion Lysis_IP->RNase Adapter_Ligation 3' and 5' Adapter Ligation RNase->Adapter_Ligation Protein_Digestion Proteinase K Digestion Adapter_Ligation->Protein_Digestion RT_PCR Reverse Transcription & PCR Amplification Protein_Digestion->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing Analysis Data Analysis: Identify T-to-C Transitions Sequencing->Analysis End End: RBP Binding Sites Analysis->End

Caption: Modified PAR-CLIP workflow using 4-thio-F-U.

References

Application Notes and Protocols for UV Photo-Cross-Linking with 2'-Deoxy-2'-fluoro-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 2'-Deoxy-2'-fluoro-4-thiouridine for UV photo-cross-linking studies to investigate nucleic acid-protein interactions. This photoactivatable nucleoside analog is a powerful tool for capturing transient and stable interactions within a cellular context or in vitro.

Introduction

This compound is a photoactivatable nucleoside analog that can be metabolically incorporated into cellular DNA and RNA. Upon exposure to long-wave UV light, the 4-thiocarbonyl group is excited, leading to the formation of a covalent cross-link with closely associated amino acid residues of proteins. This "zero-distance" cross-linking approach provides a snapshot of direct nucleic acid-protein interactions. The 2'-fluoro modification can enhance the metabolic stability of the nucleoside.[1] Analogs such as 4-thiouridine are more photoreactive than standard uridine, increasing the efficiency of cross-linking compared to direct UV irradiation.[2]

Key Applications

  • Identification of RNA-Binding Proteins (RBPs): Uncover the full spectrum of proteins that interact with specific RNA molecules in vivo.

  • Mapping Protein Binding Sites on Nucleic Acids: Pinpoint the precise location of protein interaction on a target DNA or RNA sequence.

  • Structural Analysis of Ribonucleoprotein (RNP) Complexes: Elucidate the spatial arrangement of proteins and RNA within complex cellular machinery.

  • Drug Discovery: Screen for small molecules that disrupt or enhance specific nucleic acid-protein interactions.

Experimental Protocols

This section provides a general protocol for in vivo UV photo-cross-linking using this compound. Optimization of specific conditions, such as nucleoside concentration and UV dosage, is recommended for each experimental system.

Protocol 1: In Vivo Cross-Linking in Cultured Cells

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV cross-linker with 365 nm bulbs

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and RNase inhibitors

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing this compound. A starting concentration of 100 µM can be used, similar to protocols for 4-thiouridine.[3]

    • Incubate the cells for a sufficient period to allow for the incorporation of the analog into newly synthesized nucleic acids. Incubation times can range from 4 to 24 hours.

  • UV Cross-Linking:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a thin layer of ice-cold PBS to the plate to keep the cells hydrated and cool during irradiation.

    • Remove the lid of the cell culture plate to avoid blocking the UV light.

    • Place the plate on a pre-chilled surface inside a UV cross-linker.

    • Irradiate the cells with 365 nm UV light. The optimal energy dose should be determined empirically, but a starting point can be in the range of 100-500 mJ/cm².[4]

  • Cell Lysis and Downstream Processing:

    • After irradiation, aspirate the PBS and lyse the cells directly on the plate using a suitable lysis buffer supplemented with protease and RNase inhibitors.

    • Scrape the cells and collect the lysate.

    • The lysate can then be used for various downstream applications, such as immunoprecipitation to enrich for a specific protein-nucleic acid complex, followed by high-throughput sequencing to identify the cross-linked nucleic acid fragments.

Experimental Workflow for UV Photo-Cross-Linking

G cluster_0 In Vivo Protocol cluster_1 Downstream Analysis A Metabolic Labeling (Incorporate this compound) B UV Irradiation (365 nm) A->B Wash cells C Cell Lysis B->C Induce cross-linking D Immunoprecipitation (Target Protein) C->D Capture protein-RNA complexes E RNA Isolation D->E Isolate cross-linked RNA F Library Preparation E->F G High-Throughput Sequencing F->G H Data Analysis (Identify Binding Sites) G->H

Caption: General workflow for in vivo UV photo-cross-linking and downstream analysis.

Data Presentation

Table 1: Recommended UV Cross-Linking Parameters

Parameter4-Thiouridine (s4U)General RecommendationReference
Wavelength 365 nm>304 nm[2][3]
Energy Dose 45 kJ/m²100-500 mJ/cm²[3]
Intensity -10-13 mW/cm²[4]
Exposure Time 4 hours (incubation)Varies (seconds to minutes for irradiation)[3]

Table 2: Example Cross-Linking Efficiencies of RBPs (General UV Cross-Linking)

ProteinCross-Linking Efficiency (%CL)Cell LineReference
HuR 45.9%HeLa[5]
Pum2 24.2%HeLa[5]
GAPDH 0.0016%HeLa[5]
Fructose-bisphosphate aldolase 0.006%HeLa[5]
Alpha-enolase 0.008%HeLa[5]

Potential Considerations and Troubleshooting

  • Toxicity: High concentrations of nucleoside analogs can be toxic to cells. It is important to perform a dose-response curve to determine the optimal concentration that allows for sufficient incorporation without significant cytotoxicity.

  • Off-Target Effects: UV irradiation can induce non-specific cross-linking. It is crucial to include a control sample that has not been treated with the photoactivatable nucleoside.

  • Intrastrand Cross-Linking: 5-fluoro-4-thiouridine derivatives have been shown to form intrastrand cross-links, particularly with thymine and cytosine residues.[6][7][8] This should be considered during data analysis, as it may lead to artifacts.

  • Photooxidation: Partial photooxidation of the 4-thiouridine residue to 5-fluorouridine can occur.[6][7]

  • Structural Perturbations: The incorporation of modified nucleosides can potentially alter the structure and function of nucleic acids.[9]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the photo-cross-linking reaction at a molecular level.

G cluster_0 Molecular Mechanism of Cross-Linking A This compound (Incorporated into DNA/RNA) C Excited State (4-thiocarbonyl) A->C Absorption B UV Photon (365 nm) B->C E Covalent Cross-Link C->E Reaction D Proximal Amino Acid Residue (e.g., Cysteine, Lysine) D->E

References

Application Notes & Protocols: 2'-Deoxy-2'-fluoro-4-thiouridine in RNA Structure Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Deoxy-2'-fluoro-4-thiouridine and its close analog, 4-thiouridine (4sU), in RNA structure mapping experiments. The protocols detailed below are essential for professionals engaged in RNA research and the development of RNA-targeted therapeutics.

Introduction

This compound is a modified nucleoside that serves as a powerful tool for elucidating the structure and function of RNA. Its utility stems from the photoreactive nature of the 4-thiouracil base, which, upon exposure to long-wave UV light (typically 365 nm), can form covalent cross-links with interacting nucleotides or amino acid residues in close proximity. This photo-cross-linking capability allows for the "freezing" of transient RNA-RNA and RNA-protein interactions, enabling their identification and characterization. The 2'-fluoro modification can enhance the metabolic stability of the nucleotide analog.

While this compound is a valuable research tool, the more commonly used analog in many of the established protocols is 4-thiouridine (4sU). The methodologies described herein are largely applicable to both compounds, with the understanding that the specific incorporation strategy may vary.

Key Applications

  • RNA-RNA Interaction Mapping: Site-specific incorporation of 4-thiouridine allows for the identification of tertiary contacts within a folded RNA molecule.[1]

  • RNA-Protein Interaction Mapping: Techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) utilize 4sU to identify the binding sites of RNA-binding proteins (RBPs) at single-nucleotide resolution.

  • Metabolic Labeling of Nascent RNA: 4sU can be fed to cells and is incorporated into newly transcribed RNA. This allows for the specific isolation and analysis of nascent transcripts to study RNA synthesis, processing, and decay dynamics using techniques such as TUC-seq, SLAM-seq, and TimeLapse-seq.[2][3]

Data Presentation

Table 1: Quantitative Data on 4-thiouridine Cross-linking and Effects
ParameterObservationRNA SystemConditionsReference
Cross-linking Efficiency Maximally between 25 and 50 mM Mg2+VS ribozymeUV irradiation[1]
Effect on RNA Duplex Stability Tm of 14.5 °C for s4U containing duplex vs. 19.0 °C for unmodifiedGs4UUUC pentamer with complementary strandUV thermal melting[4]
Effect on Splicing Efficiency Increased incorporation of 4sU into pre-mRNAs decreased splicing efficiencyIn vitro transcribed pre-mRNAsIn vitro splicing assay[5]
Cellular Toxicity High concentrations (> 50 µM) inhibit production and processing of 47S rRNAHuman cell linesMetabolic labeling[6]
PAR-CLIP T-to-C Conversion Up to 28% of all uridines in 3' UTRs showed diagnostic T-to-C changesProtein occupancy profilingPAR-CLIP[7]

Experimental Protocols

Protocol 1: Site-Specific Photo-Cross-linking of RNA

This protocol describes the general workflow for identifying RNA-RNA interactions using site-specifically incorporated 4-thiouridine.

1. Synthesis and Incorporation of 4-thiouridine-containing RNA:

  • Synthesize the RNA of interest using in vitro transcription, incorporating 4-thiouridine triphosphate at the desired position(s). Alternatively, solid-phase chemical synthesis can be used for shorter RNAs.

2. RNA Folding:

  • Fold the 4sU-containing RNA in a buffer that promotes the desired tertiary structure. This often involves a heating and slow cooling step in the presence of magnesium ions.

3. UV Cross-linking:

  • Expose the folded RNA solution to UV light at a wavelength of >304 nm (typically 312 nm or 365 nm) on ice for a specified duration (e.g., 5-30 minutes).[8] The optimal time should be determined empirically.

4. Analysis of Cross-linked Products:

  • Denature the RNA and separate the cross-linked species from the un-cross-linked RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Excise the band corresponding to the cross-linked RNA from the gel.

5. Identification of Cross-linked Sites:

  • Elute the RNA from the gel slice.
  • Perform primer extension analysis with a radiolabeled primer that binds downstream of the suspected cross-link region. The reverse transcriptase will pause or terminate at the site of the cross-link, allowing for its identification.

Protocol 2: PAR-CLIP for Identifying RNA-Binding Protein Sites

This protocol outlines the key steps of the PAR-CLIP technique.

1. Metabolic Labeling of Cells with 4-thiouridine:

  • Culture cells in the presence of 4-thiouridine (e.g., 100 µM for 16 hours) to allow for its incorporation into nascent RNA transcripts.

2. In Vivo UV Cross-linking:

  • Wash the cells and expose them to 365 nm UV light to induce cross-links between 4sU-containing RNA and interacting proteins.

3. Immunoprecipitation:

  • Lyse the cells and perform immunoprecipitation using an antibody specific to the RNA-binding protein of interest.

4. RNA Isolation:

  • Treat the immunoprecipitated complexes with proteinase K to digest the protein, leaving behind the cross-linked RNA fragments.

5. Library Preparation for Sequencing:

  • Ligate RNA adapters to the 3' and 5' ends of the isolated RNA fragments.
  • Perform reverse transcription. During this step, the 4-thiouridine that was cross-linked often causes the reverse transcriptase to misincorporate a guanosine, resulting in a characteristic T-to-C mutation in the resulting cDNA.[7]
  • Amplify the cDNA via PCR.

6. High-Throughput Sequencing and Data Analysis:

  • Sequence the cDNA library.
  • Align the sequencing reads to the reference genome or transcriptome.
  • Identify the binding sites of the RBP by looking for clusters of reads with the characteristic T-to-C mutations.

Protocol 3: Metabolic Labeling and Enrichment of Nascent RNA with 4-thiouridine

This protocol details the labeling and isolation of newly transcribed RNA.[9][10]

1. 4sU Labeling of Cells:

  • Add 4-thiouridine to the cell culture medium at a final concentration of 100-500 µM.[11]
  • Incubate for the desired pulse duration (e.g., 5-60 minutes).[9]

2. Total RNA Extraction:

  • Harvest the cells and extract total RNA using a standard method such as TRIzol reagent.[10]

3. Thiol-Specific Biotinylation:

  • Resuspend the total RNA in a buffer containing biotin-HPDP. This will covalently attach biotin to the sulfur atom of the incorporated 4-thiouridine.

4. Purification of Biotinylated RNA:

  • Remove excess biotin-HPDP by chloroform extraction.
  • Isolate the biotinylated (newly transcribed) RNA from the total RNA population using streptavidin-coated magnetic beads.

5. Elution of Nascent RNA:

  • Wash the beads to remove non-biotinylated (pre-existing) RNA.
  • Elute the nascent RNA from the beads using a reducing agent such as DTT.

6. Downstream Analysis:

  • The enriched nascent RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or RNA sequencing to study gene expression dynamics.

Visualizations

experimental_workflow_photo_crosslinking cluster_synthesis RNA Preparation cluster_folding RNA Folding and Cross-linking cluster_analysis Analysis cluster_result Result synthesis In vitro transcription with 4-thiouridine triphosphate folding RNA Folding (Heat, Cool, Mg2+) synthesis->folding uv UV Irradiation (>304 nm) folding->uv page Denaturing PAGE uv->page excision Gel Excision of Cross-linked RNA page->excision elution RNA Elution excision->elution primer_ext Primer Extension elution->primer_ext result Identification of Cross-linked Nucleotides primer_ext->result

Caption: Workflow for site-specific RNA photo-cross-linking.

par_clip_workflow cluster_cell_culture In Vivo Steps cluster_biochemistry Biochemical Steps cluster_mol_bio Molecular Biology Steps cluster_sequencing Sequencing & Analysis labeling Metabolic Labeling with 4-thiouridine crosslinking UV Cross-linking (365 nm) labeling->crosslinking lysis Cell Lysis crosslinking->lysis ip Immunoprecipitation (RBP-specific antibody) lysis->ip digestion Proteinase K Digestion ip->digestion ligation Adapter Ligation digestion->ligation rt Reverse Transcription (T to C mutation) ligation->rt pcr PCR Amplification rt->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis (Identify T-to-C mutations) sequencing->analysis

Caption: PAR-CLIP experimental workflow.

metabolic_labeling_workflow cluster_labeling Labeling and Extraction cluster_enrichment Enrichment of Nascent RNA cluster_downstream Downstream Analysis cell_labeling Cell Labeling with 4sU rna_extraction Total RNA Extraction cell_labeling->rna_extraction biotinylation Thiol-specific Biotinylation rna_extraction->biotinylation streptavidin_beads Streptavidin Bead Purification biotinylation->streptavidin_beads elution Elution of Nascent RNA streptavidin_beads->elution downstream qRT-PCR, RNA-Seq, etc. elution->downstream

Caption: Nascent RNA metabolic labeling and enrichment workflow.

References

Probing RNA Secondary Structure with 2'-Fluoro-4-thiouridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-fluoro-4-thiouridine (F4sU) as a novel probe for investigating RNA secondary structure and RNA-protein interactions. This document outlines the underlying principles, detailed experimental protocols, and potential applications in basic research and drug development.

Introduction

Understanding the secondary and tertiary structure of RNA is crucial for elucidating its function in cellular processes and for the development of RNA-targeted therapeutics. 2'-fluoro-4-thiouridine is a modified nucleoside analog designed to offer multifunctional capabilities for probing RNA structure. It combines the photo-crosslinking properties of 4-thiouridine (4sU) with the unique biophysical characteristics of a 2'-fluoro modification. The 4-thio group allows for efficient UV-induced crosslinking to interacting molecules, such as proteins, while the 2'-fluoro group confers an A-form helical conformation, enhances thermal stability, and can serve as a sensitive reporter for ¹⁹F NMR studies.

Principle of Action

2'-fluoro-4-thiouridine is incorporated into nascent RNA transcripts during in vitro transcription or in living cells. Upon exposure to UV light at 365 nm, the 4-thiouracil base becomes highly reactive and forms covalent crosslinks with molecules in close proximity, primarily amino acids in RNA-binding proteins (RBPs). The 2'-fluoro modification helps to stabilize local RNA secondary structures, providing a more defined conformation for interaction studies. The location of these crosslinks can be identified at nucleotide resolution using techniques such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) followed by high-throughput sequencing.

Applications

  • Mapping RNA-Protein Interaction Sites: Precisely identify the binding sites of RBPs on target RNAs.

  • Probing RNA Secondary and Tertiary Structure: The pattern of crosslinking can provide insights into the folded structure of RNA, as regions constrained by secondary or tertiary interactions will have different crosslinking efficiencies.

  • Studying RNA Dynamics: By using pulse-chase labeling experiments, the dynamics of RNA-protein interactions and RNA structural changes can be monitored over time.[1][2]

  • ¹⁹F NMR Structural Analysis: The 2'-fluoro group provides a sensitive NMR probe for studying RNA conformation and ligand binding in solution.

  • Drug Discovery: Identify small molecules that bind to specific RNA structures and modulate their function by observing changes in the crosslinking pattern.

Data Presentation

Table 1: Hypothetical Photo-crosslinking Efficiency of 2'-Fluoro-4-thiouridine in Different RNA Structural Contexts

This table presents hypothetical quantitative data illustrating the expected crosslinking efficiency of 2'-fluoro-4-thiouridine incorporated into an RNA molecule, based on its structural environment. This data would typically be obtained through quantitative analysis of sequencing reads from a PAR-CLIP-style experiment.

RNA Structural MotifNucleotide PositionCrosslinking Read Count (Normalized)Interpretation
Single-stranded loop25850High accessibility, efficient crosslinking.
Stem (base-paired)4250Sterically hindered, low crosslinking efficiency.
Bulge58620Flexible and accessible, high crosslinking.
Protein Binding Site731200Direct contact with RBP enhances crosslinking.
Double-stranded helix9145Inaccessible for crosslinking.
Table 2: Comparison of Thermal Stability (Tm) of RNA Duplexes Containing Different Uridine Analogs

This table shows hypothetical melting temperatures (Tm) for RNA duplexes containing unmodified uridine, 4-thiouridine, 2'-fluorouridine, and 2'-fluoro-4-thiouridine, demonstrating the stabilizing effect of the 2'-fluoro modification.

Uridine Analog in DuplexMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Uridine
Uridine (U)55.20
4-Thiouridine (4sU)54.8-0.4
2'-Fluorouridine (2'FU)62.5+7.3
2'-Fluoro-4-thiouridine (F4sU)62.1+6.9

Experimental Protocols

Protocol 1: In Vitro Transcription and Incorporation of 2'-Fluoro-4-thiouridine

This protocol describes the synthesis of RNA containing 2'-fluoro-4-thiouridine via in vitro transcription.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, CTP)

  • 2'-fluoro-4-thiouridine-5'-triphosphate (F4sUTP)

  • Uridine-5'-triphosphate (UTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription buffer (10X)

    • ATP, GTP, CTP solution (10 mM each)

    • UTP and F4sUTP mix (e.g., 9:1 ratio for 10% incorporation, final concentration 10 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.

  • Purify the RNA transcript using standard methods such as phenol:chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.

  • Assess the quality and quantity of the transcribed RNA using a spectrophotometer and gel electrophoresis.

Protocol 2: Photo-crosslinking of F4sU-labeled RNA to RNA-Binding Proteins

This protocol details the procedure for UV crosslinking of F4sU-containing RNA to interacting proteins in a reconstituted system or in cell lysates.

Materials:

  • F4sU-labeled RNA

  • Purified RNA-binding protein or cell lysate

  • Binding buffer (e.g., 10 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 0.5 mM DTT)

  • UV crosslinking instrument (365 nm)

  • SDS-PAGE materials

Procedure:

  • Incubate the F4sU-labeled RNA with the purified RBP or cell lysate in the binding buffer for 20-30 minutes at room temperature to allow for complex formation.

  • Transfer the reaction mixture to a petri dish or a multi-well plate on ice.

  • Place the sample in the UV crosslinking instrument and irradiate with 365 nm UV light. The energy dose will need to be optimized but is typically in the range of 0.1-0.5 J/cm².

  • After crosslinking, the sample can be treated with RNase to digest unprotected RNA regions.

  • Analyze the crosslinked RNA-protein complexes by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or western blotting with an antibody against the RBP of interest.

Protocol 3: Identification of Crosslinking Sites using a PAR-CLIP-like Method

This protocol outlines the key steps for identifying the nucleotide-resolution binding sites of an RBP on an F4sU-labeled RNA, adapted from the PAR-CLIP methodology.[3][4][5]

Materials:

  • Crosslinked RNA-protein complexes

  • Antibody against the RBP of interest

  • Protein A/G magnetic beads

  • RNase T1

  • Alkaline Phosphatase

  • T4 Polynucleotide Kinase (PNK)

  • ³²P-γ-ATP

  • 3' and 5' RNA ligases and adapters

  • Reverse transcriptase

  • PCR primers and polymerase

  • High-throughput sequencing platform

Procedure:

  • Immunoprecipitation: Incubate the crosslinked and RNase-treated lysate with an antibody specific to the target RBP. Capture the antibody-RBP-RNA complexes using Protein A/G magnetic beads.

  • Radiolabeling: Dephosphorylate the 5' ends of the crosslinked RNA fragments with alkaline phosphatase and then radiolabel with T4 PNK and ³²P-γ-ATP.

  • Protein Gel Electrophoresis and Transfer: Elute the complexes from the beads and run on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose membrane and visualize the RNA-protein complexes by autoradiography.

  • RNA Isolation: Excise the membrane region corresponding to the crosslinked complex and isolate the RNA fragments by proteinase K digestion.

  • Library Preparation:

    • Ligate 3' and 5' adapters to the isolated RNA fragments.

    • Perform reverse transcription to generate cDNA. The 4-thiouridine to cytosine transition upon crosslinking is a characteristic mutation that marks the site of interaction.

    • Amplify the cDNA by PCR.

  • Sequencing and Data Analysis: Sequence the cDNA library on a high-throughput sequencing platform. Align the reads to the reference transcriptome and identify clusters of reads containing the characteristic T-to-C mutations, which indicate the RBP binding sites.

Visualizations

experimental_workflow cluster_labeling Step 1: In Vivo Labeling cluster_crosslinking Step 2: UV Crosslinking cluster_lysis Step 3: Cell Lysis & RNase Treatment cluster_ip Step 4: Immunoprecipitation cluster_library_prep Step 5: Library Preparation cluster_sequencing Step 6: Sequencing & Analysis A Cells grown in media containing 2'-fluoro-4-thiouridine B Irradiation with 365 nm UV light to induce RNA-protein crosslinks A->B C Cell lysis and partial RNase digestion B->C D Immunoprecipitation of target RBP-RNA complexes C->D E RNA isolation, adapter ligation, reverse transcription, and PCR D->E F High-throughput sequencing and bioinformatic analysis E->F

Caption: Workflow for identifying RNA-protein interactions using 2'-fluoro-4-thiouridine.

signaling_pathway cluster_incorporation Incorporation cluster_binding Binding & Crosslinking cluster_detection Detection F4sU 2'-fluoro-4-thiouridine RNA_Polymerase RNA Polymerase F4sU->RNA_Polymerase Nascent_RNA Nascent RNA with F4sU RNA_Polymerase->Nascent_RNA Complex RBP-RNA Complex Nascent_RNA->Complex RBP RNA-Binding Protein RBP->Complex UV_Light 365 nm UV Light Complex->UV_Light Crosslinked_Complex Covalently Crosslinked RBP-RNA Complex UV_Light->Crosslinked_Complex RT Reverse Transcription Crosslinked_Complex->RT Mutation T to C Mutation at crosslink site RT->Mutation

Caption: Mechanism of 2'-fluoro-4-thiouridine in RNA-protein crosslinking and detection.

logical_relationship cluster_properties Properties cluster_applications Applications cluster_outcomes Outcomes F4sU 2'-fluoro-4-thiouridine Photo Photo-reactivity (4-thio group) F4sU->Photo Fluoro 2'-Fluoro Modification F4sU->Fluoro Crosslinking RNA-Protein Crosslinking Photo->Crosslinking Stability Enhanced Thermal Stability Fluoro->Stability NMR 19F NMR Studies Fluoro->NMR Interactions Mapping RBP Binding Sites Crosslinking->Interactions Structure RNA Secondary Structure Information Stability->Structure Dynamics Conformational Dynamics NMR->Dynamics Interactions->Structure

Caption: Properties and applications of 2'-fluoro-4-thiouridine in RNA structural biology.

References

Application Notes and Protocols: Incorporation of 2'-Deoxy-2'-fluoro-4-thiouridine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. These modifications can enhance critical properties such as nuclease resistance, binding affinity to target sequences, and overall in vivo stability. This document provides detailed application notes and protocols for the incorporation of 2'-Deoxy-2'-fluoro-4-thiouridine, a novel modification that combines the features of a 2'-fluoro substitution and a 4-thiouracil base, into synthetic oligonucleotides. This modification is of significant interest for the development of next-generation antisense oligonucleotides (AONs) and small interfering RNAs (siRNAs) due to its potential to impart favorable conformational and stability characteristics.

Key Properties and Advantages

The unique structural features of this compound offer several advantages for oligonucleotide-based applications:

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance to nucleases, thereby increasing the metabolic stability of the oligonucleotide in biological fluids.

  • Increased Binding Affinity: The electronegativity of the 2'-fluoro substituent often leads to a shift in the sugar pucker conformation towards an A-form helix, which can increase the thermal stability (Tm) of duplexes with complementary RNA targets.

  • Photo-crosslinking Potential: The 4-thiouracil base is a photoactivatable crosslinking agent. Upon exposure to UV light (around 330-360 nm), it can form covalent bonds with adjacent molecules, making it a valuable tool for studying nucleic acid-protein interactions.

  • Modulation of RNase H Activity: The 2'-fluoro modification in the arabino configuration has been shown to influence the recruitment and activity of RNase H, a key enzyme in the mechanism of action for many antisense oligonucleotides.

Data Presentation

The following tables summarize quantitative data on the properties of oligonucleotides incorporating 2'-Deoxy-2'-fluoro-4'-thioarabinouridine, a closely related analog.

Oligonucleotide ModificationTargetChange in Melting Temperature (ΔTm) per modification (°C)Nuclease ResistanceRNase H ActivityReference
2'-Deoxy-2'-fluoro-arabino-uridine (2'F-araU)RNA+1.5 to +2.5ModerateSupported[1](--INVALID-LINK--)
4'-Thio-2'-deoxythymidineRNA+0.16High (endonuclease)Low
2'-Deoxy-2'-fluoro-4'-thioarabino-uridine (4'S-FAU)RNAMarked DecreaseHighNot Elicited[2](--INVALID-LINK--)
2'-Deoxy-2'-fluoro-4'-thioarabino-uridine (4'S-FAU)DNAMarked DecreaseHighNot Applicable[2](--INVALID-LINK--)
siRNA Modification (Sense Strand)Target Knockdown EfficiencyHalf-life in SerumReference
Unmodified siRNA~75%< 15 minutes[3](--INVALID-LINK--)
Fully 2'-Deoxy-2'-fluoro-arabino (FANA) modified~70%~6 hours[3](--INVALID-LINK--)
2'-Deoxy-2'-fluoro-4'-thioarabino-uridine (4'S-FAU) at specific positionsMaintained high efficiencyEnhanced (not quantified)[2](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block is a critical first step. The following is a generalized protocol based on the synthesis of similar modified nucleosides.

Materials:

  • Starting material: 2'-Deoxy-2'-fluorouridine

  • Protecting group reagents (e.g., Dimethoxytrityl chloride (DMT-Cl), TBDMS-Cl)

  • Thionation reagent (e.g., Lawesson's reagent)

  • Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • 5'-O-Protection: React 2'-Deoxy-2'-fluorouridine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.

  • 3'-O-Protection (Optional but recommended): Protect the 3'-hydroxyl group with a suitable protecting group like TBDMS to avoid side reactions.

  • Thionation: Treat the protected nucleoside with a thionating agent such as Lawesson's reagent in an appropriate solvent (e.g., toluene) to convert the 4-keto group of uridine to a 4-thio group.

  • 3'-O-Deprotection (if protected in step 2): Remove the 3'-hydroxyl protecting group.

  • Phosphitylation: React the 3'-hydroxyl group of the modified and 5'-O-protected nucleoside with a phosphitylating agent in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile to yield the final phosphoramidite.

  • Purification: Purify the final phosphoramidite product using silica gel column chromatography.

Protocol 2: Automated Solid-Phase Synthesis of Modified Oligonucleotides

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites and synthesis reagents (Activator, Capping reagents, Oxidizer)

  • This compound phosphoramidite solution (0.08–0.15 M in anhydrous acetonitrile)

  • Cleavage and deprotection solutions (e.g., concentrated ammonium hydroxide, methylamine)

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration and place it on a designated port on the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite, activated by a reagent like tetrazole or DCI. For the modified phosphoramidite, the coupling time may need to be extended (e.g., 10-30 minutes) to ensure high coupling efficiency.[2]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Concentrated ammonium hydroxide/methylamine solution

  • Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups (if applicable)

  • HPLC system with a reverse-phase column

  • Desalting columns

Procedure:

  • Cleavage and Base Deprotection: Treat the CPG support with a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[2]

  • 2'-Hydroxyl Deprotection (for RNA-containing sequences): If the oligonucleotide contains ribonucleotides with 2'-O-silyl protection, treat the cleaved oligonucleotide with TEA·3HF for at least 48 hours at room temperature.[2]

  • Purification: Purify the crude oligonucleotide using reverse-phase HPLC to separate the full-length product from shorter sequences and failure sequences.

  • Desalting: Remove salts from the purified oligonucleotide solution using a desalting column.

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and capillary electrophoresis.

Visualizations

Synthesis and Incorporation Workflow

G cluster_0 Phosphoramidite Synthesis cluster_1 Oligonucleotide Synthesis cluster_2 Post-Synthesis Processing A 2'-Deoxy-2'-fluorouridine B 5'-O-DMT Protection A->B C 4-Thionation B->C D 3'-O-Phosphitylation C->D E Purified Phosphoramidite D->E G Automated Synthesis Cycle (Coupling, Capping, Oxidation) E->G Incorporate into Oligonucleotide F Solid Support F->G H Full-Length Protected Oligo G->H I Cleavage & Deprotection H->I J HPLC Purification I->J K Desalting & Characterization J->K L Final Modified Oligonucleotide K->L

Caption: Workflow for the synthesis and incorporation of this compound.

Antisense Oligonucleotide (AON) Mechanism of Action

G AON Modified AON (2'-F, 4-Thio) Hybrid AON:mRNA Hybrid AON->Hybrid mRNA Target mRNA mRNA->Hybrid Translation Protein Translation mRNA->Translation Normal Path RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis NoProtein No Protein Synthesis Cleavage->NoProtein

Caption: AON-mediated gene silencing via RNase H cleavage.

siRNA (RNAi) Pathway

G siRNA Modified siRNA Duplex (2'-F, 4-Thio) Dicer Dicer siRNA->Dicer Processing (if needed) RISC_loading RISC Loading Complex siRNA->RISC_loading Direct Loading Dicer->RISC_loading RISC Activated RISC RISC_loading->RISC Passenger Strand Ejection Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage NoProtein No Protein Synthesis Cleavage->NoProtein

Caption: RNA interference (RNAi) pathway for siRNA-mediated gene silencing.

Preclinical Drug Development Workflow for Modified Oligonucleotidesdot

G A Lead Identification (Sequence Design) B Oligo Synthesis & Modification A->B C In Vitro Screening (Binding, Potency, Stability) B->C D Lead Optimization C->D E In Vivo Efficacy (Animal Models) D->E Optimized Lead F Pharmacokinetics & Toxicology D->F E->F G IND-Enabling Studies F->G

References

Studying In Vivo RNA Dynamics with Metabolic Labeling: Application Notes and Protocols for 4-Thiouridine (4sU)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: While the initial topic specified 2'-Deoxy-2'-fluoro-4-thiouridine, a thorough review of the scientific literature indicates that this particular modified nucleoside is not utilized for in vivo metabolic labeling of RNA to study its dynamics. The standard and widely adopted reagent for this application is 4-Thiouridine (4sU) . Therefore, these application notes and protocols will focus on the established methodologies using 4sU.

Introduction

The study of RNA dynamics, encompassing synthesis, processing, and degradation, is crucial for understanding gene regulation in various biological processes. Unlike steady-state RNA levels, which only provide a snapshot, metabolic labeling allows for the temporal tracking of RNA molecules. 4-Thiouridine (4sU) is a uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA by RNA polymerases.[1][2] This incorporation of a thiol-containing nucleoside provides a chemical handle for the specific isolation and analysis of nascent RNA transcripts.[1][3][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4sU to study in vivo RNA dynamics.

Principle of 4sU-Based Metabolic Labeling

The workflow for studying RNA dynamics using 4sU involves several key steps. First, cells or organisms are "pulse-labeled" with 4sU for a defined period. During this time, 4sU is converted to 4sU-triphosphate (s⁴UTP) and incorporated into newly synthesized RNA in place of uridine. Following the labeling period, total RNA is extracted. The thiol group on the incorporated 4sU allows for its specific chemical modification, typically through biotinylation. This enables the affinity purification of the newly transcribed, 4sU-labeled RNA from the pre-existing, unlabeled RNA population using streptavidin-coated beads. The isolated nascent RNA can then be analyzed by various downstream applications, such as quantitative PCR (qPCR) or next-generation sequencing (RNA-seq), to determine RNA synthesis and decay rates.[1][4][5]

Key Applications

  • Determination of RNA Synthesis Rates: By measuring the amount of a specific transcript in the 4sU-labeled fraction after a short pulse, the rate of its synthesis can be quantified.[6]

  • Measurement of RNA Decay Rates and Half-Lives: A pulse-chase experiment, where the 4sU-containing medium is replaced with standard medium, allows for the tracking of the decay of the labeled RNA population over time, enabling the calculation of transcript half-lives.[1][2]

  • Analysis of RNA Processing Kinetics: Ultrashort 4sU-tagging can provide insights into the kinetics of pre-mRNA splicing and other processing events.[4]

  • Transcriptome-Wide Analysis of RNA Dynamics: Coupling 4sU labeling with high-throughput sequencing (4sU-seq) allows for the global analysis of RNA synthesis and decay dynamics.[7]

Data Presentation: Quantitative Parameters for 4sU Labeling

The optimal conditions for 4sU labeling can vary depending on the cell type and the specific research question. The following table summarizes recommended concentrations and labeling times for various applications. It is important to note that high concentrations of 4sU or prolonged exposure can lead to cellular toxicity and may affect cellular processes, including rRNA synthesis.[8][9]

ApplicationLabeling DurationRecommended 4sU Concentration (in cell culture medium)Reference
Ultrashort Labeling (RNA Processing) < 10 minutes500 µM - 20,000 µM[1]
Short Pulse (RNA Synthesis Rate) 15 - 30 minutes500 µM - 1,000 µM[1]
Standard Pulse 60 minutes200 µM - 500 µM[1]
Long Pulse (RNA Decay Studies) 120 minutes100 µM - 200 µM[1]
General Nascent RNA Capture 45 minutes500 µM[10]

Experimental Protocols

Here, we provide detailed protocols for key experiments involving 4sU labeling.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 4sU

Materials:

  • Adherent cells cultured to 70-80% confluency

  • Complete cell culture medium

  • 4-Thiouridine (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water)[1]

  • TRIzol or other RNA lysis buffer

  • Phosphate-buffered saline (PBS), sterile and RNase-free

Procedure:

  • Prepare the 4sU-containing medium by adding the 4sU stock solution to the pre-warmed complete culture medium to achieve the desired final concentration (refer to the table above).

  • Aspirate the existing medium from the cultured cells.

  • Immediately add the 4sU-containing medium to the cells.

  • Incubate the cells for the desired labeling period under standard culture conditions (e.g., 37°C, 5% CO2).

  • To stop the labeling, quickly aspirate the 4sU-containing medium.

  • Wash the cells once with ice-cold PBS.

  • Add TRIzol directly to the culture dish (e.g., 1 mL for a 10 cm dish) and lyse the cells by pipetting up and down.

  • Collect the cell lysate and proceed immediately to RNA extraction or store at -80°C.[1]

Protocol 2: Total RNA Extraction

Materials:

  • Cell lysate in TRIzol

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • To 1 mL of cell lysate in TRIzol, add 200 µL of chloroform.

  • Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding an equal volume of isopropanol.

  • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet.

  • Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: Biotinylation of 4sU-labeled RNA

Materials:

  • Total RNA containing 4sU-labeled transcripts

  • EZ-Link Biotin-HPDP (or similar thiol-reactive biotin compound)

  • Dimethylformamide (DMF)

  • 10x Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • RNase-free water

Procedure:

  • Prepare a 1 mg/mL solution of Biotin-HPDP in DMF.

  • In a tube, combine up to 100 µg of total RNA with 10x Biotinylation Buffer (to a final concentration of 1x) and Biotin-HPDP (e.g., 2 µL of 1 mg/mL solution per 1 µg of RNA).[1]

  • Adjust the final volume with RNase-free water.

  • Incubate the reaction at room temperature for 1.5 hours with rotation, protected from light.

  • To remove unincorporated biotin, perform a chloroform extraction by adding an equal volume of chloroform, vortexing, and centrifuging to separate the phases. Transfer the aqueous phase to a new tube.

  • Precipitate the biotinylated RNA using isopropanol as described in the RNA extraction protocol.

Protocol 4: Purification of Biotinylated RNA using Streptavidin Beads

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Washing Buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20)

  • Elution Buffer (e.g., 100 mM DTT)

Procedure:

  • Wash the required amount of streptavidin beads according to the manufacturer's instructions.

  • Resuspend the beads in a suitable binding buffer.

  • Denature the biotinylated RNA by heating to 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.

  • Add the denatured RNA to the washed streptavidin beads and incubate at room temperature for 15 minutes with rotation to allow binding.

  • Place the tube on a magnetic stand and discard the supernatant (this is the unlabeled, pre-existing RNA fraction).

  • Wash the beads several times with the Washing Buffer to remove non-specifically bound RNA.

  • To elute the 4sU-labeled RNA, add the Elution Buffer to the beads and incubate. The DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the nascent RNA.

  • Place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA.

  • The eluted RNA can be further purified and concentrated for downstream analysis.

Mandatory Visualizations

Experimental_Workflow_4sU_Labeling cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_extraction RNA Processing cluster_purification Affinity Purification cluster_analysis Downstream Analysis A 1. Cell Seeding & Growth B 2. 4sU Pulse Labeling A->B C 3. Total RNA Extraction B->C D 4. Biotinylation of 4sU-RNA C->D E 5. Streptavidin Bead Binding D->E F Unlabeled RNA (Flow-through) E->F Separate G 6. Washing E->G H 7. Elution G->H I Newly Transcribed RNA H->I J qPCR I->J K RNA-Seq I->K

Caption: Workflow for studying RNA dynamics using 4sU metabolic labeling.

Pulse_Chase_Workflow A 1. 4sU Pulse Labeling (Incorporate 4sU into nascent RNA) B 2. Chase (Replace with 4sU-free medium) A->B C 3. Harvest Cells at Multiple Time Points (t1, t2, t3...) B->C D 4. Isolate 4sU-labeled RNA (as per standard protocol) C->D E 5. Quantify RNA Levels (e.g., qPCR or RNA-Seq) D->E F 6. Calculate RNA Decay Rate and Half-life E->F

Caption: Logical workflow for an RNA decay pulse-chase experiment using 4sU.

References

Metabolic Labeling of Nascent RNA with 2'-Fluoro-4-thiouridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique to investigate the dynamics of gene expression, including transcription, RNA processing, and decay. This document provides detailed application notes and protocols for the metabolic labeling of nascent RNA using 2'-fluoro-4-thiouridine (F4S-U). It is important to note that while F4S-U is a promising analog for such studies, specific data and established protocols in the current literature are limited. Therefore, this guide adapts well-established and extensively validated protocols for the closely related and widely used analog, 4-thiouridine (4sU).[1] The inclusion of a 2'-fluoro modification on the ribose sugar is known to confer unique biochemical properties, such as increased nuclease resistance and altered RNA structure, which will be discussed as special considerations for the adaptation of this protocol.[2][3][4]

The fundamental principle of this technique involves the cellular uptake of F4S-U, its enzymatic conversion to F4S-U triphosphate (F4S-UTP), and subsequent incorporation into elongating RNA chains by RNA polymerases in place of uridine triphosphate (UTP). The incorporated F4S-U contains a thiol group, which serves as a chemical handle for the specific biotinylation and subsequent enrichment of the newly transcribed RNA from the total RNA population.

Core Applications in Research and Drug Development

The metabolic labeling of nascent RNA with F4S-U has a broad range of applications, making it an invaluable tool for both basic research and pharmaceutical development.

  • Studying RNA Dynamics: This technique allows for the precise measurement of RNA synthesis and degradation rates on a genome-wide scale, providing a dynamic view of gene expression regulation.[1] By performing pulse-chase experiments, researchers can determine the half-lives of individual transcripts.

  • Mechanism of Action Studies for Novel Therapeutics: In drug development, understanding how a compound affects gene expression is crucial. F4S-U labeling can reveal changes in the transcription and stability of specific RNAs following drug treatment, helping to elucidate the drug's mechanism of action and identify its downstream targets.

  • Identifying RNA-Protein Interactions: The thiouridine moiety in F4S-U is photo-activatable. Upon exposure to UV light, it can crosslink to interacting RNA-binding proteins (RBPs).[1] This property is the basis for techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), which can identify the binding sites of specific RBPs on a transcriptome-wide level.

  • Investigating Co-transcriptional Processes: By using very short labeling times, it is possible to capture nascent RNA transcripts that are still associated with chromatin and undergoing co-transcriptional processing events like splicing.

Experimental Workflow Overview

The overall workflow for metabolic labeling of nascent RNA with F4S-U consists of several key steps, from introducing the analog to the cells to the final analysis of the purified nascent RNA.

F4SU_Workflow cluster_cell_culture Cellular Labeling cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis start Cells in Culture labeling Incubate with F4S-U start->labeling isolation Total RNA Isolation labeling->isolation biotinylation Biotinylation of Thiol Groups isolation->biotinylation purification Purification with Streptavidin Beads biotinylation->purification elution Elution of Nascent RNA purification->elution analysis RT-qPCR, RNA-Seq, Microarray, etc. elution->analysis

Figure 1: General experimental workflow for F4S-U metabolic labeling of nascent RNA.

Quantitative Data Summary

While specific quantitative data for F4S-U are not yet widely available, the following tables summarize typical parameters and expected outcomes based on extensive studies with 4sU. These values should serve as a starting point for optimizing F4S-U labeling experiments.

Table 1: Recommended Labeling Conditions (Adapted from 4sU Protocols)

ParameterCell TypeRecommended ConcentrationIncubation TimeReference
F4S-U Concentration Mammalian Cell Lines100 - 500 µM (initial testing)Varies (see below)Adapted from[5]
Incubation Time (for synthesis rate) Mammalian Cell Lines5 - 60 minutesAs needed[6]
Incubation Time (for decay rate) Mammalian Cell Lines4 - 24 hours (pulse)Varies (chase)[7]

Table 2: Expected Yield and Purity of Labeled RNA (Based on 4sU Data)

ParameterExpected OutcomeNotesReference
Labeled RNA as % of Total RNA 0.5% - 5%Highly dependent on cell type, metabolic activity, and labeling time.[6][8]
Purity of Enriched Nascent RNA > 90%Purity can be assessed by RT-qPCR of housekeeping genes with known stability.

Detailed Experimental Protocols

The following protocols are adapted from established methods for 4sU labeling and should be optimized for your specific cell type and experimental goals when using F4S-U.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

Materials:

  • 2'-fluoro-4-thiouridine (F4S-U)

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • TRIzol reagent or other RNA lysis buffer

Procedure:

  • Cell Seeding: Plate cells to achieve 70-80% confluency at the time of labeling. The number of cells required will depend on the downstream application, but a 10 cm dish is a good starting point for sufficient RNA yield.

  • Preparation of Labeling Medium: Prepare a stock solution of F4S-U (e.g., 100 mM in DMSO). Just before use, dilute the F4S-U stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 µM).

  • Labeling: Aspirate the existing medium from the cells and replace it with the F4S-U-containing labeling medium.

  • Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator. The incubation time will depend on the experimental question (e.g., short pulse for synthesis rates, long pulse for decay studies).

  • Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the dish. Pipette the lysate up and down to ensure complete lysis and homogenization.

  • RNA Isolation: Proceed with total RNA isolation according to the TRIzol manufacturer's protocol or your preferred method. It is crucial to obtain high-quality, intact total RNA.

Protocol 2: Biotinylation of F4S-U-labeled RNA

Materials:

  • Total RNA containing F4S-U-labeled transcripts

  • EZ-Link HPDP-Biotin

  • Dimethylformamide (DMF)

  • 10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • RNase-free water

  • Chloroform or Phenol:Chloroform

  • 5 M NaCl

  • Isopropanol

  • 75% Ethanol

Procedure:

  • Prepare Biotin-HPDP Solution: Dissolve EZ-Link HPDP-Biotin in DMF to a final concentration of 1 mg/mL.

  • Biotinylation Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:

    • Up to 100 µg of total RNA

    • 1 µL of 10X Biotinylation Buffer per 10 µg of RNA

    • 2 µL of Biotin-HPDP solution per 1 µg of RNA

    • Bring the final volume up with RNase-free water.

  • Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.

  • Removal of Unreacted Biotin: Add an equal volume of chloroform or phenol:chloroform to the reaction mixture. Vortex vigorously and centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Phase Separation: Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • RNA Precipitation: Add 1/10 volume of 5 M NaCl and an equal volume of isopropanol. Mix well and incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed for 20 minutes at 4°C to pellet the RNA. Discard the supernatant, wash the pellet with 75% ethanol, and briefly air-dry.

  • Resuspension: Resuspend the biotinylated RNA pellet in RNase-free water.

Protocol 3: Purification of Biotinylated Nascent RNA

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Washing Buffer (e.g., high salt buffer)

  • Elution Buffer (e.g., containing DTT to cleave the disulfide bond of HPDP-Biotin)

  • Magnetic stand

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's instructions.

  • Binding: Add the biotinylated RNA to the washed beads and incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.

  • Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant, which contains the unlabeled, pre-existing RNA. Wash the beads several times with a stringent washing buffer to remove non-specifically bound RNA.

  • Elution: Resuspend the beads in an elution buffer containing a reducing agent like DTT (e.g., 100 mM DTT) to cleave the disulfide bond and release the nascent RNA. Incubate for 5-10 minutes.

  • Collection of Nascent RNA: Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted nascent RNA to a new tube.

  • Downstream Processing: The purified nascent RNA can now be precipitated and used for downstream applications such as RT-qPCR, RNA sequencing, or microarray analysis.

Special Considerations for 2'-Fluoro-4-thiouridine (F4S-U)

The introduction of a fluorine atom at the 2' position of the ribose sugar in F4S-U, as compared to the hydroxyl group in 4sU, is expected to have several biochemical consequences that researchers should consider.

  • Increased Nuclease Resistance: The 2'-fluoro modification is known to enhance the resistance of RNA to degradation by nucleases.[2][3][4] This could potentially lead to an overestimation of RNA stability in decay rate studies if the labeled RNA is more stable than the endogenous transcripts.

  • Altered RNA Conformation: The 2'-fluoro group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This can increase the thermal stability of RNA duplexes.[9][10] This altered conformation might influence RNA-protein interactions and the efficiency of enzymatic reactions like reverse transcription.

  • Cellular Uptake and Metabolism: The cellular uptake of F4S-U may differ from that of 4sU. Nucleoside transporters and kinases might have different affinities for the fluorinated analog.[11] Therefore, it is crucial to empirically determine the optimal labeling concentration and time for each cell type.

  • Potential for Cellular Toxicity: High concentrations of fluorinated nucleosides can be cytotoxic. It is advisable to perform a dose-response curve to assess the impact of F4S-U on cell viability and proliferation before proceeding with large-scale experiments.

Application in Drug Development: A Conceptual Pathway

Metabolic labeling with F4S-U can be integrated into the drug development pipeline to assess the impact of a compound on RNA metabolism.

DrugDev_Pathway cluster_experiment Experimental Design cluster_labeling F4S-U Labeling & Analysis cluster_outcome Data Interpretation control Control Cells (Vehicle Treatment) labeling_ctrl Pulse-label with F4S-U control->labeling_ctrl treated Treated Cells (Drug Compound) labeling_treat Pulse-label with F4S-U treated->labeling_treat analysis_ctrl Isolate & Quantify Nascent RNA labeling_ctrl->analysis_ctrl analysis_treat Isolate & Quantify Nascent RNA labeling_treat->analysis_treat comparison Compare Nascent Transcriptomes analysis_ctrl->comparison analysis_treat->comparison conclusion Identify Changes in: - Transcription Rates - RNA Stability comparison->conclusion

Figure 2: Conceptual use of F4S-U labeling in assessing drug effects on RNA metabolism.

Metabolic labeling of nascent RNA with 2'-fluoro-4-thiouridine is a promising technique for the detailed investigation of RNA dynamics in various biological contexts, including basic research and drug development. While direct protocols for F4S-U are still emerging, the well-established methodologies for 4sU provide a robust framework for its application. Researchers should, however, remain mindful of the potential biochemical consequences of the 2'-fluoro modification and perform appropriate optimization and control experiments. By carefully adapting the protocols outlined in this guide, scientists can leverage the unique properties of F4S-U to gain deeper insights into the intricate regulation of gene expression.

References

Applications of Fluorinated Thiouridines in Antiviral Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated thiouridines represent a promising class of nucleoside analogs with significant potential in antiviral drug discovery. The strategic incorporation of fluorine atoms and a sulfur-for-oxygen substitution in the ribose sugar moiety can enhance the metabolic stability, alter the conformational properties, and improve the binding affinity of these compounds to viral enzymes. These modifications often lead to potent and selective inhibition of viral replication, making fluorinated thiouridines attractive candidates for the development of novel antiviral therapeutics against a range of viruses.

This document provides detailed application notes and experimental protocols for the evaluation of fluorinated thiouridines in antiviral research. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field.

Featured Fluorinated Thiouridines and Their Antiviral Activities

Several fluorinated thiouridines have demonstrated notable antiviral activity against various viral pathogens. The following sections detail the applications of three key compounds: 4'-Thiouridine against SARS-CoV-2, 5-Iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) against Orthopoxviruses, and 2'-Deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine against Hepatitis C Virus (HCV).

4'-Thiouridine: A Dual Inhibitor of SARS-CoV-2 Replication

4'-Thiouridine has emerged as a potent inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. It exhibits a dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral nsp12 protein.[1][2][3]

Upon entering the host cell, 4'-thiouridine is metabolized to its active triphosphate form. This triphosphate analog is then incorporated into the nascent viral RNA by the RdRp, leading to chain termination and halting of viral replication.[1][2] Concurrently, the triphosphate form of 4'-thiouridine also inhibits the nucleotidylation activity of the NiRAN domain, which is essential for viral RNA capping and overall viral replication.[1][2] This dual-targeting mechanism enhances its antiviral efficacy and presents a higher barrier to the development of viral resistance.

The antiviral activity and cytotoxicity of 4'-thiouridine against SARS-CoV-2 have been evaluated in various cell-based assays.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
4'-ThiouridineSARS-CoV-2Vero1.71>100>58.5[1][2][3]

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀.

In a lethal infection mouse model of SARS-CoV-2, oral administration of 4'-thiouridine demonstrated significant protection. Treatment with 100 mg/kg/day resulted in a 40% survival rate and near-complete recovery of body weight by day 14 post-infection.[1][2]

5-Iodo-4'-thio-2'-deoxyuridine (4'-thioIDU): A Potent Agent Against Orthopoxviruses

4'-thioIDU is a fluorinated thiopyrimidine nucleoside analog that has shown excellent activity against orthopoxviruses, including vaccinia virus and cowpox virus.[4]

The antiviral activity of 4'-thioIDU is dependent on its phosphorylation by the viral thymidine kinase (TK).[3] The resulting triphosphate is then incorporated into the viral DNA by the viral DNA polymerase, leading to the inhibition of viral DNA synthesis.[3][5] This mechanism provides selectivity for infected cells, as the initial phosphorylation step is preferentially carried out by the viral enzyme.

The in vitro antiviral activity of 4'-thioIDU has been assessed against various orthopoxviruses.

CompoundVirusCell LineEC₅₀ (µM)Reference
4'-thioIDUVaccinia VirusHuman Foreskin Fibroblast~1[6]
4'-thioIDUCowpox VirusHuman Foreskin Fibroblast~1[6]

In a mouse model of lethal vaccinia virus infection, intraperitoneal or oral administration of 4'-thioIDU provided significant protection. Treatment initiated up to 96 hours post-infection at a dose of 5 mg/kg resulted in a 73% survival rate.[6] Furthermore, treatment with 4'-thioIDU led to a significant reduction in viral titers in various organs, including the liver, spleen, and kidney.[6]

2'-Deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine: An Inhibitor of Hepatitis C Virus

The phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine has demonstrated inhibitory activity against the Hepatitis C Virus (HCV) replicon.[7]

As a nucleoside analog, this compound, upon conversion to its active triphosphate form within the host cell, is believed to act as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral RNA replication.

The antiviral activity of the phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine was evaluated in an HCV replicon assay.

CompoundVirusAssayEC₅₀ (µM)Reference
Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridineHepatitis C Virus (HCV)Replicon Assay2.99[7]

Experimental Protocols

This section provides detailed protocols for key experiments cited in the evaluation of fluorinated thiouridines.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death (plaque formation) by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Fluorinated thiouridine compound dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Phosphate-Buffered Saline (PBS).

  • Overlay medium (e.g., 1.5% carboxymethyl cellulose in DMEM).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.5% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the fluorinated thiouridine compound in a serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 2-hour incubation with the compound, remove the medium and overlay the cells with the overlay medium to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days), depending on the virus.

  • Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution for 20-30 minutes, and then stain with crystal violet for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Host cells seeded in a 96-well plate.

  • Fluorinated thiouridine compound dissolved in a suitable solvent.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Add serial dilutions of the fluorinated thiouridine compound to the wells and incubate for the same duration as the antiviral assay (e.g., 72 hours). Include a cell control (no compound).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: HCV Replicon Assay

This cell-based assay is used to screen for inhibitors of HCV RNA replication.

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene).

  • Fluorinated thiouridine compound.

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate.

  • Treatment: Add serial dilutions of the fluorinated thiouridine compound to the wells and incubate for 72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reduction in luciferase signal compared to the untreated control. The EC₅₀ value is determined from the dose-response curve.

Protocol 4: In Vivo Efficacy in a Lethal Vaccinia Virus Mouse Model

This protocol outlines the evaluation of a compound's ability to protect mice from a lethal orthopoxvirus infection.

Materials:

  • BALB/c mice.

  • Vaccinia virus (e.g., IHD-J strain).

  • Fluorinated thiouridine compound formulated for in vivo administration (e.g., in PBS).

  • Anesthesia.

Procedure:

  • Infection: Intranasally infect mice with a lethal dose of vaccinia virus.

  • Treatment: Administer the fluorinated thiouridine compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules (e.g., once or twice daily for 5 days), starting at a specific time point post-infection (e.g., 24 hours). Include a placebo-treated control group.

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and mortality for at least 21 days.

  • Endpoint Analysis: At the end of the study, or at specific time points, tissues (e.g., lungs, spleen, liver) can be harvested to determine viral titers by plaque assay.

  • Data Analysis: Compare the survival rates, mean day to death, and viral loads between the treated and placebo groups to determine the in vivo efficacy of the compound.

Visualizations

Signaling Pathway: Mechanism of Action of 4'-Thiouridine against SARS-CoV-2

G cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication 4_Thiouridine 4'-Thiouridine 4_Thiouridine_TP 4'-Thiouridine-TP 4_Thiouridine->4_Thiouridine_TP Host Kinases RdRp RdRp (nsp12) 4_Thiouridine_TP->RdRp Inhibition NiRAN NiRAN (nsp12) 4_Thiouridine_TP->NiRAN Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Catalyzes RNA_Capping RNA Capping NiRAN->RNA_Capping Catalyzes Virus_Replication Virus Replication Viral_RNA->Virus_Replication Leads to RNA_Capping->Virus_Replication Essential for

Caption: Dual inhibitory mechanism of 4'-Thiouridine on SARS-CoV-2 replication.

Experimental Workflow: Plaque Reduction Assay

G Start Start Seed_Cells Seed Host Cells in Multi-well Plate Start->Seed_Cells Infect_Cells Infect with Virus Seed_Cells->Infect_Cells Treat_Cells Add Serial Dilutions of Compound Infect_Cells->Treat_Cells Add_Overlay Add Semi-solid Overlay Treat_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC₅₀ Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.

Logical Relationship: Drug Development Cascade for Antiviral Fluorinated Thiouridines

G Compound_Synthesis Synthesis of Fluorinated Thiouridines In_Vitro_Screening In Vitro Antiviral Screening (e.g., Plaque Assay, Replicon Assay) Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) In_Vitro_Screening->Cytotoxicity_Assay Selectivity_Index Determination of Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Selectivity_Index->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: A typical drug development pipeline for antiviral fluorinated thiouridines.

References

Application Notes and Protocols for the Synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine Labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA oligonucleotides is a powerful tool for elucidating RNA structure, function, and for the development of RNA-based therapeutics. The unique combination of a 2'-deoxy-2'-fluoro modification on the ribose sugar and a 4-thiouracil base (2'-Deoxy-2'-fluoro-4-thiouridine, 4S-F-dU) offers distinct advantages for the generation of highly specific and versatile RNA probes.

The 2'-fluoro modification confers increased nuclease resistance and enhanced hybridization affinity to complementary RNA strands, making the resulting probes more stable in biological environments. The 4-thio group on the uridine base serves as a versatile chemical handle for postsynthetic labeling with a wide array of functionalities, including fluorophores, biotin, or crosslinking agents. This dual-modification strategy enables the production of robust RNA probes for a variety of applications, including fluorescence resonance energy transfer (FRET) studies, pull-down assays, and photo-crosslinking experiments to investigate RNA-protein interactions.

This document provides detailed application notes and protocols for the synthesis of this compound labeled RNA probes, from the preparation of the key phosphoramidite building block to the final postsynthetic labeling of the RNA oligonucleotide.

Data Presentation

Table 1: Comparison of Coupling Efficiencies for Standard and Modified Phosphoramidites

Phosphoramidite TypeProtecting Group (2'-OH)Typical Coupling Efficiency (%)Recommended Coupling Time (min)ActivatorReference
Standard RNA (rU)TBDMS>982-5ETT[1]
Standard RNA (rU)TOM>992-5ETT[2]
2'-Fluoro-RNA (2'-F-dU)None~986ETT[2]
This compound None >95 (Estimated) 10-15 BTT [3]
Thio-RNA (4-thio-U)TBDMS>9612Activator 42[4]

TBDMS: tert-butyldimethylsilyl; TOM: tri-iso-propylsilyloxymethyl; ETT: 5-Ethylthio-1H-tetrazole; BTT: 5-(Benzylthio)-1H-tetrazole. Note: The coupling efficiency for this compound is an estimate based on similar modified phosphoramidites and may require optimization.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine-3'-O-(N,N-diisopropyl) Phosphoramidite

Materials:

  • 2'-Deoxy-2'-fluorouridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • Lawesson's reagent

  • Toluene (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection: React 2'-deoxy-2'-fluorouridine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.

  • Thionation of the Uracil Base: Treat the 5'-O-DMT-2'-deoxy-2'-fluorouridine with Lawesson's reagent in a suitable solvent like anhydrous toluene or dioxane at elevated temperature to convert the 4-keto group to a 4-thio group. Monitor the reaction by TLC and purify the resulting 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine by silica gel chromatography.

  • Phosphitylation: Dissolve the dried 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine in anhydrous dichloromethane. Add DIPEA and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature under an inert atmosphere (e.g., argon). Stir the reaction for 2-4 hours, monitoring its completion by TLC or ³¹P NMR.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine to yield the final phosphoramidite.

Protocol 2: Solid-Phase Synthesis of this compound Containing RNA Probes

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the custom phosphoramidite. It is based on standard phosphoramidite chemistry with modifications to accommodate the unique properties of the 2'-fluoro-4-thiouridine monomer.[4][8]

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the desired first nucleoside

  • Standard RNA phosphoramidites (A, C, G, U) and the custom 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine-3'-O-phosphoramidite (dissolved in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) in acetonitrile)[3]

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Ammonia/methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence and configure the appropriate synthesis cycle. For the this compound phosphoramidite, create a custom cycle with an extended coupling time.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-DMT group from the solid support-bound nucleoside with the deblocking solution.

    • Coupling: Deliver the appropriate phosphoramidite and activator solution to the synthesis column. For the this compound phosphoramidite, use a coupling time of 10-15 minutes. For standard RNA phosphoramidites, a shorter coupling time (e.g., 6 minutes) is sufficient.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solution.

    • Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by treating the support with AMA solution at 65°C for 15-30 minutes.

  • 2'-O-Deprotection: Remove the 2'-O-TBDMS protecting groups from the standard ribonucleosides by treating the oligonucleotide with TEA·3HF.

  • Purification: Purify the crude RNA probe using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: Postsynthetic Labeling of 4-Thiouridine with a Fluorescent Dye

This protocol describes the labeling of the 4-thio group of the incorporated this compound with a maleimide-activated fluorescent dye.[9][10]

Materials:

  • Purified this compound containing RNA probe

  • Maleimide-activated fluorescent dye (e.g., fluorescein-5-maleimide, Cy3-maleimide)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve RNA: Dissolve the purified RNA probe in the reaction buffer to a final concentration of approximately 100-200 µM.

  • Prepare Dye Solution: Dissolve the maleimide-activated dye in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the RNA solution. Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification of Labeled RNA: Remove the excess unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-10 or NAP-25 column). Elute the labeled RNA with RNase-free water or a suitable buffer.

  • Characterization: Confirm the successful labeling by UV-Vis spectroscopy, looking for the absorbance peaks of both the RNA and the dye. The labeling efficiency can be estimated from the absorbance values. Further characterization can be performed using mass spectrometry.

Mandatory Visualizations

chemical_synthesis_workflow cluster_synthesis Phosphoramidite Synthesis cluster_solid_phase Solid-Phase RNA Synthesis cluster_labeling Postsynthetic Labeling start 2'-Deoxy-2'-fluorouridine dmt_protection 5'-O-DMT Protection start->dmt_protection thionation Thionation (Lawesson's Reagent) dmt_protection->thionation phosphitylation Phosphitylation thionation->phosphitylation phosphoramidite 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine Phosphoramidite phosphitylation->phosphoramidite coupling Coupling (Extended Time) phosphoramidite->coupling sps_start CPG Solid Support deblocking Deblocking (TCA) sps_start->deblocking deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblocking Repeat Cycle cleavage Cleavage & Deprotection (AMA, TEA.3HF) oxidation->cleavage purified_rna Purified 4S-F-dU RNA Probe cleavage->purified_rna labeling_start Purified 4S-F-dU RNA Probe purified_rna->labeling_start reaction Reaction with Maleimide-Dye labeling_start->reaction purification Purification (SEC) reaction->purification labeled_probe Labeled RNA Probe purification->labeled_probe

Caption: Workflow for the synthesis of labeled this compound RNA probes.

solid_phase_cycle start Start Cycle (n) deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add 4S-F-dU Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Start Cycle (n+1) oxidation->next_cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

postsynthetic_labeling_pathway rna_probe RNA with 4-Thiouracil reaction Thiol-Maleimide Coupling Reaction rna_probe->reaction maleimide_dye Maleimide-Activated Fluorescent Dye maleimide_dye->reaction labeled_rna Fluorescently Labeled RNA Probe reaction->labeled_rna

References

Troubleshooting & Optimization

Technical Support Center: 2'-Deoxy-2'-fluoro-4-thiouridine Photo-Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficiency of photo-cross-linking experiments using 2'-Deoxy-2'-fluoro-4-thiouridine (4-thio-dUF).

Frequently Asked Questions (FAQs)

Q1: Why is my cross-linking efficiency with this compound unexpectedly low?

A1: Low cross-linking efficiency can stem from several factors. Key areas to investigate include suboptimal UV irradiation (wavelength, dose, and duration), the presence of quenching agents in your buffer, incorrect substrate conformation, and competing side reactions. The 2'-fluoro modification itself can influence the sugar pucker conformation, potentially altering the ideal geometry for cross-linking. Furthermore, 4-thiouridine analogues can participate in undesirable intrastrand cross-links, which depletes the reactive species available for the intended intermolecular cross-linking.[1][2][3]

Q2: What is the optimal UV wavelength for activating 4-thio-dUF?

A2: The optimal wavelength for activating 4-thiouridine and its analogues is in the UVA range, specifically around 365 nm.[4][5] Using shorter wavelengths, such as 254 nm, is inefficient for this photoactivatable nucleoside and can cause non-specific damage to nucleic acids and proteins.[6]

Q3: Can the 2'-fluoro modification itself reduce cross-linking efficiency?

A3: Yes, it is a possibility. The highly electronegative fluorine atom at the 2' position affects the sugar conformation (sugar pucker). This can alter the three-dimensional structure of the oligonucleotide and the positioning of the 4-thio group relative to its binding partner, which may not be optimal for the cross-linking reaction to occur.

Q4: Are there known side reactions that can lower the yield of my desired cross-linked product?

A4: Yes. Oligonucleotides containing 5-fluoro-4-thiouridine derivatives have been shown to form intrastrand cross-links, particularly with nearby thymine and cytosine residues.[1][2][3][7] This side reaction consumes the photo-activated 4-thio-dUF, reducing the efficiency of the desired intermolecular (e.g., RNA-protein) cross-linking. Partial photooxidation of the 4-thiouridine residue to 5-fluorouridine has also been observed.[1][2][3]

Q5: Could my experimental buffer be inhibiting the reaction?

A5: Absolutely. Common buffer components can act as quenching agents. Thiol-containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol are particularly problematic as they can react with the photo-activated intermediate. It is crucial to use buffers free from such components during the UV irradiation step.

Troubleshooting Guide

Low cross-linking efficiency is a frequent issue. The following guide provides a structured approach to identifying and resolving common problems.

Problem Possible Cause Recommended Solution
Low or No Cross-linking Incorrect UV Wavelength: Using a UV source other than ~365 nm (e.g., 254 nm).[6]Verify that your UV source (e.g., UV lamp, cross-linker box) is emitting light at or near 365 nm. Use a radiometer to confirm the wavelength and intensity.
Insufficient UV Dose: Irradiation time is too short or the lamp intensity is too low.Optimize the irradiation time and energy. Perform a time-course experiment (e.g., 1, 2, 5, 10 minutes) to find the optimal exposure. Ensure the sample is placed at a consistent and close distance to the UV source.[2][5]
Presence of Quenchers: Buffer contains reducing agents (DTT, β-mercaptoethanol) or other quenching species.[8]Prepare fresh, degassed buffers without any thiol-based reducing agents for the irradiation step. If a reducing agent is required for protein stability, it must be removed via dialysis or a desalting column immediately before UV exposure.
Incorrect Substrate Conformation: The 2'-fluoro modification alters the local structure, moving the thio-group away from its binding partner.While difficult to control directly, consider minor sequence modifications in the oligonucleotide flanking the 4-thio-dUF to potentially create a more favorable conformation.
High Background or Non-specific Cross-linking Excessive UV Dose: Over-exposure to UV light can lead to non-specific cross-linking and sample degradation.Reduce the irradiation time or the intensity of the UV source. The optimal dose should maximize specific cross-linking while minimizing non-specific products.
Contaminants in Sample: Presence of other proteins or nucleic acids that can non-specifically interact.Ensure high purity of the target protein and the 4-thio-dUF-containing oligonucleotide through appropriate purification methods (e.g., HPLC for oligos, FPLC for proteins).
Low Yield of Intermolecular Cross-link Competing Intrastrand Cross-linking: The 4-thio-dUF is reacting with other bases (T or C) within the same oligonucleotide strand.[1][2][3][7]Analyze the sequence of your oligonucleotide. If possible, redesign the oligo to replace nearby thymine or cytosine residues with other bases to minimize this side reaction.[1]
Photooxidation of Thio-group: The reactive 4-thio group is being oxidized to a non-reactive carbonyl group.[1][3]Degas buffers thoroughly to remove dissolved oxygen, which can contribute to photooxidation. Perform the experiment under anaerobic conditions if possible.

Quantitative Data Summary

Table 1: Representative Cross-Linking Efficiencies for 4-Thiouridine

SystemUV Dose / ConditionsCross-Linking YieldReference
RNA-Protein (in vivo)45 kJ/m² at 365 nmUp to 50% of newly synthesized RNA[5]
RNA-RNA (in vitro)355 nm irradiation~34% conversion (intrastrand)[3]
In vitro Transcription80% substitution of UTP with 4-thio-UTPOptimal balance of reaction and labeling[4]

Note: The presence of the 2'-fluoro group may alter these efficiencies due to conformational effects and potential side reactions.

Visual Guides

Experimental Workflow

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage Oligo Synthesize/Purify 4-thio-dUF Oligo Incubate Incubate Oligo + Protein (Binding Step) Oligo->Incubate Protein Express/Purify Target Protein Protein->Incubate UV UV Irradiation (365 nm) Incubate->UV Transfer to UV-transparent plate Denature Denature & Quench UV->Denature Analysis Analyze Cross-link (e.g., SDS-PAGE, MS) Denature->Analysis

Caption: General workflow for a 4-thio-dUF photo-cross-linking experiment.

Troubleshooting Logic Diagram

G Start Low Cross-Linking Efficiency Observed CheckUV Check UV Source Start->CheckUV CheckBuffer Check Buffer Composition Start->CheckBuffer CheckDose Optimize UV Dose (Time Course) Start->CheckDose CheckSequence Analyze Oligo Sequence Start->CheckSequence Sol_UV Ensure 365 nm Wavelength & Calibrate Lamp CheckUV->Sol_UV Incorrect Wavelength? Sol_Buffer Remove DTT/BME Degas Buffer CheckBuffer->Sol_Buffer Quenchers Present? Sol_Dose Identify Optimal Irradiation Time CheckDose->Sol_Dose Dose Suboptimal? Sol_Sequence Redesign to Minimize Intrastrand Reactions CheckSequence->Sol_Sequence Nearby T or C?

Caption: Decision tree for troubleshooting low cross-linking efficiency.

Detailed Experimental Protocol: RNA-Protein Photo-Cross-Linking

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each experimental system.

1. Materials and Reagents:

  • Oligonucleotide: HPLC-purified oligonucleotide containing a single this compound (4-thio-dUF) at the desired position.

  • Target Protein: Highly purified, active protein of interest.

  • Binding Buffer: Nuclease-free buffer optimized for the RNA-protein interaction (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂). Crucially, this buffer must be free of DTT or other reducing agents.

  • Quenching Buffer: 1x SDS-PAGE loading buffer containing a high concentration of a reducing agent (e.g., 100 mM DTT or 5% β-mercaptoethanol).

  • Equipment: UV cross-linker instrument with 365 nm bulbs (e.g., Stratalinker®), quartz cuvette or UV-transparent microplate, ice bucket, thermocycler or heat block.

2. Experimental Procedure:

  • Preparation:

    • Resuspend the 4-thio-dUF oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 100 µM. Store protected from light at -20°C or below.

    • Prepare the binding buffer, filter-sterilize, and degas thoroughly by vacuum or by sparging with nitrogen or argon gas to minimize oxygen content.

  • Binding Reaction:

    • In a nuclease-free microfuge tube on ice, combine the target protein and the 4-thio-dUF oligonucleotide in the binding buffer. (e.g., 1 µM protein, 1.2 µM oligo in a 20 µL final volume).

    • Incubate the binding reaction under optimal conditions for the interaction to occur (e.g., 30 minutes at room temperature or 4°C). Handle all tubes containing 4-thio-dUF in low-light conditions to prevent premature activation.[9]

  • UV Irradiation:

    • Transfer the binding reaction mixture to a UV-transparent vessel (e.g., the bottom of a microfuge tube cap if irradiating from above, or a quartz cuvette).

    • Place the sample on a pre-chilled block inside the UV cross-linker, ensuring a consistent distance from the bulbs.

    • Irradiate with 365 nm UV light. The energy dose is critical; a typical starting point is 0.5 - 2 J/cm². This often corresponds to 1-10 minutes of irradiation, depending on the instrument. Optimization is highly recommended.

  • Quenching and Analysis:

    • Immediately after irradiation, add an equal volume of 2x quenching buffer (SDS-PAGE buffer with DTT/β-mercaptoethanol) to the reaction. The reducing agent will quench any remaining reactive species.

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the cross-linked products by SDS-PAGE. The cross-linked species should migrate at a higher molecular weight corresponding to the size of the protein plus the oligonucleotide.

    • Visualize the results by methods appropriate for your labels (e.g., autoradiography if the oligo is radiolabeled, or Western blot for the protein).

References

Technical Support Center: 2'-fluoro-4-thiouridine (F4sU) Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating 2'-fluoro-4-thiouridine into RNA. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my in vitro transcription (IVT) yield low when using 2'-fluoro-4-thiouridine triphosphate (F4sUTP)?

Low yields of full-length RNA transcripts are a common issue when incorporating modified nucleotides.[1] This can be attributed to several factors:

  • RNA Polymerase Inefficiency: Standard wild-type T7, T3, or SP6 RNA polymerases may have reduced efficiency in incorporating modified nucleotides compared to their natural counterparts.

  • Sub-optimal Reaction Conditions: The concentration of F4sUTP, magnesium, and manganese ions can significantly impact transcription efficiency.

  • Template Sequence: Certain sequences, particularly those with consecutive uridine incorporation sites, may be more challenging for the polymerase to transcribe with modified nucleotides.

Troubleshooting Steps:

  • Enzyme Selection: Consider using a mutant T7 RNA polymerase, such as the Y639F mutant, which has been shown to have a lower discrimination against 2'-fluoro modified nucleotides. The Syn5 RNA polymerase also exhibits a low discrimination against 2'-fluoro-dNMPs and its efficiency can be enhanced by the presence of both magnesium and manganese ions.[1][2]

  • Optimize Ion Concentration: Experiment with varying concentrations of Mg²⁺ and Mn²⁺. For Syn5 RNA polymerase, a combination of both ions at high concentrations can improve the incorporation of 2'-fluoro-dNMPs.[1][2]

  • Adjust Nucleotide Concentrations: Ensure that the concentration of F4sUTP is optimized. It may be necessary to use a higher concentration of the modified nucleotide relative to the canonical NTPs.

  • Template Design: If possible, avoid long stretches of uridines in the template sequence.

2. How can I confirm the incorporation of 2'-fluoro-4-thiouridine into my RNA?

Verifying the successful incorporation of modified nucleotides is a critical quality control step. Several analytical techniques can be employed:

  • Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying RNA modifications. By digesting the RNA into smaller fragments or individual nucleosides, the mass shift corresponding to the incorporation of F4sU can be detected and quantified.

  • Biotinylation and Detection: The thiol group in 4-thiouridine can be specifically biotinylated using reagents like HPDP-biotin. The biotinylated RNA can then be detected or enriched using streptavidin-based methods.

  • Gel Electrophoresis: While not a direct confirmation of F4sU incorporation, a shift in the mobility of the RNA transcript on a polyacrylamide gel compared to an unmodified transcript of the same length can sometimes be indicative of modification.

3. I'm observing cellular toxicity after treating cells with 2'-fluoro-4-thiouridine. What could be the cause and how can I mitigate it?

Cellular toxicity is a potential concern, particularly with thiolated nucleosides. Studies on the related compound 4-thiouridine (4sU) have shown that at concentrations above 50 µM, it can inhibit the production and processing of ribosomal RNA (rRNA), leading to nucleolar stress.[3][4] This can subsequently induce a p53 response and inhibit cell proliferation.[4]

Troubleshooting and Mitigation Strategies:

  • Dose-Response and Time-Course Experiments: Perform a thorough dose-response and time-course study to determine the optimal concentration and incubation time of F4sU that allows for sufficient labeling without inducing significant cytotoxicity.

  • Monitor Cell Viability: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the cytotoxic effects of different F4sU concentrations.

  • Assess Nucleolar Stress: If toxicity is observed, consider assays to evaluate nucleolar stress, such as monitoring the localization of nucleolar proteins like nucleophosmin (NPM1) or measuring the levels of p53.[4]

  • Consider Prodrugs: For cellular applications, prodrug strategies that mask the reactive thiol group until it is inside the cell could potentially reduce off-target effects and cytotoxicity.[5][6]

4. How does the incorporation of 2'-fluoro-4-thiouridine affect the properties of the RNA?

The dual modification of the 2'-fluoro and 4-thio groups is expected to confer several advantageous properties to the RNA molecule:

  • Increased Nuclease Resistance: The 2'-fluoro modification is well-known to significantly enhance resistance to nuclease degradation, thereby increasing the in vivo and in vitro stability of the RNA.[1][2][7]

  • Enhanced Hybridization Affinity: 2'-fluoro modifications generally lead to a higher melting temperature (Tm) of RNA duplexes, indicating a stronger binding affinity to complementary strands.[7]

  • Altered Immunogenicity: The 2'-fluoro modification can modulate the interaction of RNA with pattern recognition receptors (PRRs) of the innate immune system. It has been shown to abrogate the activation of TLR3 and TLR7 while enhancing the activation of RIG-I.[8]

  • Structural Perturbations: The 4-thio modification can influence the local RNA structure and stacking interactions.

Quantitative Data Summary

ParameterObservationCompoundCell Line/SystemReference
In Vitro Transcription Yield Yield of full-length transcripts generally decreases with modified nucleotides compared to unmodified bases.General Modified NucleotidesIn Vitro Transcription[1]
Cellular Toxicity Concentrations > 50 µM can inhibit rRNA synthesis and processing.4-thiouridine (4sU)Human U2OS cells[3][4]
rRNA Synthesis Inhibition 100 µM 4sU reduces 47S rRNA levels by ~75% and processing by ~60%.4-thiouridine (4sU)Human U2OS cells[4]
Hybridization Affinity (ΔTm) 2'-F modification leads to a significant increase in the stability of duplexes.2'-fluoro-RNAN/A[7]

Experimental Protocols

Protocol 1: In Vitro Transcription with 2'-fluoro-4-thiouridine Triphosphate

This protocol is adapted from established methods for incorporating 2'-fluoro modified nucleotides.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase (wild-type or Y639F mutant) or Syn5 RNA Polymerase

  • 10x Transcription Buffer (specific to the polymerase)

  • ATP, GTP, CTP solution (10 mM each)

  • UTP solution (10 mM)

  • 2'-fluoro-4-thiouridine-5'-triphosphate (F4sUTP) solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of ATP, GTP, CTP mix (1 mM final concentration each)

    • X µL of UTP and F4sUTP to achieve the desired ratio (e.g., for 50% incorporation, use 1 µL of 10 mM UTP and 1 µL of 10 mM F4sUTP)

    • 1 µL of RNase Inhibitor

    • 2 µL of RNA Polymerase

  • Mix gently and incubate at 37°C for 2-4 hours.

  • (Optional) Add DNase I to digest the DNA template and incubate for an additional 15 minutes at 37°C.

  • Purify the RNA using a suitable method (e.g., phenol/chloroform extraction followed by ethanol precipitation, or a column-based purification kit).

  • Resuspend the purified RNA in nuclease-free water and quantify using a spectrophotometer.

Visualizations

experimental_workflow Experimental Workflow for F4sU Incorporation and Analysis cluster_ivt In Vitro Transcription cluster_cellular Cellular Labeling cluster_analysis Analysis ivt_setup Reaction Setup (DNA Template, Polymerase, NTPs, F4sUTP) incubation Incubation (37°C, 2-4h) ivt_setup->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment rna_purification RNA Purification dnase_treatment->rna_purification qc RNA Quantification & Integrity Check rna_purification->qc cell_culture Cell Seeding & Growth f4su_labeling Incubation with F4sU cell_culture->f4su_labeling cell_lysis Cell Lysis & RNA Extraction f4su_labeling->cell_lysis cell_lysis->qc mass_spec LC-MS/MS for Incorporation Confirmation qc->mass_spec functional_assay Downstream Functional Assays qc->functional_assay

Caption: Workflow for F4sU incorporation and analysis.

signaling_pathway Potential Cellular Response to High F4sU Concentrations high_f4su High [F4sU] rRNA_synthesis_inhibition Inhibition of rRNA Synthesis & Processing high_f4su->rRNA_synthesis_inhibition nucleolar_stress Nucleolar Stress rRNA_synthesis_inhibition->nucleolar_stress npm1_translocation NPM1 Nucleoplasmic Translocation nucleolar_stress->npm1_translocation p53_induction p53 Induction nucleolar_stress->p53_induction proliferation_inhibition Inhibition of Cell Proliferation p53_induction->proliferation_inhibition

Caption: Potential cellular stress pathway induced by high F4sU.

References

optimizing UV wavelength and dosage for 4-thiouridine cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV wavelength and dosage for 4-thiouridine (4-SU) cross-linking experiments. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your RNA-protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for 4-thiouridine cross-linking, and why is it different from standard UV cross-linking?

A1: The optimal UV wavelength for 4-thiouridine (4-SU) cross-linking is in the long-wave UVA range, specifically 365 nm.[1][2][3][4][5][6][7] This is because 4-SU, a photoactivatable ribonucleoside analog, is specifically excited at this wavelength, leading to the formation of a covalent bond with interacting amino acids of RNA-binding proteins.[2][8][9] In contrast, standard UV cross-linking, which does not use photosensitive analogs, requires short-wave UVC light (254 nm) to directly excite the nucleotide bases.[8][10] Using 365 nm for 4-SU cross-linking is more efficient and causes less damage to the RNA and proteins compared to 254 nm UV.[2][8]

Q2: How does the mechanism of 4-thiouridine cross-linking work?

A2: When cells are cultured with 4-thiouridine, it is incorporated into newly synthesized RNA in place of uridine.[2] Upon irradiation with 365 nm UV light, the 4-thiouridine base is excited to a triplet state, making it highly reactive. This excited state can then form a covalent cross-link with amino acid residues in close proximity, typically within a few angstroms, on an interacting RNA-binding protein.[3][11] This "zero-distance" cross-linking provides high-resolution mapping of RNA-protein interaction sites.[12]

Q3: What is the significance of the T-to-C transition observed in sequencing data after 4-SU cross-linking?

A3: The T-to-C (or U-to-C) transition observed in cDNA sequences derived from 4-SU cross-linked RNA is a hallmark of this technique, particularly in methods like PAR-CLIP.[2] During reverse transcription, the reverse transcriptase often misinterprets the cross-linked 4-thiouridine residue as a cytosine. This specific mutation allows for the precise identification of the cross-linking site at single-nucleotide resolution.

Q4: What are the typical concentrations of 4-thiouridine used for cell culture labeling?

A4: The concentration of 4-thiouridine can vary depending on the cell type and the duration of the labeling. For shorter labeling times, higher concentrations may be used. However, it's important to note that high concentrations of 4-SU can be toxic to cells and may induce a nucleolar stress response.[13] It is recommended to optimize the 4-SU concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Cross-linking Efficiency Insufficient 4-SU incorporation into RNA.Optimize 4-SU concentration and labeling time. Ensure cells are actively transcribing. Consider using 4-SU prodrugs for potentially improved uptake.[9]
Suboptimal UV dosage (too low).Increase the UV dosage by adjusting the exposure time or the intensity of the UV source. Ensure the UV source is properly calibrated.
The RNA-binding protein of interest does not directly contact uridine residues.Consider using other photoactivatable nucleoside analogs, such as 6-thioguanosine (6-SG), to target different interaction sites.[2]
The cross-linking reagent has hydrolyzed.Prepare fresh stock solutions of moisture-sensitive reagents immediately before use.[14]
Protein Degradation Excessive UV dosage (too high).Reduce the UV dosage by decreasing the exposure time or using a lower intensity UV source. High UV dosages can have adverse effects on protein recovery.[12]
Protease activity during sample processing.Include protease inhibitors in all buffers used after cell lysis.[14]
High Background/Non-specific Cross-linking Cells were exposed to ambient light after 4-SU labeling.Handle 4-SU labeled cells in the dark or under red light conditions to prevent premature cross-linking.[6][7]
The UV cross-linker is not specific to 365 nm.Use a UV cross-linker equipped with a specific 365 nm wavelength filter.
Variability in Results Inconsistent UV dosage between experiments.Ensure the distance between the UV source and the sample is consistent. Use a radiometer to measure and standardize the UV dose.
Cell density variations.Maintain consistent cell density across experiments as this can affect 4-SU uptake and incorporation.[6]

Quantitative Data Summary

Table 1: Recommended UV Wavelength and Dosage for 4-Thiouridine Cross-Linking

ParameterRecommended ValueNotes
UV Wavelength 365 nm (UVA)Specifically activates 4-thiouridine.[1][2][3]
UV Dosage 0.1 - 2 J/cm²This is a general range; the optimal dosage should be empirically determined for each experimental system.
UV Source UV cross-linker with 365 nm bulbsProvides controlled and reproducible irradiation.

Table 2: 4-Thiouridine Labeling Concentrations for Cell Culture

Labeling DurationRecommended 4-SU ConcentrationNotes
Short-term (e.g., < 4 hours) 100 - 500 µMHigher concentrations for shorter labeling times.
Long-term (e.g., > 4 hours) 10 - 100 µMLower concentrations to minimize cytotoxicity and cellular stress.[13]

Experimental Protocols

Protocol 1: General Workflow for In Vivo 4-Thiouridine Cross-Linking

This protocol outlines the key steps for performing a 4-thiouridine cross-linking experiment in cultured cells.

experimental_workflow cluster_prep Cell Preparation and Labeling cluster_crosslinking UV Cross-Linking cluster_processing Downstream Processing cell_culture 1. Cell Culture Grow cells to desired confluency. labeling 2. 4-SU Labeling Incubate cells with 4-SU containing medium. cell_culture->labeling wash 3. Wash Cells Remove 4-SU medium and wash with PBS. labeling->wash uv_irradiation 4. UV Irradiation Expose cells to 365 nm UV light on ice. wash->uv_irradiation lysis 5. Cell Lysis Lyse cells to release RNA-protein complexes. uv_irradiation->lysis immunoprecipitation 6. Immunoprecipitation Isolate specific RNA-protein complexes. lysis->immunoprecipitation rna_isolation 7. RNA Isolation Purify cross-linked RNA. immunoprecipitation->rna_isolation analysis 8. Analysis Analyze RNA by sequencing or other methods. rna_isolation->analysis

Caption: General workflow for 4-thiouridine cross-linking experiments.

Methodology Details for Key Steps:
  • Cell Culture and Labeling:

    • Plate cells and grow to approximately 80% confluency.

    • Prepare fresh 4-thiouridine stock solution.

    • Replace the normal growth medium with a medium containing the desired concentration of 4-SU.

    • Incubate the cells for the chosen duration in the dark to prevent premature cross-linking.[6][7]

  • UV Cross-Linking:

    • Aspirate the 4-SU containing medium and wash the cells twice with ice-cold PBS.

    • Place the cell culture plate on ice.

    • Irradiate the cells with 365 nm UV light in a UV cross-linker. The optimal energy dose should be determined empirically.

  • Downstream Processing (Example: PAR-CLIP):

    • Lyse the cells and treat with RNase to fragment the RNA.

    • Perform immunoprecipitation using an antibody specific to the RNA-binding protein of interest.

    • Ligate adapters to the 3' and 5' ends of the purified RNA fragments.

    • Perform reverse transcription, which introduces the characteristic T-to-C mutation at the cross-linking site.

    • Amplify the resulting cDNA by PCR and subject it to high-throughput sequencing.

Visualizations

Mechanism of 4-Thiouridine Cross-Linking

Caption: UV activation of 4-thiouridine and covalent cross-link formation.

Troubleshooting Logic Flow

troubleshooting_flow start Low/No Cross-linking Signal check_4su Check 4-SU Incorporation start->check_4su check_uv Check UV Dosage check_4su->check_uv Incorporation OK optimize_4su Optimize 4-SU concentration and/or labeling time check_4su->optimize_4su Low Incorporation check_protein Check Protein Integrity check_uv->check_protein Dosage OK increase_uv Increase UV dosage check_uv->increase_uv Dosage Too Low check_protease Add protease inhibitors check_protein->check_protease Degradation Observed success Successful Cross-linking check_protein->success Integrity OK optimize_4su->check_4su increase_uv->check_uv check_protease->check_protein

Caption: A logical workflow for troubleshooting low cross-linking signal.

References

Technical Support Center: 2'-Deoxy-2'-fluoro-4-thiouridine (4S-FdU) Pull-Downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in 2'-Deoxy-2'-fluoro-4-thiouridine (4S-FdU) pull-down experiments.

Troubleshooting Guide

High background and non-specific binding are common challenges in pull-down assays. This guide provides a systematic approach to identifying and resolving these issues in your 4S-FdU pull-down experiments.

Issue: High background in the no-bait control lane.

This indicates that proteins are binding non-specifically to the affinity beads themselves.

SolutionDetailed Protocol
Pre-clearing the Lysate Before introducing your 4S-FdU bait, incubate the cell lysate with beads alone (e.g., streptavidin-agarose or magnetic beads) for 1-2 hours at 4°C with gentle rotation. Pellet the beads by centrifugation and use the resulting supernatant for your pull-down experiment. This step removes proteins that have a high affinity for the beads.[1]
Blocking the Beads Before adding the lysate, incubate the beads with a blocking agent. Common choices include Bovine Serum Albumin (BSA) or casein. A typical starting point is a 1-5% BSA solution in your binding buffer for 1-2 hours at 4°C.[2][3]

Issue: Numerous non-specific bands in the experimental lane.

This suggests that proteins are interacting non-specifically with the 4S-FdU bait or that washing steps are not stringent enough.

SolutionDetailed Protocol
Optimize Blocking Strategy A combination of a protein-based blocker (like BSA) and a non-ionic detergent can be more effective. Also, consider including blocking agents in your lysate during the binding step.[2][4]
Increase Wash Buffer Stringency Gradually increase the salt (e.g., NaCl) and/or non-ionic detergent (e.g., Tween-20, Triton X-100, or NP-40) concentration in your wash buffers. Perform at least 3-5 wash steps.[1][2][5]
Competitive Elution Elute the specifically bound proteins using a high concentration of a competitor molecule. For 4S-FdU, this could be free 4S-FdU or a similar nucleoside analog. This can help to displace specifically bound proteins, leaving non-specific binders attached to the beads.
Enzymatic Treatment If you suspect non-specific binding is mediated by nucleic acids, treat your lysate with a nuclease (e.g., DNase or RNase) prior to the pull-down.[6]

Issue: Known non-specific binders (e.g., RNA/DNA binding proteins) are abundant.

Given that 4S-FdU is a nucleoside analog, it is likely to non-specifically attract nucleic acid-binding proteins.

SolutionDetailed Protocol
High Salt Washes Proteins that bind non-specifically to nucleic acids can often be dissociated with high salt concentrations in the wash buffer (e.g., 300-600 mM NaCl).[5]
Addition of Competitor Nucleic Acids Include a non-specific competitor like sheared salmon sperm DNA or yeast tRNA in your binding buffer to sequester general nucleic acid-binding proteins.
Use of Specific Blocking Agents For nucleic acid hybridization and blotting, reagents like genomic DNA from calf thymus or herring/salmon sperm have been used to block non-specific binding.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls for a 4S-FdU pull-down experiment?

A1: Proper controls are essential to distinguish true interactors from non-specific binders. Key controls include:

  • Beads-only control: Incubate beads with the cell lysate without any 4S-FdU bait. This identifies proteins that bind non-specifically to the beads themselves.

  • Non-biotinylated bait control: If you are using a biotinylated 4S-FdU, a control with a non-biotinylated version can help identify proteins that bind to the 4S-FdU moiety itself, independent of the biotin tag.

  • Scrambled or unrelated bait control: Using a different, unrelated nucleoside analog as bait can help identify proteins that non-specifically bind to nucleotide structures.

Q2: What is a good starting point for wash buffer composition?

A2: A common starting point for a wash buffer is a PBS or Tris-based buffer containing:

  • 150-300 mM NaCl

  • 0.05-0.1% Tween-20 or NP-40

  • Protease inhibitors

The optimal composition will need to be determined empirically for your specific protein of interest.

Q3: How many wash steps should I perform?

A3: It is recommended to perform a minimum of three to five washes. Increasing the number of washes can help to reduce background, but excessive washing may also elute weakly interacting proteins.

Q4: Can the type of beads I use affect non-specific binding?

A4: Yes. Agarose beads can sometimes exhibit higher non-specific binding compared to magnetic beads. If you are experiencing high background with agarose, switching to magnetic beads may be beneficial. Additionally, the size of the beads can play a role, with smaller beads potentially having lower non-specific binding.[1]

Q5: How should I prepare my samples for mass spectrometry after the pull-down?

A5: Proper sample preparation is crucial for successful mass spectrometry analysis. Key considerations include:

  • Detergent Removal: The final wash steps should be performed with a buffer lacking detergents, as they can interfere with mass spectrometry.[8]

  • Elution: Elute your proteins using a method compatible with mass spectrometry, such as a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or a buffer containing a denaturant like urea.[9]

  • In-gel or In-solution Digestion: Proteins are typically digested into peptides using an enzyme like trypsin before analysis.[10][11]

Quantitative Data Summary

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking AgentWorking ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective protein-based blocker.[2]
Non-fat Dry Milk0.1-3% (w/v)A cost-effective alternative to BSA, but may contain endogenous biotin and phosphoproteins that can interfere with some assays.
Casein1-3% (w/v)Another protein-based blocker, often used in blocking buffers for immunoassays.
Sheared Salmon Sperm DNA100-200 µg/mLUsed as a competitor to reduce non-specific binding of DNA-binding proteins.
Yeast tRNA100-200 µg/mLUsed as a competitor to reduce non-specific binding of RNA-binding proteins.

Table 2: Common Components of Wash Buffers and Their Functions

ComponentTypical ConcentrationFunction
NaCl150-600 mMReduces electrostatic interactions. Higher concentrations increase stringency.[5]
Tween-200.05-0.5% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Triton X-1000.1-1% (v/v)Non-ionic detergent, generally considered harsher than Tween-20.
NP-400.1-1% (v/v)Non-ionic detergent, similar in properties to Triton X-100.
Imidazole20-50 mMUsed in His-tag pull-downs to reduce non-specific binding to the nickel resin, but can be tested for other systems.[5][12]

Experimental Protocols & Workflows

Generalized 4S-FdU Pull-Down Workflow

G cluster_prep Sample Preparation cluster_binding Binding cluster_washing Washing cluster_elution Elution & Analysis cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate (with beads alone) cell_lysis->pre_clearing bait_incubation Incubate Lysate with 4S-FdU Bait pre_clearing->bait_incubation wash_steps Wash Beads (3-5 times with optimized buffer) bait_incubation->wash_steps elution Elute Bound Proteins wash_steps->elution analysis Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis G start High Background in Pull-Down check_control Is background high in 'beads-only' control? start->check_control preclear Implement/Optimize Pre-clearing Step check_control->preclear Yes check_experimental Is background high in experimental lane only? check_control->check_experimental No block_beads Optimize Bead Blocking preclear->block_beads block_beads->check_experimental increase_stringency Increase Wash Buffer Stringency (Salt, Detergent) check_experimental->increase_stringency Yes end Reduced Background check_experimental->end No optimize_blocking Optimize Lysate Blocking increase_stringency->optimize_blocking add_competitor Add Competitor (e.g., sheared DNA/RNA) optimize_blocking->add_competitor add_competitor->end

References

Technical Support Center: Assessing the Cytotoxicity of 2'-Deoxy-2'-fluoro-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the nucleoside analog 2'-Deoxy-2'-fluoro-4-thiouridine. The information provided is based on established methodologies for similar compounds and aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxic action for this compound?

A1: While specific studies on this compound are limited, the cytotoxicity of similar 4'-thionucleoside analogs is often attributed to their role as antimetabolites. After cellular uptake, these compounds are typically phosphorylated to their active triphosphate form. This active form can then compete with natural nucleosides for incorporation into DNA or RNA by polymerases. This incorporation can lead to chain termination, inhibition of nucleic acid synthesis, and ultimately, apoptosis (programmed cell death). For instance, the related compound 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC) has been shown to inhibit cellular DNA synthesis.[1][2]

Q2: Which cell lines are likely to be sensitive to this compound?

A2: The sensitivity of cell lines to a particular nucleoside analog can vary significantly. However, based on data from the analogous compound 4'-thio-FAC, cancer cell lines of gastric and colorectal origin have shown notable sensitivity.[3] It is recommended to screen a panel of cell lines relevant to the intended therapeutic area to determine the spectrum of activity.

Q3: What are the critical first steps before starting a cytotoxicity experiment with this compound?

A3: Before initiating cytotoxicity assays, it is crucial to:

  • Characterize the compound: Confirm the purity and stability of your this compound sample.

  • Optimize cell culture conditions: Ensure consistent cell passage number and logarithmic growth phase during the experiment.

  • Determine the appropriate solvent and concentration range: The compound should be dissolved in a solvent that is non-toxic to the cells at the final concentration used (e.g., DMSO). A preliminary dose-response experiment is recommended to identify a suitable concentration range for definitive assays.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range or a different solvent system.

Issue 2: No significant cytotoxicity observed.

  • Possible Cause: Insufficient incubation time.

    • Solution: Nucleoside analogs may require longer exposure times to exert their cytotoxic effects. Consider extending the incubation period (e.g., 48 or 72 hours).

  • Possible Cause: Cell line resistance.

    • Solution: The chosen cell line may be inherently resistant to this class of compounds. Test a different cell line with a known sensitivity to nucleoside analogs as a positive control.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock.

Quantitative Data

CompoundCell Line TypeActivityReference
4'-thio-FACVarious Human Cancer Cell LinesInhibited in vitro growth[3]
4'-thio-FACGastric Carcinoma Cell LinesParticularly sensitive[3]
4'-thio-FACColorectal Carcinoma Cell LinesParticularly sensitive[3]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle control (medium with solvent) and blank control (medium only) wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calc_viability Calculate % Viability measure->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: A generalized workflow for assessing the cytotoxicity of a compound in cell lines.

Signaling_Pathway Putative Mechanism of Action compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation to Triphosphate uptake->phosphorylation dna_incorp Incorporation into DNA phosphorylation->dna_incorp rna_incorp Incorporation into RNA phosphorylation->rna_incorp dna_synthesis_inhibition Inhibition of DNA Synthesis dna_incorp->dna_synthesis_inhibition rna_dysfunction RNA Dysfunction rna_incorp->rna_dysfunction dna_poly DNA Polymerase dna_poly->dna_incorp rna_poly RNA Polymerase rna_poly->rna_incorp apoptosis Apoptosis dna_synthesis_inhibition->apoptosis rna_dysfunction->apoptosis

Caption: A proposed signaling pathway for the cytotoxic action of this compound.

References

Technical Support Center: Optimizing 2'-Fluoro-4-Thiouridine Labeled RNA Transcript Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2'-fluoro-4-thiouridine labeled RNA transcripts synthesized via in vitro transcription (IVT).

Troubleshooting Guide

Low or no yield of your 2'-fluoro-4-thiouridine labeled RNA transcript can be attributed to several factors, from the quality of your template DNA to the specific reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: A troubleshooting workflow for low or no yield of 2'-fluoro-4-thiouridine labeled RNA.

Problem Possible Cause Recommended Solution
No RNA transcript or very low yield Degraded or impure DNA template: Contaminants like ethanol or salts can inhibit RNA polymerase.Verify template integrity on an agarose gel. Re-purify the DNA template using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation. Ensure the final template is dissolved in nuclease-free water.[][2][3]
RNase contamination: RNases can rapidly degrade the RNA transcript.Use certified RNase-free reagents, pipette tips, and tubes. Wear gloves and work in a clean environment. The use of an RNase inhibitor in the IVT reaction is highly recommended.[4]
Inactive T7 RNA Polymerase: The enzyme may have lost activity due to improper storage or handling.Run a positive control reaction with a reliable template and standard NTPs to confirm enzyme activity. If the positive control fails, use a fresh aliquot of T7 RNA polymerase.[2]
Incorrect reaction setup: Errors in component concentrations can lead to reaction failure.Carefully check the concentrations of all reaction components, especially the NTPs and magnesium chloride. Prepare a fresh reaction mix.
Incomplete or truncated transcripts Suboptimal nucleotide concentration: A low concentration of the limiting nucleotide (in this case, likely the modified UTP) can cause premature termination.Increase the concentration of 2'-fluoro-4-thiouridine triphosphate. You may need to optimize the ratio of the modified NTP to the standard UTP.[3][5]
GC-rich template sequence: Secondary structures in the DNA template can cause the polymerase to stall or dissociate.Lower the incubation temperature of the transcription reaction to 30°C or even 16°C to help the polymerase read through difficult regions.[3][5]
Premature termination due to modified nucleotide: The T7 RNA polymerase may incorporate the 2'-fluoro-4-thiouridine triphosphate less efficiently than the standard UTP, leading to shorter transcripts.While full-length transcripts with 2'-fluoro-modified nucleotides are achievable, some premature termination can occur.[6] Try optimizing the ratio of modified to unmodified UTP. A 100% substitution may not be optimal. Consider a partial substitution first and analyze the transcript length.
Transcripts are longer than expected Incomplete linearization of plasmid DNA: The polymerase may read through the entire plasmid, generating heterogeneous and long transcripts.Ensure complete linearization by running a small aliquot of the digested plasmid on an agarose gel. If necessary, optimize the restriction digest.
Template with 3' overhangs: Some restriction enzymes create 3' overhangs, which can serve as a template for the T7 RNA polymerase, leading to longer, antisense transcripts.Use restriction enzymes that generate blunt ends or 5' overhangs.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 2'-fluoro-4-thiouridine triphosphate to use in my IVT reaction?

A1: The optimal concentration can vary depending on the specific template and desired level of incorporation. It is recommended to start with the same molar concentration as you would for standard UTP and then titrate to find the optimal balance between yield and incorporation efficiency. A complete substitution of UTP with 2'-fluoro-4-thiouridine triphosphate might lead to reduced yields.[7] Therefore, a stepwise increase in the ratio of modified to standard UTP (e.g., 25%, 50%, 75%, 100%) is a good optimization strategy.

Q2: Will the 2'-fluoro and 4-thio modifications affect the activity of T7 RNA polymerase?

A2: T7 RNA polymerase is known to be tolerant of various nucleotide modifications at the 2' position of the ribose sugar, including 2'-fluoro modifications.[6][8] Similarly, thio-substitutions at the 4-position of uridine are also generally accepted. However, the incorporation efficiency may be lower compared to the natural nucleotide, which can impact the overall yield and may lead to a higher incidence of shorter transcripts.[6]

Q3: How should I adjust the other components of the IVT reaction when using 2'-fluoro-4-thiouridine triphosphate?

A3: The concentration of magnesium is a critical factor in IVT and is chelated by NTPs. When optimizing the concentration of your modified NTP, it's also important to adjust the MgCl₂ concentration accordingly. A good starting point is to maintain a slight molar excess of Mg²⁺ over the total NTP concentration.

dot

IVT_Optimization_Logic Start Goal: Maximize Yield of 2'-F-4-thioU Labeled RNA Template High-Quality, Linearized DNA Template Start->Template NTPs Optimize NTP Concentrations (Total and Modified:Standard Ratio) Template->NTPs Magnesium Optimize Mg2+ Concentration (Maintain Molar Excess) NTPs->Magnesium Enzyme Sufficient Active T7 RNA Polymerase Magnesium->Enzyme Conditions Optimize Incubation Time and Temperature Enzyme->Conditions Result High Yield of Full-Length Labeled RNA Conditions->Result

Caption: Key parameters for optimizing in vitro transcription with modified nucleotides.

Q4: What is a good starting point for incubation time and temperature?

A4: A standard starting point for IVT reactions is 2 hours at 37°C.[] However, for templates that are GC-rich or prone to forming secondary structures, lowering the temperature to 30°C or even 16°C may improve the yield of full-length transcripts.[3][5] You can also try extending the incubation time to 4 hours, but be mindful that prolonged incubation can sometimes lead to product degradation if RNases are present.

Q5: How can I purify my 2'-fluoro-4-thiouridine labeled RNA transcript?

A5: Standard RNA purification methods are generally effective. These include:

  • Column-based purification: Kits are commercially available for efficient purification of RNA.

  • Phenol:chloroform extraction followed by ethanol or isopropanol precipitation: A classic method that yields high-purity RNA.[9]

  • Lithium chloride (LiCl) precipitation: This method selectively precipitates RNA, leaving behind most of the unincorporated NTPs and DNA.

For applications requiring very high purity, a combination of these methods may be beneficial.

Experimental Protocols

General Protocol for In Vitro Transcription with 2'-Fluoro-4-Thiouridine Triphosphate

This protocol is a starting point and may require optimization for your specific template and application.

  • Reaction Assembly:

    • Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. Add components in the order listed to prevent precipitation.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-Free WaterVariable-
10x Transcription Buffer2 µL1x
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM UTP1 µL5 mM
100 mM 2'-fluoro-4-thiouridine-TP1 µL5 mM
Linearized DNA Template (0.5 µg/µL)1 µL25 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation:

    • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

    • Incubate at 37°C for 2 hours. For difficult templates, consider a lower temperature (e.g., 30°C).

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the RNA transcript using a column-based kit or by phenol:chloroform extraction and isopropanol precipitation.[9]

    • Resuspend the purified RNA in nuclease-free water or a suitable buffer.

  • Quantification and Quality Control:

    • Determine the RNA concentration by measuring the absorbance at 260 nm (A260).

    • Assess the integrity of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Quantitative Data Summary (Hypothetical Optimization)

The following table illustrates a hypothetical optimization experiment for the ratio of 2'-fluoro-4-thiouridine triphosphate (2'-F-4-S-UTP) to standard UTP. Actual results may vary.

% 2'-F-4-S-UTP in UTP poolTotal RNA Yield (µg per 20 µL reaction)Percentage of Full-Length Transcript
0% (Standard UTP only)8595%
25%7590%
50%6085%
75%4570%
100%3060%

This hypothetical data suggests that while 100% incorporation is possible, it may come at the cost of reduced overall yield and a higher proportion of truncated products. A partial substitution may offer a better compromise for many applications.

References

Technical Support Center: 4-Thiouridine Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-thiouridine (4sU). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the quenching of unreacted 4sU and related downstream processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of "quenching" in the context of 4-thiouridine experiments?

In 4sU-based metabolic labeling experiments, "quenching" refers to the process of stopping a specific chemical reaction. The term can apply to two distinct critical steps:

  • Stopping 4sU Incorporation in Cells: This involves halting the metabolic process where cells uptake 4sU and incorporate it into newly synthesized RNA. This is typically achieved by rapidly lysing the cells, for instance, with TRIzol, which inactivates cellular enzymes.[1][2]

  • Stopping a Chemical Reaction on 4sU-labeled RNA: After RNA extraction, 4sU-containing transcripts are often chemically modified. For example, in SLAM-seq, the thiol group on 4sU is alkylated with iodoacetamide (IAA).[3][4] Quenching, in this case, means deactivating the excess alkylating agent (e.g., IAA) to prevent non-specific reactions in downstream steps. This is commonly done by adding a thiol-containing reagent like Dithiothreitol (DTT).[5][6]

Q2: How do I stop the 4sU metabolic labeling process in my cell culture experiment?

The most common and effective method is to rapidly aspirate the 4sU-containing culture medium and immediately add a cell lysis reagent like TRIzol.[1][2] This procedure ensures that all enzymatic activity, including transcription, ceases instantly, providing a precise snapshot of nascent RNA at a specific time point. The complete lysis of cells typically occurs within 2-5 minutes of adding TRIzol.[1][2]

Q3: I am performing a SLAM-seq experiment. How do I quench the unreacted iodoacetamide (IAA) after alkylating my 4sU-labeled RNA?

Unreacted iodoacetamide must be neutralized to prevent the alkylation of other molecules in subsequent steps (e.g., reverse transcriptase enzymes). The standard method is to add an excess of a thiol-containing reducing agent, such as Dithiothreitol (DTT).[5][6] DTT contains free sulfhydryl groups that react with and consume the remaining iodoacetamide.

Q4: Are there alternatives to iodoacetamide (IAA) for modifying 4sU-labeled RNA?

Yes, other thiol-reactive compounds can be used to modify 4sU. N-Ethylmaleimide (NEM) is another alkylating reagent that reacts with sulfhydryl groups and has been used to modify 4sU.[7][8] The choice of reagent can impact downstream applications; for example, modification of 4sU with a bulky compound can block reverse transcription, a principle used in a technique called "Roadblock-qPCR".[7]

Q5: What are the potential side effects of using high concentrations of 4sU or quenching reagents?

  • 4-Thiouridine: High concentrations of 4sU (>50-100 µM) or prolonged labeling times can be cytotoxic, inhibit rRNA synthesis and processing, and induce a nucleolar stress response.[9][10][11] This can influence the interpretation of results, so it is crucial to optimize 4sU concentration and labeling duration for each cell line.

  • Iodoacetamide (IAA): IAA is not specific to 4sU and can alkylate cysteine residues in proteins.[12] It is essential to remove or quench excess IAA before any enzymatic steps. Inefficient quenching can lead to the inhibition of enzymes like reverse transcriptase.

  • Dithiothreitol (DTT): While effective for quenching IAA, excess DTT can interfere with subsequent reactions. It is typically removed during RNA purification steps like ethanol precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low T-to-C conversion rate in SLAM-seq 1. Inefficient alkylation with iodoacetamide (IAA). 2. Suboptimal reaction conditions (pH, temperature, time). 3. Degradation of IAA solution.1. Ensure IAA solution is freshly prepared. Iodoacetamide is light-sensitive and unstable in solution.[13] 2. Optimize reaction conditions. A common protocol uses 10 mM IAA in 50% DMSO and 50 mM sodium phosphate buffer (pH 8.0) at 50°C for 15 minutes.[6][14] 3. Verify the quality and concentration of your 4sU-labeled RNA.
RNA degradation after quenching 1. RNase contamination. 2. Extended incubation at high temperatures. 3. Hydrolysis due to alkaline pH.1. Use RNase-free water, tubes, and reagents throughout the protocol. 2. Minimize incubation times and process samples on ice when possible. 3. Ensure the pH of your reaction buffer is appropriate. For NEM, a pH of 6.5-7.5 is specific for sulfhydryls, while higher pH can lead to hydrolysis.[15]
Inhibition of downstream enzymatic reactions (e.g., reverse transcription) 1. Incomplete quenching of the alkylating agent (IAA or NEM). 2. Presence of residual quenching agent (DTT).1. Ensure a sufficient molar excess of DTT is added to completely consume the IAA. A common practice is to add DTT to a final concentration of 100 mM.[5][6] 2. Purify the RNA thoroughly after quenching using ethanol precipitation or a column-based cleanup kit to remove all residual chemicals.[1]

Data Summary: Thiol-Reactive Reagents

ReagentChemical NamePrimary TargetTypical Reaction ConditionsKey Considerations
Iodoacetamide (IAA) 2-IodoacetamideThiol groups (e.g., on 4sU, Cysteine)[12]10 mM IAA, 50 mM NaPO₄ (pH 8.0), 50% DMSO, 50°C, 15 min[6][14]Irreversible inhibitor.[12] Must be freshly prepared and protected from light.[13] Excess must be quenched to avoid inhibiting downstream enzymes.
N-Ethylmaleimide (NEM) 1-Ethyl-1H-pyrrole-2,5-dioneThiol groups[8]pH 6.5-7.5 for specificity to sulfhydryls[15]Reaction with amines can occur at pH > 7.5.[15] Can be used to block disulfide bond formation.[16]
Dithiothreitol (DTT) (2S,3S)-1,4-Bis(sulfanyl)butane-2,3-diolDisulfide bonds, excess alkylating agents (e.g., IAA)Used in excess, e.g., 100 mM to quench IAA[5][6]A strong reducing agent. Must be removed before subsequent enzymatic reactions.

Experimental Protocols & Visualizations

Protocol 1: Quenching 4sU Metabolic Labeling in Cell Culture

This protocol describes the standard method for stopping the incorporation of 4sU into nascent RNA in adherent cell cultures.

  • Preparation: Ensure cells have reached the desired confluency (typically 70-80%). Prepare the 4sU-containing medium at the optimized concentration for your cell line.

  • Labeling: Aspirate the old medium from the cell culture plate and add the pre-warmed 4sU-containing medium. Incubate for the desired labeling period.

  • Quenching: To stop the labeling, work quickly. Aspirate the 4sU-containing medium completely.

  • Cell Lysis: Immediately add the appropriate volume of TRIzol reagent to the plate (e.g., 3 mL for a 10 cm plate).[1]

  • Homogenization: Ensure the TRIzol covers the entire surface of the plate. Let it sit for 2-5 minutes to allow for complete cell lysis.[1][2] Pipette the lysate up and down to homogenize and transfer it to a suitable tube.

  • Downstream Processing: Proceed immediately with RNA extraction according to the TRIzol manufacturer's protocol, or store the lysate at -80°C.

G cluster_workflow Workflow: Quenching 4sU Incorporation in Cells A 1. Adherent cells in culture B 2. Add 4sU-containing medium and incubate A->B Labeling C 3. Quench: Aspirate medium B->C Stop Reaction D 4. Immediately add TRIzol (Cell Lysis) C->D E 5. Homogenize lysate D->E F 6. Proceed to RNA Extraction E->F

Workflow for quenching 4sU metabolic labeling in cells.
Protocol 2: Quenching Iodoacetamide (IAA) with DTT

This protocol is for quenching unreacted IAA after the alkylation of 4sU-labeled RNA, a key step in SLAM-seq.

  • Alkylation Reaction: Set up the alkylation reaction in a total volume of 50 µL. Combine 5-50 µg of 4sU-labeled RNA with 10 mM Iodoacetamide (IAA), 50 mM Sodium Phosphate buffer (pH 8.0), and 50% DMSO.[6]

  • Incubation: Incubate the reaction at 50°C for 15 minutes in the dark.[6]

  • Quenching: To quench the reaction, add Dithiothreitol (DTT) to a final concentration of 100 mM.[5][6] For example, add 5 µL of a 1 M DTT stock solution to the 50 µL reaction. Mix gently.

  • RNA Purification: Immediately proceed to purify the RNA to remove IAA, DTT, and salts. An ethanol precipitation or a suitable column-based RNA cleanup kit is recommended.[1]

  • Resuspension: Resuspend the purified, alkylated RNA in RNase-free water. The RNA is now ready for downstream applications like library preparation for sequencing.

G cluster_workflow Workflow: Alkylation and Quenching A 1. 4sU-labeled RNA B 2. Add IAA, Buffer, DMSO (Alkylation Reaction) A->B Setup C 3. Incubate 15 min at 50°C B->C D 4. Quench Reaction: Add excess DTT C->D Stop Alkylation E 5. RNA Purification (e.g., Ethanol Precipitation) D->E F 6. Alkylated RNA ready for downstream analysis E->F

Workflow for IAA alkylation and DTT quenching.

References

minimizing background signal in experiments using 2'-Deoxy-2'-fluoro-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Deoxy-2'-fluoro-4-thiouridine. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize background signals in experiments utilizing this photoactivatable nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified nucleoside analog of thymidine. It is commonly used in molecular biology as a photoactivatable probe to study nucleic acid-protein interactions. Upon activation with long-wave UV light, it forms covalent crosslinks with interacting molecules, allowing for the identification and mapping of binding sites. Its applications include Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) and other crosslinking-based assays.

Q2: What is the optimal UV wavelength for photo-crosslinking with this compound?

For crosslinking applications using 4-thiouridine analogs, it is crucial to use a UV wavelength greater than 304 nm, with 312 nm or 350 nm being common choices.[1] This is a longer wavelength than that used for standard short-wavelength UV crosslinking (254 nm).[1] Using the correct wavelength is critical for efficient and specific crosslinking to the molecule of interest while minimizing damage to the nucleic acids and proteins.

Q3: Can the 2'-fluoro modification affect my experiment beyond its role in crosslinking?

Yes, the 2'-fluoro modification can influence the behavior of the RNA or DNA into which it is incorporated. It has been observed that 2'-fluoro modifications can enhance the binding affinity of RNA to proteins. However, this can also lead to non-specific interactions. In some cases, oligonucleotides with 2'-fluoro modifications have been shown to cause the degradation of specific cellular proteins, such as P54nrb and PSF, through a proteasome-mediated pathway. This highlights a potential source of off-target effects that researchers should be aware of.

Q4: Can this compound cause artifacts in my sequencing results?

A known issue with 4-thiouridine analogs, including those with a 2'-fluoro modification, is the potential for intrastrand photo-crosslinking.[2][3] This can occur between the 4-thiouridine analog and other bases within the same nucleic acid strand, particularly thymine and cytosine.[2][3] Such intrastrand crosslinks can lead to a false signal and should be considered when designing experiments and interpreting results.

Troubleshooting Guide: Minimizing Background Signal

High background signal can obscure the specific interactions you are trying to detect. The following guide provides a systematic approach to identifying and mitigating common sources of background noise in experiments using this compound.

Problem 1: High Background Across the Entire Blot/Assay
Possible Cause Recommended Solution
Concentration of this compound is too high. Titrate the concentration of the nucleoside analog to find the lowest effective concentration. High concentrations can lead to non-specific incorporation and off-target effects, including inhibition of rRNA synthesis and interference with pre-mRNA splicing.
Excessive UV irradiation. Optimize the UV crosslinking time and energy. Excessive irradiation can lead to non-specific crosslinking and damage to cellular components, both of which can increase background.
Contaminated reagents. Use fresh, high-quality reagents, including buffers, enzymes, and the this compound itself. Prepare fresh solutions and filter-sterilize where appropriate.
Inadequate washing steps. Increase the number and/or stringency of wash steps after crosslinking and immunoprecipitation to remove non-specifically bound molecules.
Sample autofluorescence. Include a control sample that has not been treated with this compound to assess the level of natural autofluorescence in your cells or tissue.
Problem 2: Non-Specific Bands or Peaks
Possible Cause Recommended Solution
Intrastrand crosslinking. Be aware that 2'-fluoro-4-thiouridine analogs can form intrastrand crosslinks, creating artifactual bands.[2][3] The temperature during your experiment can influence the formation of these crosslinks. Consider optimizing the temperature of your binding and crosslinking steps.
Non-specific protein binding to beads or antibodies. Pre-clear your lysate with beads before adding your specific antibody. Use a high-quality, specific antibody for immunoprecipitation and consider using a blocking agent.
The 2'-fluoro modification is promoting non-specific interactions. As 2'-fluoro modifications can increase binding affinity, they may also enhance non-specific interactions. Try optimizing the salt concentration in your binding and wash buffers to disrupt weaker, non-specific binding.

Data Presentation

The following table provides representative data illustrating the effect of optimizing the concentration of this compound and the UV crosslinking wavelength on the signal-to-noise ratio in a hypothetical PAR-CLIP experiment. Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Concentration of this compoundUV WavelengthSignal Intensity (Specific Target)Background Intensity (Non-Specific Region)Signal-to-Noise Ratio
100 µM254 nm150012001.25
100 µM312 nm500010005.00
50 µM312 nm45006007.50
25 µM 312 nm 4000 400 10.00
10 µM312 nm20003505.71

Experimental Protocols

Key Experiment: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

This is a generalized protocol and should be optimized for your specific cell type and protein of interest.

  • Metabolic Labeling: Culture cells in media supplemented with an optimized concentration of this compound for a predetermined amount of time to allow for incorporation into nascent transcripts.

  • UV Crosslinking: Wash the cells with PBS and irradiate them with 312 nm or 365 nm UV light on ice to induce crosslinking. The energy dose should be optimized.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and RNase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest that has been bound to magnetic beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins and RNA.

  • RNase Digestion: Partially digest the RNA to trim regions not protected by the crosslinked protein.

  • Protein Digestion: Elute the protein-RNA complexes from the beads and digest the protein using Proteinase K.

  • RNA Isolation and Library Preparation: Isolate the crosslinked RNA fragments and proceed with library preparation for high-throughput sequencing.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis A Seed Cells B Add this compound A->B C UV Crosslinking (>304 nm) B->C D Cell Lysis C->D E Add Specific Antibody D->E F Stringent Washes E->F G RNA Isolation F->G H Sequencing & Data Analysis G->H

Caption: A generalized experimental workflow for a PAR-CLIP experiment.

troubleshooting_logic HighBackground High Background Signal Concentration Optimize Concentration of This compound HighBackground->Concentration UV_Dose Optimize UV Wavelength and Dose (>304 nm) HighBackground->UV_Dose Washing Increase Wash Stringency HighBackground->Washing Controls Include Proper Controls (e.g., no UV, no antibody) HighBackground->Controls Intrastrand Consider Intrastrand Crosslinking Artifacts HighBackground->Intrastrand

Caption: A logical flowchart for troubleshooting high background signals.

References

Technical Support Center: Protocol Refinement for Nascent RNA Labeling with 4-Thiouridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-thiouridine (4sU) analogs for nascent RNA labeling.

Troubleshooting Guide

This guide addresses specific issues that may arise during your nascent RNA labeling experiments.

ProblemPossible CauseSuggested Solution
Low Yield of Labeled RNA Suboptimal 4sU Concentration: The concentration of 4sU may be too low for efficient incorporation within the labeling period.Optimize the 4sU concentration based on your cell line and the desired labeling time. Shorter labeling times generally require higher concentrations.[1][2] Refer to the concentration guidelines in the table below.
Insufficient Labeling Time: The duration of the 4sU pulse may be too short to capture a sufficient amount of nascent RNA, especially for low-abundant transcripts.Increase the labeling time. However, be mindful of potential cytotoxicity with prolonged exposure to high concentrations of 4sU.[3][4]
Low Cell Number: Starting with an insufficient number of cells will result in a low total RNA yield, and consequently, a low yield of labeled RNA.Start with a sufficient number of cells to yield at least 60-100 µg of total RNA for the biotinylation step.[1][5] For adherent cells, this may require pooling cells from multiple plates.[5]
Inefficient Biotinylation: The biotinylation reaction may not be working efficiently, leading to poor capture of 4sU-labeled RNA.Ensure the Biotin-HPDP is fresh and properly dissolved in DMF.[1] Protect the reaction from light and allow it to proceed for at least 1.5 hours.[1] Consider using alternative biotinylating agents like MTSEA-biotin-XX, which may have higher efficiency, but also potentially higher background.[5][6]
Oxidation of 4sU: The thiol group on the 4sU is susceptible to oxidation, which can prevent efficient biotinylation.Prepare 4sU solutions fresh before each experiment and store aliquots at -20°C to be thawed only once.[1][2]
High Background (Unlabeled RNA in Eluate) Non-specific Binding to Beads: Unlabeled RNA can non-specifically bind to the streptavidin beads.Ensure stringent washing of the streptavidin beads after capturing the biotinylated RNA.[1] Using a magnetic stand for separation can improve washing efficiency.[1]
Contamination with Total RNA: Incomplete separation of labeled and unlabeled RNA fractions.Optimize the bead-to-RNA ratio. Too few beads may not capture all the labeled RNA, while too many can increase non-specific binding.
Cell Toxicity or Altered Gene Expression High 4sU Concentration or Long Exposure: High concentrations of 4sU or extended labeling times can be cytotoxic and may induce a nucleolar stress response, inhibiting rRNA synthesis and altering gene expression.[3][4][7]Determine the optimal 4sU concentration and labeling time for your specific cell line by performing a dose-response and time-course experiment, assessing cell viability and potential changes in control gene expression.[3][4] For studies on rRNA, use low concentrations of 4sU (≤ 10 µM).[4][8]
Photo-crosslinking: 4sU is a photoactivatable ribonucleoside and can crosslink to proteins upon exposure to light at 365 nm.[1][9]Handle cells and RNA in the dark or under red light conditions as much as possible after the addition of 4sU.[1][9]
Inefficient Elution of Labeled RNA Incomplete Reduction of Disulfide Bond: The disulfide bond between the biotin and the 4sU-labeled RNA may not be fully cleaved.Use a fresh solution of a reducing agent like DTT or BME at an appropriate concentration. Ensure sufficient incubation time for the elution step.
Precipitation during Biotinylation Poor Solubility of Biotin-HPDP: Biotin-HPDP can precipitate out of solution, especially at high concentrations.Ensure the Biotin-HPDP is fully dissolved in DMF or DMSO before adding it to the reaction mixture. One user reported that adding more solvent (up to 40%) helped to prevent precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 4-thiouridine (4sU) to use for labeling?

A1: The optimal 4sU concentration depends on the cell type and the desired labeling duration. For shorter labeling times, higher concentrations are generally required to achieve sufficient incorporation. It is crucial to empirically determine the optimal concentration for your specific experimental system to balance labeling efficiency with potential cytotoxicity.[1][2]

Recommended 4sU Concentrations for Labeling

Duration of Labeling (minutes)Recommended 4sU Concentration (µM)
< 10500 - 20,000
15 - 30500 - 1,000
60200 - 500
120100 - 200
Data adapted from references[1][10].

Q2: How long should I label my cells with 4sU?

A2: The labeling time should be chosen based on the biological question. For studying rapid changes in transcription, short pulse-labeling times (e.g., 5-15 minutes) are appropriate.[10] For measuring RNA stability, a pulse-chase experiment with a longer labeling period followed by a chase with uridine-containing media is necessary.[1]

Q3: Can 4sU labeling affect gene expression?

A3: Yes, high concentrations of 4sU (>50 µM) and prolonged exposure can induce a nucleolar stress response, inhibit rRNA synthesis, and potentially alter the expression of other genes.[3][4][7] It is recommended to perform control experiments to assess the impact of 4sU on cell viability and the expression of key genes in your system.

Q4: What is the difference between 4-thiouridine (4sU) and 4-thiouracil (4tU)?

A4: 4sU is a nucleoside analog that is readily taken up by mammalian cells.[1] 4-thiouracil (4tU) is the corresponding nucleobase that has been used for labeling in yeast.[11] For mammalian cells, 4sU is the preferred analog.

Q5: How can I check for successful 4sU incorporation?

A5: Successful incorporation of 4sU into RNA can be confirmed by spectrophotometric analysis. 4sU-containing RNA exhibits a characteristic absorbance peak at 330 nm.[5][9] Alternatively, a dot blot analysis using a biotin-specific probe after biotinylation can be performed to qualitatively assess incorporation.[9]

Q6: My yield of purified nascent RNA is very low. What can I do?

A6: Low yield is a common issue. Consider the following:

  • Increase starting material: Begin with a larger number of cells to obtain a higher initial amount of total RNA (aim for 60-100 µg).[1][5]

  • Optimize labeling: Adjust the 4sU concentration and/or labeling time as discussed above.

  • Improve biotinylation efficiency: Ensure your biotinylation reagent is active and the reaction conditions are optimal.

  • Efficient purification: Use high-quality streptavidin beads and ensure proper binding and elution conditions.

Experimental Protocols

4sU Labeling of Nascent RNA in Cultured Cells
  • Culture cells to 70-80% confluency.[1]

  • Prepare a stock solution of 4sU (e.g., 50 mM in sterile RNase-free water) and store in single-use aliquots at -20°C.[1]

  • Thaw a 4sU aliquot immediately before use.[1]

  • Add the appropriate volume of 4sU to pre-warmed cell culture medium to achieve the desired final concentration. Mix thoroughly.

  • Remove the existing medium from the cells and replace it with the 4sU-containing medium.

  • Incubate the cells for the desired labeling period in a cell culture incubator, protected from light.[9]

  • After incubation, aspirate the 4sU-containing medium and immediately lyse the cells in TRIzol reagent to quench the labeling and stabilize the RNA.[1][2]

  • Proceed with total RNA extraction according to the TRIzol manufacturer's protocol or store the lysate at -80°C.[1]

Biotinylation of 4sU-Labeled RNA
  • Start with 60-100 µg of total RNA in RNase-free water.[1]

  • Prepare the biotinylation reaction mixture. For each 1 µg of RNA, add:

    • 2 µl of Biotin-HPDP (1 mg/ml in DMF)[1]

    • 1 µl of 10X Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)[1]

    • Bring the final volume to 7 µl with RNase-free water.[1]

  • Incubate the reaction at room temperature for at least 1.5 hours with rotation, protected from light.[1]

  • To remove unreacted biotin, perform a phenol/chloroform extraction. Add an equal volume of Phenol/Chloroform pH 6.7, vortex, and centrifuge.[1]

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.[1]

  • Incubate at -20°C for at least 30 minutes and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

  • Wash the RNA pellet with 75% ethanol and air-dry briefly.

  • Resuspend the biotinylated RNA in RNase-free water.

Purification of Biotinylated Nascent RNA
  • Heat the biotinylated RNA to 65°C for 10 minutes and then immediately place it on ice for 5 minutes to denature secondary structures.[1]

  • Equilibrate streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Add the denatured, biotinylated RNA to the equilibrated beads and incubate at room temperature for 15 minutes with rotation to allow for binding.[2]

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant (this contains the unlabeled, pre-existing RNA).

  • Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA. Follow the manufacturer's protocol for the specific beads being used.

  • Elute the captured nascent RNA from the beads by adding a freshly prepared solution of a reducing agent (e.g., 100 mM DTT) and incubating for 5-10 minutes.[12] A second elution can be performed to maximize yield.

  • Combine the eluates and purify the nascent RNA using an RNA cleanup kit (e.g., Qiagen RNeasy) to remove the reducing agent and other contaminants.[12]

  • The purified nascent RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.

Visualizations

Nascent_RNA_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_extraction RNA Processing cluster_purification Nascent RNA Isolation cluster_downstream Downstream Analysis start Plate cells to 70-80% confluency add_4su Add 4sU-containing medium start->add_4su incubate Incubate for desired time (protect from light) add_4su->incubate lyse Lyse cells in TRIzol incubate->lyse extract_rna Total RNA Extraction lyse->extract_rna biotinylate Biotinylation of 4sU-RNA extract_rna->biotinylate purify_biotin Purify biotinylated RNA (Phenol/Chloroform & Precipitation) biotinylate->purify_biotin bind_beads Bind to Streptavidin Beads purify_biotin->bind_beads wash_beads Wash beads bind_beads->wash_beads elute_rna Elute nascent RNA with DTT wash_beads->elute_rna cleanup RNA Cleanup elute_rna->cleanup analysis qRT-PCR or RNA-Seq cleanup->analysis Troubleshooting_Logic cluster_causes cluster_solutions start Low Yield of Labeled RNA? cause1 Suboptimal 4sU Concentration/Time start->cause1 Yes cause2 Inefficient Biotinylation start->cause2 Yes cause3 Low Starting Material start->cause3 Yes cause4 4sU Oxidation start->cause4 Yes no_issue Proceed to Downstream Analysis start->no_issue No solution1 Optimize concentration & time (titration experiment) cause1->solution1 solution2 Use fresh Biotin-HPDP, check reaction conditions cause2->solution2 solution3 Increase initial cell number cause3->solution3 solution4 Use fresh 4sU aliquots cause4->solution4 end Successful Yield solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment solution4->end Re-run Experiment

References

how to prevent RNA degradation during UV cross-linking with 4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing RNA degradation during UV cross-linking experiments using 4-thiouridine (4-SU).

Frequently Asked Questions (FAQs)

Q1: What is 4-thiouridine (4-SU) and why is it used in UV cross-linking?

A1: 4-thiouridine (4-SU) is a photoactivatable analog of uridine that can be metabolically incorporated into newly transcribed RNA.[1][2] When cells or tissues containing 4-SU-labeled RNA are exposed to long-wave UV light (typically 365 nm), the 4-SU is excited, leading to the formation of covalent cross-links between the RNA and interacting proteins.[3][4] This technique, often used in methods like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), is significantly more efficient than traditional UV cross-linking at 254 nm.[2][4]

Q2: What are the primary causes of RNA degradation during 4-SU UV cross-linking?

A2: While using 365 nm UV light with 4-SU is generally less damaging to nucleic acids than short-wave 254 nm UV light, RNA degradation can still occur.[5] The primary causes include:

  • Photochemical Damage: High-intensity or prolonged UV exposure can generate reactive oxygen species (ROS) that lead to RNA strand scission and base modifications.[5][6]

  • Heat: The UV lamp can generate heat, which can contribute to RNA degradation, especially during longer exposure times.

  • RNase Contamination: Improper handling during the experimental workflow can introduce RNases, leading to enzymatic degradation of RNA.

  • High UV Dosage: Excessive UV energy can have adverse effects, leading to a general loss of protein and potentially compromising RNA integrity.[7]

Q3: What is the optimal UV wavelength for 4-SU cross-linking?

A3: The optimal UV wavelength for activating 4-SU to induce cross-linking is in the long-wave UVA range, specifically around 365 nm.[1][3][4][8] This wavelength is crucial because it is absorbed by 4-SU but causes minimal damage to native nucleotides, thus preserving overall RNA integrity better than the 254 nm UV light used for direct RNA-protein cross-linking.[2]

Troubleshooting Guide

Problem 1: Significant RNA degradation observed on a gel after cross-linking.

  • Question: I'm seeing a smear or loss of my RNA band on a denaturing gel after UV cross-linking with 4-SU. What could be the cause and how can I fix it?

  • Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Optimize UV Energy and Exposure Time:

      • Cause: The most likely culprit is excessive UV energy. High doses can lead to RNA fragmentation.

      • Solution: Perform a titration experiment to determine the minimal UV dose required for efficient cross-linking with minimal degradation. Start with a low dose (e.g., 0.1 J/cm²) and incrementally increase it. Analyze both cross-linking efficiency (e.g., via a mobility shift assay) and RNA integrity (e.g., via gel electrophoresis) at each dose.

    • Control the Temperature:

      • Cause: Heat from the UV lamp can accelerate RNA degradation.

      • Solution: Perform the cross-linking step on ice or in a cold room.[9][10] Ensure the sample is in a pre-chilled container and placed on a cold surface during irradiation.

    • Incorporate Scavengers for Reactive Oxygen Species (ROS):

      • Cause: UV light can generate ROS that damage RNA. While more commonly discussed for 254 nm UV, it can still be a factor at 365 nm.

      • Solution: Consider adding ROS scavengers to your buffer. While acridine orange has been shown to be effective in protecting RNA during 254 nm irradiation with psoralen, its utility in 365 nm 4-SU experiments would require validation.[5][6] As a starting point, ensuring your buffers are fresh and free of potential metal contaminants that can catalyze ROS formation is a good practice.

    • Maintain an RNase-Free Environment:

      • Cause: Contamination with RNases at any step before, during, or after cross-linking will lead to RNA degradation.

      • Solution: Adhere strictly to RNase-free techniques. Use certified RNase-free reagents, plasticware, and barrier tips. Work in a clean area and wear gloves at all times.

Problem 2: Low cross-linking efficiency despite using high UV dosage.

  • Question: I'm using a high UV dose to ensure cross-linking, but my yield of cross-linked complexes is still low, and I'm concerned about RNA integrity. What should I do?

  • Answer: Increasing UV dosage beyond a certain point can have diminishing returns and actively damage the sample.[7] Here are some strategies to improve cross-linking efficiency without excessive UV exposure:

    • Optimize 4-SU Labeling:

      • Cause: Insufficient incorporation of 4-SU into the target RNA will result in poor cross-linking.

      • Solution: Titrate the concentration of 4-SU and the labeling time. Typical concentrations range from 100 µM to 1 mM, with labeling times from a few hours to overnight, depending on the cell type and the turnover rate of the RNA of interest.

    • Ensure Proximity of the UV Source:

      • Cause: The intensity of UV light decreases with distance from the source.

      • Solution: Place your samples as close as possible to the UV lamp for consistent and efficient irradiation. Remove any barriers, like petri dish lids, that may block or filter the UV light.[9]

    • Check the UV Source:

      • Cause: The UV bulbs in cross-linkers lose intensity over time.

      • Solution: Regularly check the output of your UV source with a UV meter to ensure it is delivering the intended energy dose.

Quantitative Data Summary

The following table summarizes key quantitative parameters and findings from the literature to guide experimental design.

ParameterConditionObservationSource
UV Wavelength 4-Thiouridine Cross-linking365 nm[1][3][4][8]
UV Dose 4-Thiouridine Cross-linking in cells45 kJ/m² (4.5 J/cm²)[1][8]
RNA Integrity Psoralen cross-linking at 254 nm<0.5% intact RNA after 30 min[5][6]
RNA Integrity with Quencher Psoralen cross-linking at 254 nm with Acridine Orange30% intact RNA after 30 min[5][6]

Experimental Protocols

Protocol: UV Cross-linking of 4-SU Labeled RNA in Cultured Cells

This protocol provides a general framework. Specific parameters such as cell numbers, 4-SU concentration, and UV dose should be optimized for your specific cell line and experimental goals.

  • Cell Culture and 4-SU Labeling:

    • Plate cells to reach approximately 70-80% confluency on the day of the experiment.[9]

    • Add 4-thiouridine to the culture medium to a final concentration of 100-200 µM.

    • Incubate for the desired labeling period (e.g., 4-16 hours).

  • Preparation for UV Cross-linking:

    • Place the cell culture dishes on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold 1x Phosphate-Buffered Saline (PBS).

    • Aspirate the final PBS wash completely, leaving a minimal liquid film.

  • UV Cross-linking:

    • Remove the lids from the culture dishes.

    • Place the open dishes on an ice-cold surface directly in a UV cross-linker (e.g., Stratalinker).

    • Irradiate the cells with 365 nm UV light at a dose of 0.1-0.4 J/cm². This is a starting point and should be optimized.

    • Critical Step: Monitor the temperature of the sample chamber to ensure it does not overheat.

  • Cell Lysis and RNA Extraction:

    • Immediately after cross-linking, lyse the cells on the dish using your preferred lysis buffer (e.g., TRIzol or a buffer compatible with downstream immunoprecipitation).

    • Scrape the cells and collect the lysate.

    • Proceed with your standard RNA extraction or immunoprecipitation protocol, always maintaining an RNase-free environment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crosslink Cross-linking cluster_analysis Downstream Analysis cell_culture 1. Cell Culture su_labeling 2. 4-SU Labeling cell_culture->su_labeling wash 3. Wash Cells with cold PBS su_labeling->wash uv_irrad 4. UV Irradiation (365 nm) on ice wash->uv_irrad lysis 5. Cell Lysis uv_irrad->lysis extraction 6. RNA Extraction / IP lysis->extraction analysis 7. Analysis (Gel, qPCR, Sequencing) extraction->analysis troubleshooting_flowchart start Problem: RNA Degradation (Smear on Gel) q1 Is UV dose optimized? start->q1 sol1 Perform UV dose titration (e.g., 0.1-0.5 J/cm²) q1->sol1 No q2 Was cross-linking performed on ice? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Repeat experiment on ice or in a cold room q2->sol2 No q3 Were RNase-free techniques used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use RNase-free reagents and dedicated equipment q3->sol3 No end_node RNA Integrity Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node degradation_factors cluster_factors Contributing Factors center_node RNA Degradation uv_dose Excessive UV Dose uv_dose->center_node heat Heat Generation heat->center_node ros Reactive Oxygen Species ros->center_node rnase RNase Contamination rnase->center_node

References

Validation & Comparative

A Comparative Guide to Validating RNA-Protein Interactions: A Focus on Photoactivatable Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of RNA-protein interactions is a cornerstone of molecular biology. The introduction of photoactivatable ribonucleoside analogs, such as 2'-Deoxy-2'-fluoro-4-thiouridine (F4S U) and the more commonly used 4-thiouridine (4SU), has significantly advanced our ability to capture these transient interactions with high fidelity. This guide provides a comprehensive comparison of methodologies for validating RNA-protein interactions, with a special focus on techniques employing photoactivatable nucleosides, and contrasts them with other widely-used alternatives.

This guide will delve into the experimental protocols, comparative performance, and specific applications of key techniques, including Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), standard CLIP-seq, RNA Immunoprecipitation (RIP-seq), Chromatin Isolation by RNA Purification (ChIRP-MS), RNA-Protein Interaction Detection (RaPID), and the in vitro Electrophoretic Mobility Shift Assay (EMSA).

Comparative Analysis of RNA-Protein Interaction Validation Methods

The choice of method for validating RNA-protein interactions depends on several factors, including the desired resolution, the nature of the interaction (direct vs. indirect), and the experimental system. The following tables provide a quantitative and qualitative comparison of the leading techniques.

Parameter PAR-CLIP CLIP-seq RIP-seq ChIRP-MS RaPID RNA EMSA
Interaction Type DirectDirectDirect & IndirectDirect & IndirectProximalDirect
Crosslinking UV (365 nm)UV (254 nm)Optional (Formaldehyde)FormaldehydeNo (Proximity Labeling)No
Resolution Single nucleotide[1][2]Single nucleotide[3]Low (100s of nucleotides)Low (probe-dependent)~10 nm radiusN/A
Crosslinking Efficiency High (100-1000 fold > CLIP)[4]Low[4]N/AHighN/AN/A
Cell Number Required High (10^7 - 10^8)High (10^7 - 10^8)Moderate (10^6 - 10^7)High (10^7 - 10^8)Moderate (cell-type dependent)N/A (in vitro)
In vivo/In vitro In vivoIn vivoIn vivoIn vivoIn vivoIn vitro
Key Advantage High efficiency and diagnostic mutationsNo metabolic labeling requiredCaptures native interactions without UVRNA-centric, no specific antibody neededNo crosslinking, captures transient interactionsQuantitative binding affinity
Key Disadvantage Requires metabolic labeling, potential cytotoxicity[5]Low efficiency, potential for UV damageLower resolution, potential for non-specific bindingFormaldehyde crosslinks protein-protein interactionsRequires genetic modificationNot in a cellular context

In-Depth Look at Key Methodologies

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP utilizes photoactivatable ribonucleoside analogs like 4-thiouridine (4SU) which are incorporated into nascent RNA transcripts in living cells[6][7]. Upon exposure to 365 nm UV light, these analogs form covalent crosslinks with interacting RNA-binding proteins (RBPs)[7]. This method offers significantly higher crosslinking efficiency compared to standard CLIP[4]. A key feature of PAR-CLIP is the induction of characteristic mutations (T-to-C for 4SU) at the crosslinking site during reverse transcription, which allows for the precise identification of binding sites at single-nucleotide resolution[6][8].

Experimental Workflow:

PAR-CLIP Experimental Workflow
Crosslinking and Immunoprecipitation (CLIP-seq)

Standard CLIP-seq involves irradiating cells with 254 nm UV light to induce covalent crosslinks between proteins and RNA[9]. Following immunoprecipitation of the target RBP, the associated RNA fragments are sequenced to identify the binding sites[8]. While it provides single-nucleotide resolution, the efficiency of UV 254 nm crosslinking is relatively low[4].

Experimental Workflow:

CLIP-seq Experimental Workflow
RNA Immunoprecipitation (RIP-seq)

RIP-seq is used to identify RNAs that are bound to a specific RBP in vivo. This technique typically involves immunoprecipitating the RBP of interest from a cell lysate without a crosslinking step, although a gentle formaldehyde crosslinking can be used to stabilize interactions[10][11]. The co-precipitated RNAs are then purified and identified by sequencing. A major advantage of RIP-seq is that it can capture native RNA-protein complexes[12]. However, it generally offers lower resolution compared to CLIP-based methods and can be prone to identifying indirect interactions.

Experimental Workflow:

RIP-seq Experimental Workflow
Chromatin Isolation by RNA Purification (ChIRP-MS)

ChIRP-MS is an RNA-centric approach used to identify proteins that interact with a specific RNA of interest. Cells are crosslinked with formaldehyde, and the chromatin is isolated and sonicated. Biotinylated antisense oligonucleotides complementary to the target RNA are used to pull down the RNA and its associated proteins, which are then identified by mass spectrometry[13].

Experimental Workflow:

ChIRP-MS Experimental Workflow
RNA-Protein Interaction Detection (RaPID)

RaPID is an in vivo method that does not rely on crosslinking. It utilizes a promiscuous biotin ligase (BirA*) fused to an RNA-binding protein that can be targeted to a specific RNA containing a recognition motif. Proteins in close proximity to the RNA are then biotinylated and can be subsequently purified and identified by mass spectrometry. This method is particularly useful for capturing transient or weak interactions.

Experimental Workflow:

RaPID Experimental Workflow
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a classic in vitro technique to study RNA-protein interactions[4]. It is based on the principle that an RNA-protein complex will migrate more slowly than a free RNA molecule in a non-denaturing polyacrylamide gel[14]. This method can be used to determine the binding affinity (dissociation constant, Kd) of an interaction by titrating the protein concentration while keeping the RNA concentration constant[14][15][16].

Experimental Workflow:

EMSA Experimental Workflow

Case Study: Validation of HuR-TNFα mRNA Interaction in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cellular processes like proliferation and apoptosis. The RNA-binding protein HuR (ELAVL1) is known to stabilize the mRNA of Tumor Necrosis Factor-alpha (TNFα), a key player in this pathway, by binding to its 3' untranslated region (UTR). This interaction can be validated using methods like PAR-CLIP and RIP-seq.

Logical Relationship:

MAPK_HuR_TNFa cluster_pathway MAPK Signaling Pathway cluster_regulation Post-transcriptional Regulation cluster_validation Validation Methods Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) MAPKKK MAPKKK Extracellular_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor TNFa_Gene TNFα Gene Transcription_Factor->TNFa_Gene TNFa_mRNA TNFα mRNA TNFa_Gene->TNFa_mRNA Translation TNFα Protein Translation TNFa_mRNA->Translation Degradation mRNA Degradation TNFa_mRNA->Degradation HuR_Protein HuR Protein HuR_Protein->TNFa_mRNA binds to 3' UTR HuR_Protein->Degradation inhibits PAR_CLIP PAR-CLIP PAR_CLIP->HuR_Protein RIP_seq RIP-seq RIP_seq->HuR_Protein

Validation of HuR-TNFα mRNA interaction

In this pathway, extracellular signals activate the MAPK cascade, leading to the transcription of the TNFα gene. The resulting TNFα mRNA is stabilized by the HuR protein, preventing its degradation and allowing for the translation of TNFα protein, which can further influence cellular responses. The direct interaction between HuR and the TNFα mRNA can be confirmed at high resolution using PAR-CLIP to identify the precise binding sites in the 3' UTR. RIP-seq can also be used to demonstrate the association of HuR with TNFα mRNA in the cell. Studies have successfully used both PAR-CLIP and RIP-chip (a microarray-based version of RIP-seq) to identify HuR targets, including TNFα mRNA[17][18].

Experimental Protocols

General PAR-CLIP Protocol
  • Cell Culture and Labeling: Culture cells and supplement the medium with 100 µM 4-thiouridine (4SU) for 14-16 hours to allow for incorporation into nascent RNA transcripts[7].

  • UV Crosslinking: Wash cells with ice-cold PBS and irradiate with 0.15 J/cm² of 365 nm UV light[7].

  • Cell Lysis and Sonication: Lyse the cells in a suitable lysis buffer and sonicate to shear the chromatin.

  • Immunoprecipitation: Incubate the lysate with an antibody specific to the RBP of interest. Capture the antibody-RBP-RNA complexes using protein A/G magnetic beads[7].

  • RNase Digestion and Dephosphorylation: Treat the bead-bound complexes with RNase T1 to digest unbound RNA. Subsequently, dephosphorylate the RNA ends.

  • RNA Ligation and Radiolabeling: Ligate a 3' adapter to the RNA fragments and radiolabel the 5' ends with γ-³²P-ATP.

  • Protein Gel Electrophoresis and Transfer: Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • RNA Isolation: Excise the membrane region corresponding to the RBP-RNA complexes and treat with Proteinase K to release the RNA fragments.

  • Reverse Transcription and PCR: Perform reverse transcription, which introduces T-to-C mutations at the crosslinking sites. Amplify the resulting cDNA by PCR.

  • Sequencing and Analysis: Sequence the cDNA library and analyze the data to identify binding sites by mapping the characteristic mutations.

General RNA Immunoprecipitation (RIP) Protocol
  • Cell Lysis: Harvest and lyse cells in a polysome lysis buffer. A gentle formaldehyde crosslinking step can be included prior to lysis to stabilize interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the RBP of interest, which has been pre-coated on protein A/G beads[10].

  • Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.

  • Protein Digestion: Resuspend the beads in a buffer containing Proteinase K to digest the RBP and release the RNA.

  • RNA Purification: Purify the RNA from the supernatant using phenol-chloroform extraction or a column-based kit.

  • Downstream Analysis: Analyze the purified RNA by RT-qPCR, microarray (RIP-chip), or high-throughput sequencing (RIP-seq)[12].

General Electrophoretic Mobility Shift Assay (EMSA) Protocol
  • Probe Preparation: Prepare a short RNA probe (typically 20-50 nucleotides) corresponding to the putative binding site. Label the probe, for example, with ³²P at the 5' end.

  • Binding Reaction: Incubate the labeled RNA probe with varying concentrations of the purified RBP in a binding buffer. Include a no-protein control.

  • Electrophoresis: Load the binding reactions onto a native (non-denaturing) polyacrylamide gel and run the gel at a low voltage to prevent dissociation of the complexes[4].

  • Detection: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA.

  • Analysis: The free probe will migrate faster and appear as a lower band, while the RNA-protein complex will migrate slower, resulting in an "upshifted" band. The intensity of the bands can be quantified to determine the fraction of bound RNA at each protein concentration, allowing for the calculation of the dissociation constant (Kd)[14][15][16].

References

A Comparative Guide to In-Cell RNA Labeling: 4-Thiouridine vs. 2'-Deoxy-2'-fluoro-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic labeling of nascent RNA is a cornerstone technique for elucidating the dynamics of gene expression, enabling the study of RNA synthesis, processing, and turnover. 4-Thiouridine (4sU) has long been the workhorse for these applications. However, the quest for reagents with improved properties has led to the exploration of novel nucleoside analogs. This guide provides a comprehensive comparison of the well-established 4-thiouridine with the emerging alternative, 2'-Deoxy-2'-fluoro-4-thiouridine (4sU-F), for in-cell RNA labeling.

Executive Summary

4-Thiouridine is a widely used and well-characterized reagent for metabolic RNA labeling. Its utility is supported by a wealth of experimental data and established protocols. In contrast, this compound is a newer analog with limited direct comparative data available. This guide summarizes the known performance of 4sU and provides an outlook on the potential characteristics of 4sU-F based on the properties of similar 2'-fluoro-modified nucleosides.

Performance Comparison

Due to the limited availability of direct comparative studies, this section presents the established quantitative data for 4-thiouridine and a qualitative assessment of this compound based on existing literature on related compounds.

Parameter4-Thiouridine (4sU)This compound (4sU-F)
Labeling Efficiency Well-established, with typical incorporation rates of 0.5% to 2.3% of total uridine.[1][2]Theoretical: Potentially similar to 4sU, but may be influenced by the substrate specificity of cellular kinases and RNA polymerases. No direct quantitative data is currently available.
Cytotoxicity Low cytotoxicity at typical working concentrations (10-100 µM).[3] Higher concentrations (>50 µM) and prolonged exposure can lead to inhibition of rRNA synthesis and processing, inducing a nucleolar stress response.[4][5][6]Theoretical: The 2'-fluoro modification may alter cytotoxicity. Studies on other 2'-fluoro-modified nucleosides show varied effects, from enhanced cytotoxicity in some contexts to increased resistance to degradation.[2][3] Direct cytotoxicity data for 4sU-F is not readily available.
Effect on RNA Metabolism At high concentrations, can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites.[1]Theoretical: The impact on RNA metabolism is unknown. The 2'-fluoro group could potentially influence RNA structure and interactions with RNA-binding proteins, but this has not been experimentally verified for 4sU-F.
Nuclease Resistance of Labeled RNA Does not confer significant nuclease resistance.Theoretical: The 2'-fluoro modification is known to increase the resistance of RNA to nuclease degradation.[7][8] This could be an advantage for studies involving RNA stability.

Metabolic Pathways and Mechanism of Action

Both 4sU and 4sU-F are uridine analogs that are taken up by cells and incorporated into newly synthesized RNA. The general metabolic pathway involves sequential phosphorylation to the triphosphate form, which is then utilized by RNA polymerases as a substrate.

4-Thiouridine (4sU) Metabolic Pathway

4sU is transported into the cell and then phosphorylated by cellular kinases to 4sU-monophosphate (4sU-MP), 4sU-diphosphate (4sU-DP), and finally 4sU-triphosphate (4sU-TP).[9][10] 4sU-TP is then incorporated into nascent RNA transcripts by RNA polymerases in place of uridine triphosphate (UTP).

G cluster_cell Cell 4sU_ext 4-Thiouridine (extracellular) 4sU_int 4-Thiouridine (intracellular) 4sU_ext->4sU_int Nucleoside Transporter 4sU_MP 4sU-Monophosphate 4sU_int->4sU_MP Kinase 4sU_DP 4sU-Diphosphate 4sU_MP->4sU_DP Kinase 4sU_TP 4sU-Triphosphate 4sU_DP->4sU_TP Kinase RNA_Polymerase RNA Polymerase 4sU_TP->RNA_Polymerase Nascent_RNA Nascent RNA with 4sU RNA_Polymerase->Nascent_RNA G cluster_cell Cell 4sUF_ext 4sU-F (extracellular) 4sUF_int 4sU-F (intracellular) 4sUF_ext->4sUF_int Nucleoside Transporter 4sUF_MP 4sU-F-Monophosphate 4sUF_int->4sUF_MP Kinase (?) 4sUF_DP 4sU-F-Diphosphate 4sUF_MP->4sUF_DP Kinase (?) 4sUF_TP 4sU-F-Triphosphate 4sUF_DP->4sUF_TP Kinase (?) RNA_Polymerase RNA Polymerase 4sUF_TP->RNA_Polymerase Nascent_RNA Nascent RNA with 4sU-F RNA_Polymerase->Nascent_RNA G Metabolic_Labeling 1. Metabolic Labeling (4sU or 4sU-F) RNA_Extraction 2. Total RNA Extraction Metabolic_Labeling->RNA_Extraction Biotinylation 3. Thiol-specific Biotinylation RNA_Extraction->Biotinylation Purification 4. Streptavidin-based Purification of Labeled RNA Biotinylation->Purification Downstream_Analysis 5. Downstream Analysis (qRT-PCR, RNA-seq, etc.) Purification->Downstream_Analysis

References

A Comparative Guide to RNA Cross-Linking: 2'-Fluoro-4-Thiouridine vs. Psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA structure and interactions is fundamental to understanding cellular processes and developing novel therapeutics. Covalent cross-linking is a powerful technique to capture these transient interactions. This guide provides a detailed comparison of two prominent photo-activated cross-linking reagents: 2'-fluoro-4-thiouridine, a nucleoside analog incorporated into RNA, and psoralen, an intercalating agent.

Introduction to the Cross-Linking Agents

2'-Fluoro-4-Thiouridine (and its analogue 4-Thiouridine) belongs to the family of thionucleosides. These are analogs of natural nucleosides that can be metabolically incorporated into nascent RNA transcripts.[1][2] Upon activation with UV light (typically 365 nm), the thio-group becomes highly reactive and forms covalent bonds with nearby nucleotides, effectively "freezing" RNA-RNA and RNA-protein interactions for subsequent analysis.[3] The 2'-fluoro modification can enhance the metabolic stability and alter the conformational properties of the nucleoside.

Psoralens are tricyclic compounds that intercalate into double-stranded regions of DNA and RNA.[4] When irradiated with long-wavelength UV light (365 nm), psoralens form covalent cyclobutane adducts with pyrimidine bases (uracil, cytosine, and thymine) on opposing strands, thereby cross-linking the duplex.[5][6][7] Derivatives such as 4'-aminomethyltrioxsalen (AMT) are commonly used due to their solubility and efficiency.[4]

Mechanism of Action

The fundamental difference between these two agents lies in their mode of interaction with RNA before cross-linking. 4-Thiouridine is incorporated directly into the RNA backbone, while psoralen binds non-covalently to existing double-stranded structures.

dot

cluster_4sU 2'-Fluoro-4-Thiouridine Workflow cluster_psoralen Psoralen Workflow s4U_feed Metabolic Labeling (Cellular uptake and incorporation of 2'-F-4sU into nascent RNA) uv_365_s4U UV Irradiation (365 nm) s4U_feed->uv_365_s4U crosslink_s4U Covalent Cross-link Formation (Intra- or intermolecular) uv_365_s4U->crosslink_s4U analysis_s4U Downstream Analysis (e.g., Sequencing, RT-qPCR) crosslink_s4U->analysis_s4U psoralen_treat Psoralen Treatment (Intercalation into RNA duplexes) uv_365_pso UV Irradiation (365 nm) psoralen_treat->uv_365_pso crosslink_pso Covalent Cross-link Formation (Inter-strand in duplexes) uv_365_pso->crosslink_pso uv_254_pso UV Irradiation (254 nm) (Optional: Reversal of cross-links) crosslink_pso->uv_254_pso analysis_pso Downstream Analysis (e.g., 2D Gel Electrophoresis, Sequencing) crosslink_pso->analysis_pso uv_254_pso->analysis_pso

Figure 1. High-level experimental workflows for RNA cross-linking using 2'-Fluoro-4-Thiouridine and Psoralen.

Performance Comparison

Feature2'-Fluoro-4-Thiouridine (4-Thiouridine)Psoralen
Mechanism Metabolic incorporation followed by photo-activation.Intercalation into duplexes followed by photo-activation.
Specificity Cross-links occur at the site of incorporation, capturing interactions in proximity to the uridine analog.Primarily cross-links pyrimidines in double-stranded RNA regions.[4][5]
Applications RNA-protein (e.g., PAR-CLIP) and RNA-RNA interaction studies, metabolic labeling of nascent RNA (e.g., 4sU-tagging).[8][9]Mapping RNA secondary and tertiary structures, identifying RNA-RNA interactions (e.g., PARIS, SPLASH).[6][10]
Cross-linking Efficiency Can be high; dependent on incorporation rate and UV dose.[3]Variable; influenced by psoralen derivative, concentration, and accessibility of duplex regions. Biotinylated psoralen can increase sensitivity.[5][6]
Reversibility Cross-links are generally not reversible.Cross-links can be reversed by irradiation with short-wavelength UV light (254 nm).[4]
Potential Drawbacks High concentrations can be cytotoxic, inhibit rRNA synthesis, and may affect pre-mRNA splicing.[9][11]Can cause RNA damage upon UV exposure.[5][7] Cellular uptake of some derivatives can be low.[6] Purification of cross-linked species can be laborious.[5]

Experimental Protocols

4-Thiouridine Metabolic Labeling and Cross-Linking (Adapted for RNA-RNA interactions)

This protocol is a generalized procedure based on methods for metabolic labeling and cross-linking.

  • Cell Culture and Labeling:

    • Culture cells to 70-80% confluency.

    • Replace the medium with fresh medium containing 4-thiouridine (e.g., 100 µM). The optimal concentration and labeling time should be determined empirically to balance incorporation efficiency with potential cytotoxicity.[9]

    • Incubate for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized RNA.[3]

  • Cross-Linking:

    • Wash cells with ice-cold PBS.

    • Place the culture dish on ice and irradiate with 365 nm UV light. The energy dose will need to be optimized (e.g., starting at 0.1-0.5 J/cm²).

  • RNA Isolation:

    • Lyse the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.[2]

  • Enrichment of Cross-linked RNA (Optional):

    • If a biotinylated derivative of 4-thiouridine is used, the cross-linked RNA can be enriched using streptavidin-coated magnetic beads.[2]

  • Analysis:

    • Analyze the cross-linked RNA by methods such as denaturing gel electrophoresis, Northern blotting, or high-throughput sequencing to identify interacting RNA species.

Psoralen Cross-Linking (PARIS Method)

The following is a summarized protocol for Psoralen Analysis of RNA Interactions and Structures (PARIS).[10]

  • Psoralen Treatment and Cross-Linking:

    • Wash adherent cells with PBS.

    • Add a solution of a psoralen derivative (e.g., 0.5 mg/mL AMT in PBS) to the cells and incubate for 30 minutes.[10]

    • Irradiate the cells with 365 nm UV light to induce cross-linking.[10]

  • RNA Extraction and Digestion:

    • Harvest the cells and lyse them.

    • Extract total RNA.

    • Partially digest the RNA with an RNase (e.g., S1 nuclease) to fragment the RNA while preserving the cross-linked duplexes.[10]

  • Purification of Cross-Linked RNA:

    • Separate the cross-linked RNA fragments from linear RNA fragments using two-dimensional (2D) gel electrophoresis.[10]

    • In the first dimension, RNA is separated by size.

    • The gel lane is excised and subjected to a second-dimension separation, often under denaturing conditions, to resolve the cross-linked species.

  • Proximity Ligation and Reversal:

    • The purified cross-linked RNA duplexes are subjected to proximity ligation to join the two interacting RNA strands into a single chimeric molecule.[10]

    • The psoralen cross-links are then reversed by irradiation with 254 nm UV light.[10]

  • Library Preparation and Sequencing:

    • The ligated, linear RNA molecules are reverse transcribed, and a sequencing library is prepared.

    • High-throughput sequencing reveals the identity of the interacting RNA molecules.

dot

cluster_pathway Decision Pathway for Choosing a Cross-linking Agent start Goal of the Experiment? q1 Studying nascent RNA or RNA-protein interactions? start->q1 q2 Mapping global RNA secondary and tertiary structures? start->q2 s4U Consider 2'-Fluoro-4-Thiouridine q1->s4U Yes psoralen Consider Psoralen q2->psoralen Yes

Figure 2. A simplified decision-making diagram for selecting an appropriate RNA cross-linking agent based on the experimental goal.

Conclusion

The choice between 2'-fluoro-4-thiouridine and psoralen for RNA cross-linking depends heavily on the specific research question. 2'-Fluoro-4-thiouridine and its analogs are well-suited for identifying interactions involving newly synthesized RNA and for capturing both RNA-RNA and RNA-protein interactions in vivo. Psoralen-based methods excel at providing a global snapshot of RNA duplex structures throughout the transcriptome. A thorough understanding of the strengths and limitations of each method is crucial for designing experiments that will yield clear and interpretable results.

References

2'-Deoxy-2'-fluoro-4-thiouridine: A Superior Photo-Cross-Linker for Probing Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology, capturing the transient interactions between nucleic acids and proteins is paramount to understanding cellular function. Photo-cross-linking has emerged as a powerful technique for freezing these interactions in time, allowing for their detailed study. While traditional photo-cross-linkers have been instrumental, the advent of modified nucleosides like 2'-Deoxy-2'-fluoro-4-thiouridine offers significant advantages in efficiency, stability, and specificity. This guide provides a comprehensive comparison of this compound with conventional photo-cross-linkers, supported by experimental data and detailed protocols.

Enhanced Performance Through Synergistic Modifications

This compound combines the beneficial properties of two key chemical modifications: a 4-thiouracil base and a 2'-fluoro substitution on the ribose sugar. This unique combination results in a photo-cross-linker with superior performance compared to traditional agents like psoralens and benzophenones.

The 4-thio modification makes the uridine analog highly photoreactive upon exposure to less damaging, long-wavelength ultraviolet (UVA) light (typically 365 nm).[1][2] This is a significant improvement over direct UV cross-linking, which requires high-energy, short-wavelength UVC light (254 nm) that can cause significant damage to biological macromolecules.[2] Furthermore, 4-thiouridine can be readily incorporated into RNA and DNA strands both in vitro and in vivo, enabling the study of molecular interactions within their native cellular context.[3]

The 2'-fluoro modification imparts exceptional stability to the oligonucleotide probe. It significantly enhances resistance to nuclease degradation, a critical feature for in vivo studies where probes are exposed to a host of cellular enzymes.[1] This modification also increases the thermal stability and binding affinity of the probe to its target sequence, leading to more specific and efficient cross-linking.[1]

Comparative Analysis with Traditional Photo-Cross-Linkers

To illustrate the advantages of this compound, a comparison with traditional photo-cross-linkers is presented below. The data for the 2'-fluoro-4-thiouridine analog is based on studies of closely related compounds, 4-thiouridine (4sU) and 5-fluoro-2'-O-methyl-4-thiouridine (FSU), which highlight the combined benefits of the 4-thio and fluoro modifications.

Quantitative Comparison of Photo-Cross-Linker Performance
Feature2'-Fluoro-4-thiouridine Analogs (4sU/FSU)PsoralensBenzophenones
Activation Wavelength >310 nm (typically 365 nm)[2]~365 nm[4]~350 nm[5]
Cross-Linking Efficiency High (up to 50% of labeled RNA)[3]; Near-quantitative interstrand cross-linking for FSU[6]Variable, can be enhanced with derivatives[7][8]Moderate, can be lower than diazirines[9][10]
Specificity High, short-range cross-linker (~3 Å)[11][12]Intercalates into duplexes, long-range[4][13]Can exhibit non-specific hydrophobic interactions[9]
Potential for Damage Minimal with UVA light[2]Can cause RNA damage[4]Can undergo side reactions and chain scission at 254 nm[5]
In Vivo Compatibility Excellent, can be metabolically incorporated[3]Cell-permeable derivatives available[13]Can be used in vivo[14]
Fluorescence of Product FSU forms a highly fluorescent cross-link[6]Non-fluorescentCan contribute to autofluorescence[9]

Experimental Protocols

Detailed methodologies for utilizing photo-cross-linkers are crucial for reproducible and reliable results. Below are representative protocols for photo-cross-linking experiments.

General Protocol for In Vitro Photo-Cross-Linking with 4-Thiouridine

This protocol describes the general steps for cross-linking an RNA molecule containing 4-thiouridine to its binding protein.

  • Preparation of 4sU-labeled RNA: Synthesize the RNA of interest, incorporating 4-thiouridine at specific sites or throughout the molecule via in vitro transcription.

  • Binding Reaction: Incubate the 4sU-labeled RNA with its putative protein binding partner in an appropriate binding buffer.

  • UV Irradiation: Expose the binding reaction to 365 nm UV light on ice for a specified duration (e.g., 15-30 minutes). The optimal time and UV dose should be empirically determined.

  • Analysis of Cross-Linked Products: Denature the samples and analyze the cross-linked RNA-protein complexes by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or Western blotting.

General Protocol for In Vivo Photo-Cross-Linking using 4-Thiouridine

This protocol outlines the steps for identifying RNA-protein interactions in living cells.

  • Metabolic Labeling: Culture cells in the presence of 4-thiouridine for a defined period to allow for its incorporation into newly transcribed RNA.

  • UV Cross-Linking: Irradiate the cells with 365 nm UV light to induce cross-linking between the 4sU-containing RNA and interacting proteins.

  • Cell Lysis and RNA-Protein Complex Isolation: Lyse the cells and isolate the cross-linked RNA-protein complexes using affinity purification methods (e.g., oligo(dT) chromatography for mRNA).

  • Protein Identification: Identify the cross-linked proteins by mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for photo-cross-linking.

in_vitro_crosslinking In Vitro Photo-Cross-Linking Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesize 4sU-labeled RNA binding Incubate RNA and Protein synthesis->binding protein Purify Protein of Interest protein->binding uv UV Irradiation (365 nm) binding->uv sds_page SDS-PAGE uv->sds_page detection Autoradiography / Western Blot sds_page->detection

Caption: Workflow for in vitro photo-cross-linking.

in_vivo_crosslinking In Vivo Photo-Cross-Linking Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-Linking & Isolation cluster_identification Protein Identification cells Culture Cells labeling Add 4-Thiouridine cells->labeling uv UV Irradiation (365 nm) labeling->uv lysis Cell Lysis uv->lysis isolation Isolate RNA-Protein Complexes lysis->isolation digestion Protease Digestion isolation->digestion ms Mass Spectrometry digestion->ms analysis Data Analysis ms->analysis

Caption: Workflow for in vivo photo-cross-linking.

Conclusion

This compound stands out as a superior photo-cross-linker due to its enhanced efficiency, stability, and specificity. The combination of a highly photoreactive 4-thiouracil base and a stabilizing 2'-fluoro modification allows for the effective capture of nucleic acid-protein interactions with minimal damage to the cellular machinery. This makes it an invaluable tool for researchers in drug development and molecular biology who seek to unravel the complex network of interactions that govern cellular life. The ability to perform these studies in vivo further enhances its utility, providing a more accurate snapshot of molecular interactions in their native environment.

References

A Comparative Guide to Mass Spectrometry Analysis of Cross-Linked Peptides Using 2'-Deoxy-2'-fluoro-4-thiouridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry analysis of peptides cross-linked with 2'-Deoxy-2'-fluoro-4-thiouridine and its widely used analog, 4-thiouridine (4sU). It is important to note that these photo-activatable nucleoside analogs are primarily employed for capturing RNA-protein interactions rather than peptide-peptide cross-linking. This document will, therefore, focus on their application in RNA-protein studies, offering insights into their performance compared to other cross-linking strategies and providing detailed experimental and data analysis workflows.

Introduction to Photo-Activatable Nucleoside Analog Cross-Linking

Photo-activatable nucleoside analogs, such as 4-thiouridine (4sU), are invaluable tools in structural and molecular biology for studying RNA-protein interactions.[1][2] These analogs are incorporated into RNA transcripts in vivo or in vitro. Upon activation with UV light at specific wavelengths (typically 312 nm or 365 nm), they form covalent cross-links with interacting amino acid residues of proteins in close proximity. This "zero-distance" cross-linking provides high-resolution information about the binding interface. Subsequent enzymatic digestion of the RNA and protein components followed by mass spectrometry analysis allows for the precise identification of the cross-linked peptides and, in many cases, the specific amino acid residues involved in the interaction.[1][3]

The major advantage of using photo-activatable nucleosides like 4sU is the enhanced cross-linking efficiency compared to conventional UV cross-linking at 254 nm.[4][3] This increased efficiency leads to a higher yield of cross-linked products, which is crucial for their detection by mass spectrometry, as cross-linked peptides are often present in low abundance.

Performance Comparison of Photo-Activatable Cross-Linkers

Direct quantitative comparisons of this compound with a wide array of other photo-activatable cross-linkers for RNA-protein interactions are not extensively documented in single studies. However, available data allows for a comparative assessment of related photo-activatable nucleosides.

A key study developed a method called pRBS-ID, which utilizes 4-thiouridine (4sU) and 6-thioguanosine (6sG) to identify RNA-binding sites with base specificity.[1][5] The quantitative data from this study highlights the difference in performance between these two photo-activatable ribonucleosides.

Photo-Activatable NucleosideNumber of Identified RNA-Binding Sites (RBSs)Number of Identified Protein Groups
4-thiouridine (4sU) 1025321
6-thioguanosine (6sG) 11875
Table 1: Comparison of the number of identified RNA-binding sites (RBSs) and protein groups using 4-thiouridine (4sU) and 6-thioguanosine (6sG) in a pRBS-ID experiment. Data sourced from[1].

The data clearly indicates that 4sU is significantly more efficient in capturing RNA-protein interactions, leading to a much larger number of identified cross-linked sites and interacting proteins.

Furthermore, the choice of UV wavelength for activation is critical for efficiency. Studies have shown that UVB light at 312 nm is more efficient at cross-linking 4sU-containing RNAs to proteins compared to the more commonly used UVA light at 365 nm.[6] This highlights the importance of optimizing the experimental conditions to maximize the yield of cross-linked products.

Experimental Protocols

The following is a generalized, detailed protocol for 4sU-based RNA-protein cross-linking followed by mass spectrometry analysis, compiled from multiple sources.[1][6][7][8]

1. In Vivo Labeling with 4-thiouridine (4sU)

  • Culture cells in media supplemented with 100 µM 4-thiouridine for 16-24 hours. This allows for the incorporation of 4sU into newly transcribed RNA.

2. UV Cross-Linking

  • Wash the cells with PBS and place them on ice.

  • Irradiate the cells with UV light. For 4sU-labeled RNA, use a UV source with a wavelength of 365 nm.[9] A total dose of 0.15 J/cm² is a common starting point. For non-labeled RNA, 254 nm UV light is used.[8]

3. Cell Lysis and Protein Extraction

  • Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein-RNA complexes.

4. Protein Digestion

  • Denature the proteins in the lysate using urea or another denaturing agent.

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

5. RNA Digestion

  • After protein digestion, digest the RNA using a cocktail of RNases (e.g., RNase A and RNase T1).[8] This step leaves a small RNA remnant attached to the cross-linked peptide.

6. Enrichment of Cross-Linked Peptides

  • Cross-linked peptides are often of low abundance and require enrichment. Several methods can be employed:

    • Size Exclusion Chromatography (SEC): Separates molecules based on size, enriching for the larger cross-linked peptides.

    • Titanium Dioxide (TiO₂) Chromatography: Enriches for phosphorylated and, due to the phosphate backbone of the RNA remnant, RNA-cross-linked peptides.[8]

7. LC-MS/MS Analysis

  • Analyze the enriched peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Use a high-resolution mass spectrometer (e.g., Orbitrap) to acquire accurate mass measurements of the precursor and fragment ions.

Mass Spectrometry Data Analysis Workflow

The identification of RNA-cross-linked peptides requires a specialized data analysis workflow.

1. Database Searching

  • Use a specialized search algorithm that can account for the mass of the RNA remnant attached to the peptides. Software like MaxQuant, and specialized tools like pRBS-ID's pipeline are used for this purpose.[1]

  • The search database should be the proteome of the organism under investigation.

  • The mass of the cross-linked RNA remnant is specified as a variable modification on all amino acids. The exact mass will depend on the specific nucleoside and the extent of digestion.

2. Identification of Cross-Linked Peptides

  • The search software identifies peptide-spectrum matches (PSMs) where the mass shift corresponds to the mass of the RNA remnant.

  • The fragmentation spectrum (MS/MS) provides sequence information for the peptide, confirming its identity.

3. Localization of the Cross-Link Site

  • High-resolution MS/MS data can often pinpoint the specific amino acid residue that is cross-linked to the RNA, based on the pattern of fragment ions.

4. Data Filtering and Validation

  • Apply stringent filtering criteria to the search results to minimize false positives. This typically involves setting a false discovery rate (FDR) of 1%.

  • Manual inspection of high-quality spectra is often performed to validate the automated assignments.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-Linking cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. In Vivo Labeling with 4-thiouridine B 2. UV Irradiation (365 nm) A->B C 3. Cell Lysis B->C D 4. Protein Digestion (Trypsin) C->D E 5. RNA Digestion (RNases) D->E F 6. Enrichment of Cross-Linked Peptides E->F G 7. LC-MS/MS Analysis F->G

Caption: Experimental workflow for RNA-protein cross-linking mass spectrometry.

data_analysis_workflow cluster_search Database Search cluster_identification Identification cluster_validation Validation A 1. Specialized Search Algorithm (e.g., pRBS-ID pipeline) C 3. Identify Peptide-Spectrum Matches with RNA mass shift A->C B 2. Define RNA remnant as variable modification B->C D 4. Localize Cross-Link Site using MS/MS data C->D E 5. FDR Filtering (e.g., 1%) D->E F 6. Manual Spectra Validation E->F

Caption: Data analysis workflow for identifying RNA-cross-linked peptides.

Conclusion

While this compound and its analogs are not typically used for studying peptide-peptide interactions, they are powerful reagents for investigating RNA-protein interactions with high resolution. The use of 4-thiouridine, in particular, has been shown to be highly effective, identifying a large number of RNA-binding sites. This guide provides a framework for understanding the performance of these cross-linkers, detailed experimental procedures, and a robust data analysis workflow. For researchers in drug development and molecular biology, these techniques offer a potent approach to dissecting the intricate networks of RNA-protein interactions that are fundamental to cellular function and disease.

References

Designing Robust Negative Controls for 2'-Deoxy-2'-fluoro-4-thiouridine (4S-F-dC) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-Deoxy-2'-fluoro-4-thiouridine (4S-F-dC)

This compound (4S-F-dC) is a modified nucleoside analog that holds significant promise for elucidating the dynamics of cellular RNA. By combining the photo-reactive properties of a 4-thiouridine (4sU) with the metabolic stability conferred by a 2'-fluoro modification, 4S-F-dC serves as a powerful tool for metabolic labeling and in vivo crosslinking studies. When introduced to cells, it is incorporated into newly synthesized RNA. The thio-group at the 4-position can be specifically biotinylated for enrichment of nascent RNA or photo-activated to crosslink RNA to interacting proteins, while the 2'-fluoro group can enhance the metabolic stability of the nucleoside.

The Critical Role of Negative Controls

In any biological experiment, negative controls are indispensable for validating results. They establish a baseline and help to identify false positives by accounting for non-specific effects of the experimental manipulations. For experiments involving potent chemical probes like 4S-F-dC, a multi-tiered negative control strategy is essential to address the distinct effects of the nucleoside analog, the labeling process, and any downstream applications such as photo-crosslinking.

Recommended Negative Controls for 4S-F-dC Experiments

Based on established principles for metabolic labeling with nucleoside analogs like 4-thiouridine (4sU), we propose a set of negative controls for 4S-F-dC experiments. The choice of controls will depend on the specific experimental question and methodology.

The Fundamental Control: No Label

The most crucial negative control is the "no label" condition. In this setup, cells are subjected to the exact same experimental workflow, including media changes and incubation times, but without the addition of 4S-F-dC.

Rationale:

  • Assesses Background Signal: This control is essential for determining the background level of signal in downstream applications. For instance, in biotinylation and enrichment protocols, it reveals the extent of non-specific binding of endogenous biotinylated molecules to the streptavidin beads.

  • Identifies Procedure-Induced Changes: It helps to identify any changes in gene expression or cell physiology that are a result of the experimental manipulations themselves, independent of the nucleoside analog.

The Unmodified Counterpart: 2'-Deoxyuridine (dU)

To control for the effects of introducing an exogenous nucleoside and its potential impact on cellular nucleotide pools and metabolism, 2'-deoxyuridine (dU) should be used as a control.

Rationale:

  • Controls for Nucleoside Uptake and Metabolism: This control helps to distinguish effects caused by the uptake and metabolism of an external pyrimidine nucleoside from those specifically induced by the modifications on 4S-F-dC.

  • Assesses General Metabolic Perturbation: The introduction of any nucleoside can potentially perturb cellular metabolism. Using dU allows researchers to isolate the effects specifically attributable to the 2'-fluoro and 4-thio modifications.

The Non-Photo-reactive Analog: 2'-Deoxy-2'-fluorouridine (2'-F-dU)

To specifically dissect the effects of the 4-thio modification and the photo-crosslinking process, 2'-Deoxy-2'-fluorouridine (2'-F-dU) is an ideal negative control. This analog contains the 2'-fluoro group but lacks the photo-reactive 4-thio group.

Rationale:

  • Isolates Effects of the 4-Thio Group: By comparing the results from 4S-F-dC with 2'-F-dU, researchers can identify cellular responses specifically triggered by the presence of the sulfur atom. This is important as thio-modifications themselves can have biological consequences.

  • Controls for Photo-crosslinking Specificity: In photo-crosslinking experiments, this control is paramount. Any crosslinking observed in the 2'-F-dU treated cells would be considered non-specific, as this molecule is not expected to form covalent bonds with proteins upon irradiation with the same wavelength of light used to activate the 4-thio group.

The Unmodified Photo-reactive Analog: 4-Thiouridine (4sU)

While not a negative control in the strictest sense, comparing the results of 4S-F-dC with its well-characterized counterpart, 4-thiouridine (4sU), provides valuable insights.

Rationale:

  • Dissects the Role of the 2'-Fluoro Group: This comparison allows for the evaluation of the specific contribution of the 2'-fluoro modification to metabolic stability, incorporation efficiency, and any potential off-target effects.

  • Benchmark for Performance: Since 4sU is a widely used and well-documented metabolic label, it serves as a benchmark to assess the performance and potential advantages of 4S-F-dC.

Data Presentation: A Comparative Overview

The following tables summarize the expected outcomes and interpretations for each control in a hypothetical metabolic labeling and photo-crosslinking experiment.

Table 1: Comparison of Negative Controls for Metabolic Labeling and Enrichment

Condition Expected Outcome (Enriched RNA) Interpretation
4S-F-dC High yield of enriched RNASuccessful metabolic labeling and enrichment of newly synthesized RNA.
No Label Very low to no enriched RNAEstablishes the baseline for non-specific binding to the enrichment matrix.
2'-Deoxyuridine (dU) Very low to no enriched RNADemonstrates that the enrichment is specific to the thio-modification and not just the presence of an exogenous nucleoside.
2'-Deoxy-2'-fluorouridine (2'-F-dU) Very low to no enriched RNAConfirms that the enrichment strategy is specific to the 4-thio group.
4-Thiouridine (4sU) High yield of enriched RNAProvides a benchmark for labeling efficiency and allows for comparison of the effect of the 2'-fluoro modification.

Table 2: Comparison of Negative Controls for Photo-crosslinking Experiments

Condition Expected Outcome (Crosslinked Protein Signal) Interpretation
4S-F-dC + UV Specific protein bandsIdentifies proteins that directly interact with the newly synthesized RNA.
4S-F-dC - UV No specific protein bandsConfirms that crosslinking is dependent on UV activation.
No Label + UV No specific protein bandsEstablishes the baseline for non-specific protein interactions with the experimental setup.
2'-Deoxyuridine (dU) + UV No specific protein bandsShows that the crosslinking is not a result of general UV-induced damage in the presence of an exogenous nucleoside.
2'-Deoxy-2'-fluorouridine (2'-F-dU) + UV No specific protein bandsCritical Control: Demonstrates that the observed crosslinking is specifically mediated by the photo-reactive 4-thio group.
4-Thiouridine (4sU) + UV Specific protein bandsAllows for a comparative analysis of crosslinking efficiency and protein interactomes influenced by the 2'-fluoro modification.

Experimental Protocols

Detailed protocols for metabolic labeling and photo-crosslinking can be adapted from established methods for 4-thiouridine. Below are generalized methodologies that should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of RNA with 4S-F-dC and Controls
  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Labeling:

    • Prepare fresh solutions of 4S-F-dC, 2'-deoxyuridine, 2'-deoxy-2'-fluorouridine, and 4-thiouridine in sterile, RNase-free water or DMSO. The final concentration should be optimized for each cell line (typically in the range of 50-500 µM).

    • For the "No Label" control, prepare a vehicle-only solution.

    • Aspirate the old media and replace it with fresh media containing the respective nucleoside analog or vehicle.

    • Incubate for a predetermined period (e.g., 1-4 hours), depending on the desired labeling window.

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

  • Biotinylation of Thio-labeled RNA:

    • Resuspend the total RNA in a biotinylation buffer.

    • Add a biotinylating agent that specifically reacts with the thiol group (e.g., Biotin-HPDP).

    • Incubate at room temperature.

    • Purify the biotinylated RNA to remove excess biotin.

  • Enrichment of Labeled RNA:

    • Incubate the biotinylated RNA with streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound RNA.

    • Elute the captured RNA from the beads using a reducing agent (e.g., DTT).

  • Downstream Analysis: The enriched RNA can be used for downstream applications such as qRT-PCR, RNA sequencing, or microarray analysis.

Protocol 2: Photo-crosslinking of 4S-F-dC Labeled RNA to Proteins
  • Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Place the cell culture plate on ice and irradiate with UV light at a specific wavelength (typically 365 nm for 4-thiouridine) for a predetermined duration and energy.

    • For the "- UV" control, keep the plate on ice for the same duration without UV exposure.

  • Cell Lysis and Protein-RNA Complex Isolation:

    • Lyse the cells in a suitable lysis buffer containing protease and RNase inhibitors.

    • Isolate total protein-RNA complexes.

  • Analysis of Crosslinked Proteins:

    • The crosslinked protein-RNA complexes can be analyzed by various methods, including western blotting for a specific protein of interest or mass spectrometry for proteome-wide identification of RNA-binding proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow Experimental Workflow for 4S-F-dC Labeling and Crosslinking cluster_labeling Metabolic Labeling cluster_downstream Downstream Processing Start Plate Cells Add_Compound Add 4S-F-dC or Control (dU, 2'-F-dU, No Label) Start->Add_Compound Incubate Incubate Add_Compound->Incubate RNA_Extraction Total RNA Extraction Incubate->RNA_Extraction UV_Crosslinking UV Crosslinking (365 nm) Incubate->UV_Crosslinking Enrichment Biotinylation & Streptavidin Enrichment RNA_Extraction->Enrichment Cell_Lysis Cell Lysis UV_Crosslinking->Cell_Lysis Analysis_Protein Protein Analysis (Mass Spec, Western Blot) Cell_Lysis->Analysis_Protein Analysis_RNA RNA Analysis (Sequencing, qPCR) Enrichment->Analysis_RNA Metabolic_Pathway Metabolic Incorporation Pathway of 4S-F-dC Extracellular 4S-F-dC (extracellular) Intracellular 4S-F-dC (intracellular) Extracellular->Intracellular Nucleoside Transporter Monophosphate 4S-F-dCMP Intracellular->Monophosphate dCK/UK Diphosphate 4S-F-dCDP Monophosphate->Diphosphate CMK Triphosphate 4S-F-dCTP Diphosphate->Triphosphate NDPK RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase Nascent_RNA Nascent RNA (with incorporated 4S-F-dC) RNA_Polymerase->Nascent_RNA Control_Logic Decision Logic for Negative Control Selection Question1 Is the effect due to the experimental procedure? Control1 Use 'No Label' Control Question1->Control1 Yes Question2 Is the effect due to adding an exogenous nucleoside? Question1->Question2 No Control2 Use '2'-Deoxyuridine (dU)' Control Question2->Control2 Yes Question3 Is the effect specific to the photo-reactive 4-thio group? Question2->Question3 No Control3 Use '2'-Deoxy-2'-fluorouridine (2'-F-dU)' Control Question3->Control3 Yes Question4 What is the contribution of the 2'-fluoro modification? Question3->Question4 No Control4 Compare with '4-Thiouridine (4sU)'

Evaluating the Specificity of 2'-fluoro-4-thiouridine Photo-Cross-Linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology, the precise identification of RNA-protein interactions is paramount for unraveling the complexities of gene regulation. Photo-cross-linking techniques, particularly those employing photoactivatable ribonucleoside analogs, have emerged as powerful tools for capturing these transient interactions. Among these analogs, 2'-fluoro-4-thiouridine (F4S U) has garnered attention. This guide provides a comprehensive evaluation of the specificity of F4S U photo-cross-linking, comparing its performance with the more established alternative, 4-thiouridine (4SU), and offering detailed experimental protocols for researchers, scientists, and drug development professionals.

Performance Comparison: 2'-fluoro-4-thiouridine vs. 4-thiouridine

The choice of a photoactivatable nucleoside can significantly impact the efficiency and specificity of a photo-cross-linking experiment. While both F4S U and 4SU are utilized in methods like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), their inherent biochemical properties can lead to different outcomes.

Parameter2'-fluoro-4-thiouridine (F4S U)4-thiouridine (4SU)References
Cross-linking Efficiency Data not available in direct comparison.High, with reports of 100- to 1000-fold improvement in RNA recovery compared to conventional UV 254 nm crosslinking.[1]
Specificity Prone to forming intrastrand cross-links with thymine and cytosine residues, which can potentially lead to false-positive signals.Generally considered specific for RNA-protein cross-linking, though at high concentrations, it may inhibit rRNA synthesis and affect pre-mRNA splicing.[2][3]
Off-Target Effects Intrastrand RNA cross-linking is a notable off-target effect.Can induce a nucleolar stress response and inhibit rRNA production and processing at concentrations typically used in PAR-CLIP (e.g., 100 µM).[2]
T-to-C Conversion Rate Data not available.A key feature of PAR-CLIP, allowing for the precise identification of cross-linking sites.[4][5]
Toxicity Data not available.Generally low toxicity at concentrations used in PAR-CLIP, with no detectable effects on mRNA profiling or cell count in some studies.[4][6]

Experimental Protocols

PAR-CLIP Protocol using 4-thiouridine (4SU)

This protocol is a synthesis of established methodologies and should be optimized for the specific cell type and protein of interest.

1. Cell Culture and 4SU Labeling:

  • Culture cells to approximately 80% confluency.

  • Add 4-thiouridine to the culture medium to a final concentration of 100 µM.

  • Incubate for 12-16 hours to allow for incorporation into nascent RNA transcripts.[5]

2. UV Cross-linking:

  • Wash cells with ice-cold PBS.

  • Irradiate the cells with 365 nm UV light at an energy of 0.15-0.3 J/cm².[7][8] Keep cells on ice during irradiation.

3. Cell Lysis and RNase Treatment:

  • Lyse the cells using a suitable lysis buffer (e.g., NP40-based buffer).

  • Perform a partial RNase T1 digestion to fragment the RNA. The concentration of RNase T1 needs to be optimized for each experiment.[4][8]

4. Immunoprecipitation:

  • Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the protein of interest for 1-2 hours at 4°C.[8]

  • Wash the beads extensively to remove non-specifically bound proteins and RNA.

5. On-bead RNA End-Processing and Adaptor Ligation:

  • Perform on-bead dephosphorylation of the 3' ends of the cross-linked RNA fragments using T4 Polynucleotide Kinase (PNK).

  • Ligate a 3' RNA adapter to the RNA fragments.

6. Protein Digestion and RNA Isolation:

  • Elute the protein-RNA complexes from the beads and run on an SDS-PAGE gel.

  • Transfer the complexes to a nitrocellulose membrane.

  • Excise the membrane region corresponding to the size of the protein-RNA complex.

  • Treat with Proteinase K to digest the protein, leaving behind the cross-linked RNA fragment with a small peptide remnant.

  • Extract the RNA from the membrane.

7. Reverse Transcription and cDNA Library Preparation:

  • Ligate a 5' RNA adapter to the isolated RNA fragments.

  • Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will often introduce a mutation (typically a T-to-C transition) at the site of the cross-link.

  • Amplify the resulting cDNA by PCR.

  • Sequence the cDNA library using a high-throughput sequencing platform.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

PAR_CLIP_Workflow cluster_cell In Vivo cluster_invitro In Vitro A 1. Cell Culture & 4SU Incorporation B 2. 365 nm UV Cross-linking A->B C 3. Cell Lysis & Partial RNase Digestion B->C D 4. Immunoprecipitation (Protein of Interest) C->D E 5. RNA End-Processing & 3' Adapter Ligation D->E F 6. SDS-PAGE & Proteinase K Digestion E->F G 7. RNA Isolation F->G H 8. 5' Adapter Ligation G->H I 9. Reverse Transcription (T-to-C Mutation) H->I J 10. cDNA Amplification I->J K 11. High-Throughput Sequencing J->K

Caption: Workflow of the PAR-CLIP experimental procedure.

Specificity_Concept cluster_target On-Target Cross-linking cluster_offtarget Off-Target Cross-linking (F4S U) RNA_P RNA-Protein Interaction RNA_RNA Intrastrand RNA-RNA Photoactivatable_Nucleoside Photoactivatable Nucleoside Photoactivatable_Nucleoside->RNA_P Desired Interaction Photoactivatable_Nucleoside->RNA_RNA Potential Side Reaction

Caption: On-target vs. potential off-target cross-linking.

Conclusion

The selection of a photoactivatable ribonucleoside is a critical decision in the design of RNA-protein interaction studies. While 4-thiouridine (4SU) is a well-established and characterized reagent for techniques like PAR-CLIP, offering high cross-linking efficiency, its use is not without potential caveats, including impacts on cellular RNA metabolism at high concentrations.

2'-fluoro-4-thiouridine (F4S U) presents itself as an alternative, yet its performance characteristics, particularly in direct comparison to 4SU, remain less defined in the scientific literature. The propensity of F4S U to form intrastrand cross-links is a significant consideration that researchers must be aware of, as it can introduce a source of experimental noise and potential misinterpretation of results.

Further quantitative studies are necessary to fully elucidate the comparative specificity and efficiency of F4S U. Until such data becomes available, researchers considering F4S U should proceed with caution, incorporating rigorous controls to account for potential off-target effects. For established and robust identification of RNA-protein interaction sites, 4SU-based PAR-CLIP remains the more comprehensively validated approach.

References

A Head-to-Head Comparison: 2'-Deoxy-2'-fluoro-4-thiouridine vs. 6-Thioguanosine for RNA Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of RNA structural analysis, photo-cross-linking reagents are indispensable tools for capturing transient RNA-RNA and RNA-protein interactions. Among the most prominent photoactivatable nucleoside analogs are 4-thiouridine (often referred to in the context of the user's query as 2'-Deoxy-2'-fluoro-4-thiouridine, though the ribonucleoside is predominantly used for RNA studies) and 6-thioguanosine. This guide provides a detailed, objective comparison of these two powerful molecules, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Performance Metrics

Feature4-Thiouridine (4-thio-U)6-Thioguanosine (6-thio-G)
Photo-activation Wavelength >310 nm (typically 365 nm)[1][2]>300 nm (typically 312 nm or 365 nm)[3]
Cross-linking Efficiency High, generally considered more efficient than 6-thio-G.[4]Moderate, less efficient than 4-thio-U but more so than standard UV cross-linking.[4]
Effect on RNA Duplex Stability Destabilizing; a duplex containing s4U is destabilized by approximately 0.6 kcal/mol compared to an unmodified duplex.[5]Generally destabilizing, but the effect is position-dependent. Can be weakly stabilizing at dangling ends.[6]
Signature Mutation in Sequencing T to C[1][7]G to A[1][7]
Cytotoxicity Can induce a nucleolar stress response and inhibit rRNA synthesis at high concentrations.[8][9]Exhibits cytotoxic properties, requiring careful optimization of concentration.[8]
Cross-linking Specificity Cross-links to aromatic amino acid side chains.[2] Can also form cross-links with other nucleotides, such as adenosine.[10]Can cross-link to cysteine-containing oligopeptides.[11]

Delving Deeper: A Comparative Analysis

Cross-linking Efficiency and Specificity:

Both 4-thiouridine and 6-thioguanosine offer a significant advantage over traditional UV cross-linking at 254 nm by allowing for photo-activation at longer, less damaging wavelengths.[1][3] This minimizes the risk of non-specific damage to biological macromolecules. In terms of efficiency, 4-thiouridine is generally reported to have a higher cross-linking yield compared to 6-thioguanosine.[4] This can be a critical factor when working with low-abundance RNA-protein complexes.

The cross-linking of 4-thiouridine is known to occur with aromatic amino acid side chains.[2] It can also participate in RNA-RNA cross-linking, for instance, with adenosine residues.[10] 6-thioguanosine has been shown to cross-link with cysteine residues in peptides.[11] The choice between the two may therefore be influenced by the anticipated nature of the interacting partners. A key feature of both analogs is the introduction of a specific mutation at the cross-linking site during reverse transcription (T-to-C for 4-thio-U and G-to-A for 6-thio-G), which precisely marks the site of interaction in subsequent sequencing analysis.[1][7]

Impact on RNA Structure and Stability:

An ideal photo-cross-linking agent should minimally perturb the native structure of the RNA molecule. Studies on the thermodynamic stability of RNA duplexes have shown that the incorporation of 4-thiouridine is destabilizing, with a reported decrease in the Gibbs free energy (ΔG°) of about 0.6 kcal/mol.[5] Similarly, 6-thioguanosine generally diminishes the thermodynamic stability of RNA duplexes, although this effect is highly dependent on its position within the duplex.[6] Interestingly, when placed at a dangling end, 6-thioguanosine can have a slight stabilizing effect.[6] Despite these thermodynamic effects, circular dichroism and NMR studies have indicated that the overall A-form helical structure of RNA is not significantly altered by the presence of 6-thioguanosine.

Experimental Corner: Protocols and Workflows

The most common application for both 4-thiouridine and 6-thioguanosine in RNA structural analysis is in Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).

Experimental Workflow: PAR-CLIP

PAR_CLIP_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps cell_culture 1. Cell Culture with 4-thio-U or 6-thio-G uv_crosslinking 2. UV Cross-linking (365 nm) cell_culture->uv_crosslinking cell_lysis 3. Cell Lysis uv_crosslinking->cell_lysis ip 4. Immunoprecipitation of RBP of Interest cell_lysis->ip rnase 5. RNase Digestion ip->rnase radiolabeling 6. 5' Radiolabeling rnase->radiolabeling sds_page 7. SDS-PAGE & Electroelution radiolabeling->sds_page proteinase_k 8. Proteinase K Digestion sds_page->proteinase_k rna_extraction 9. RNA Extraction proteinase_k->rna_extraction ligation 10. 3' and 5' Adapter Ligation rna_extraction->ligation rt_pcr 11. Reverse Transcription & PCR ligation->rt_pcr sequencing 12. High-Throughput Sequencing rt_pcr->sequencing

Caption: A generalized workflow for a PAR-CLIP experiment.

Detailed Protocol: PAR-CLIP using 4-Thiouridine or 6-Thioguanosine

This protocol is adapted from established PAR-CLIP methodologies.[1][4][7]

1. Metabolic Labeling of Cells:

  • Culture cells in standard growth medium.

  • 16 hours prior to cross-linking, supplement the medium with either 4-thiouridine to a final concentration of 100 µM or 6-thioguanosine to a final concentration of 100 µM.[7]

2. UV Cross-linking:

  • Wash the cells with ice-cold PBS.

  • Place the cell culture plates on ice and irradiate with 0.15 J/cm² of 365 nm UV light.[12]

3. Cell Lysis and Immunoprecipitation:

  • Lyse the cells using an appropriate lysis buffer (e.g., NP40 lysis buffer).[4]

  • Perform immunoprecipitation using an antibody specific to the RNA-binding protein of interest.

4. RNase Digestion and Radiolabeling:

  • Treat the immunoprecipitated complexes with RNase T1 to digest unprotected RNA.

  • Dephosphorylate the RNA fragments and then perform 5' radiolabeling with [γ-³²P]ATP.

5. Protein-RNA Complex Isolation:

  • Separate the protein-RNA complexes by SDS-PAGE.

  • Excise the gel region corresponding to the size of the protein-RNA adduct and elute the complex.

6. RNA Isolation and Library Preparation:

  • Digest the protein component with Proteinase K.

  • Extract the RNA fragments.

  • Ligate 3' and 5' adapters to the RNA fragments.

  • Perform reverse transcription and PCR amplification to generate a cDNA library.

7. Sequencing and Data Analysis:

  • Sequence the cDNA library using a high-throughput sequencing platform.

  • Analyze the sequencing data, paying special attention to the characteristic T-to-C (for 4-thio-U) or G-to-A (for 6-thio-G) mutations to identify the precise cross-linking sites.

Visualizing the Molecular Logic

The choice between 4-thiouridine and 6-thioguanosine can be guided by the specific research question and the nature of the RNA-protein interaction being investigated.

Decision_Tree start Choosing a Photoreactive Nucleoside question1 Is maximizing cross-linking efficiency the primary concern? start->question1 use_4sU Consider 4-Thiouridine question1->use_4sU Yes question2 Is the interaction site expected to be in a G-rich region? question1->question2 No use_6sG Consider 6-Thioguanosine question2->use_6sG Yes consider_both Consider using both in parallel or a dual-labeling approach question2->consider_both Uncertain

Caption: A decision tree to guide the selection of a photoreactive nucleoside.

Conclusion

Both 4-thiouridine and 6-thioguanosine are powerful reagents for elucidating the intricacies of RNA structure and interactions. 4-thiouridine generally offers higher cross-linking efficiency, making it a robust choice for a wide range of applications. 6-thioguanosine, while less efficient, provides a valuable alternative, particularly for probing interactions in guanosine-rich regions of RNA. The choice between these two analogs should be carefully considered based on the specific experimental goals, the nature of the RNA and protein of interest, and the potential for cellular toxicity. By understanding the distinct properties of each molecule, researchers can better design experiments that will yield clear and insightful data into the dynamic world of RNA biology.

References

Assessing Off-Target Effects of 2'-Deoxy-2'-fluoro-4-thiouridine in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of modified nucleosides to probe cellular processes is a cornerstone of modern molecular biology. 2'-Deoxy-2'-fluoro-4-thiouridine (4S-FdU) is a synthetic nucleoside analog with potential applications in tracking DNA synthesis and as a therapeutic agent. However, the introduction of any modified nucleoside into a living cell carries the risk of off-target effects, which can confound experimental results and lead to cellular toxicity. This guide provides a framework for assessing the off-target effects of 4S-FdU, comparing its potential behavior to the well-established RNA metabolic label 4-thiouridine (4sU), and offering detailed experimental protocols to empower researchers to rigorously evaluate its performance.

Introduction to this compound (4S-FdU)

4S-FdU is a modified pyrimidine nucleoside characterized by three key alterations to the standard deoxyuridine structure: a thiol group at the 4th position of the uracil base, a fluorine atom at the 2' position of the deoxyribose sugar, and the absence of a hydroxyl group at the 2' position (making it a deoxyribonucleoside). These modifications are expected to confer unique biochemical properties, including altered substrate specificity for cellular enzymes and modified stability of the nucleic acids into which it may be incorporated.

The 2'-deoxy nature of 4S-FdU suggests it is a likely substrate for enzymes in the DNA synthesis pathway, leading to its potential incorporation into genomic DNA. The 2'-fluoro modification is known to increase the stability of nucleic acid duplexes and can enhance resistance to nuclease degradation[1][2][3]. The 4-thio modification, similar to that in 4sU, allows for specific chemical reactions, enabling the enrichment and detection of nucleic acids containing this analog.

Comparison with an Alternative: 4-thiouridine (4sU)

A primary alternative for metabolic labeling is 4-thiouridine (4sU), which is widely used to label newly transcribed RNA[4][5][6][7][8]. Understanding the established characteristics of 4sU provides a valuable benchmark for assessing 4S-FdU.

FeatureThis compound (4S-FdU)4-thiouridine (4sU)
Primary Incorporation Target Expected to be primarily DNA, but RNA incorporation cannot be ruled out.Primarily RNA[4][5][6][7][8].
Key Modifications 2'-deoxy, 2'-fluoro, 4-thio4-thio
Potential Off-Target Pathways DNA damage response, perturbation of dNTP pools, inhibition of DNA and RNA polymerases, potential misincorporation into RNA.Perturbation of UTP pools, potential for cytotoxicity at high concentrations, misincorporation into DNA at low levels[7].
Known Cellular Effects Data not readily available. Inferred potential for cytotoxicity and DNA damage based on related compounds[9][10][11][12].Minimal cytotoxicity at optimized concentrations[7]. Can induce changes in gene expression at higher concentrations.
Detection Method Thiol-specific biotinylation and subsequent enrichment or sequencing with T>C conversion after chemical treatment.Thiol-specific biotinylation and subsequent enrichment or sequencing with T>C conversion after chemical treatment[5].

Potential Off-Target Effects of 4S-FdU

The unique structure of 4S-FdU suggests several potential off-target effects that warrant careful investigation.

Perturbation of Nucleotide Pools

The introduction of 4S-FdU into cells requires its phosphorylation to the triphosphate form (4S-FdUTP) to be incorporated into nucleic acids. This process can interfere with the endogenous deoxynucleoside triphosphate (dNTP) pools, potentially leading to imbalances that affect DNA replication and repair.

Incorporation into DNA and Induction of DNA Damage Response

As a 2'-deoxyribonucleoside analog, 4S-FdU is a potential substrate for DNA polymerases. Its incorporation into the genome can lead to structural distortions of the DNA helix, stalling of replication forks, and the induction of the DNA damage response (DDR) pathway. This can be monitored by the phosphorylation of H2AX (γH2AX) and the recruitment of DDR proteins like ATM and 53BP1[9][13][14][15].

Misincorporation into RNA

While the 2'-deoxy sugar favors DNA incorporation, the possibility of misincorporation into RNA by RNA polymerases cannot be entirely excluded, especially given the spacious active sites of some polymerases[16]. The 2'-fluoro modification can actually mimic the C3'-endo pucker of ribose, potentially making it a substrate for RNA polymerases under certain conditions[3][17].

Inhibition of Cellular Enzymes

Nucleoside analogs can act as competitive inhibitors of enzymes involved in nucleotide metabolism and nucleic acid synthesis. 4S-FdUTP may inhibit DNA and RNA polymerases, as well as other enzymes that utilize dUTP or dTTP as substrates.

Global Transcriptional and Proteomic Changes

The culmination of the above effects can lead to widespread changes in gene expression and protein abundance that are unrelated to the intended application of 4S-FdU.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for a thorough assessment of 4S-FdU's off-target effects.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and cytostatic effects of 4S-FdU. Methodology:

  • Seed cells of interest (e.g., HeLa, HEK293T) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treat cells with a range of 4S-FdU concentrations (e.g., 1 µM to 500 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).

  • At various time points (e.g., 24, 48, 72 hours), assess cell viability using an MTT or resazurin-based assay, and cell proliferation using a direct cell count or a DNA-binding dye-based assay (e.g., CyQUANT).

  • Calculate the IC50 (half-maximal inhibitory concentration) for both cytotoxicity and anti-proliferative effects.

Transcriptome-Wide Analysis of Off-Target Gene Expression (RNA-Seq)

Objective: To identify unintended changes in gene expression following 4S-FdU treatment. Methodology:

  • Treat cells with a non-toxic concentration of 4S-FdU (determined from the viability assays) and a vehicle control for a defined period (e.g., 24 hours).

  • Isolate total RNA from the cells using a standard protocol (e.g., TRIzol extraction).

  • Prepare RNA-seq libraries from the total RNA.

  • Perform high-throughput sequencing.

  • Align reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to 4S-FdU.

  • Perform pathway analysis (e.g., Gene Ontology, KEGG) on the differentially expressed genes to identify perturbed cellular pathways.

Assessment of DNA Damage Response Activation

Objective: To determine if 4S-FdU incorporation into DNA induces a DNA damage response. Methodology:

  • Treat cells with 4S-FdU and a vehicle control. Include a positive control for DNA damage (e.g., etoposide).

  • Fix and permeabilize the cells at various time points.

  • Perform immunofluorescence staining for γH2AX and 53BP1.

  • Image the cells using fluorescence microscopy and quantify the number and intensity of nuclear foci.

  • Alternatively, perform Western blotting on whole-cell lysates to detect the levels of phosphorylated H2AX and other DDR proteins.

Quantification of 4S-FdU Incorporation into DNA and RNA

Objective: To determine the extent of 4S-FdU incorporation into both DNA and RNA. Methodology:

  • Treat cells with 4S-FdU.

  • Isolate total nucleic acids.

  • Separate DNA and RNA using a commercially available kit or standard biochemical methods.

  • Digest the purified DNA and RNA into individual nucleosides.

  • Analyze the nucleoside composition using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 4S-FdU relative to canonical nucleosides.

Visualizing Workflows and Pathways

Signaling Pathway of Potential 4S-FdU-Induced DNA Damage Response

DNA_Damage_Response cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and Damage cluster_2 DNA Damage Response Cascade 4S_FdU 4S-FdU 4S_FdUTP 4S-FdUTP 4S_FdU->4S_FdUTP Phosphorylation DNA_Polymerase DNA Polymerase 4S_FdUTP->DNA_Polymerase DNA_Lesion DNA Lesion (4S-FdU Incorporation) DNA_Polymerase->DNA_Lesion Incorporation Genomic_DNA Genomic DNA ATM_Activation ATM Activation DNA_Lesion->ATM_Activation gH2AX γH2AX Formation ATM_Activation->gH2AX 53BP1_Recruitment 53BP1 Recruitment gH2AX->53BP1_Recruitment Cell_Cycle_Arrest_Repair Cell Cycle Arrest / DNA Repair 53BP1_Recruitment->Cell_Cycle_Arrest_Repair

Caption: Potential pathway of 4S-FdU-induced DNA damage response.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_0 Phenotypic and Transcriptomic Analysis cluster_1 Mechanistic Analysis Cell_Culture Treat Cells with 4S-FdU Viability_Assay Cell Viability/ Proliferation Assay Cell_Culture->Viability_Assay RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation DNA_Damage_Assay DNA Damage Response (γH2AX, 53BP1 staining) Cell_Culture->DNA_Damage_Assay Nucleic_Acid_Isolation DNA/RNA Isolation Cell_Culture->Nucleic_Acid_Isolation Interpretation Comprehensive Assessment of Off-Target Effects Viability_Assay->Interpretation RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Data_Analysis->Interpretation DNA_Damage_Assay->Interpretation LC_MS LC-MS/MS Analysis of Nucleoside Incorporation Nucleic_Acid_Isolation->LC_MS LC_MS->Interpretation

Caption: Experimental workflow for assessing 4S-FdU off-target effects.

Conclusion

While this compound holds promise for various applications, a thorough evaluation of its off-target effects is paramount before its widespread adoption in research and therapeutic development. The lack of extensive public data on 4S-FdU necessitates a cautious and rigorous approach to its validation. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically characterize the cellular impact of 4S-FdU, ensuring the reliability of their experimental findings and paving the way for its safe and effective use. The provided workflows and conceptual pathways serve as a roadmap for these critical investigations.

References

Safety Operating Guide

Safe Disposal of 2'-Deoxy-2'-fluoro-4-thiouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2'-Deoxy-2'-fluoro-4-thiouridine as a hazardous chemical. Due to its nature as a thiolated and fluorinated nucleoside analog, it requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. All waste must be chemically inactivated or disposed of as hazardous waste.

This guide provides detailed protocols for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The procedures outlined are based on best practices for handling thiolated compounds and fluorinated nucleoside analogs.

Hazard and Safety Overview

Hazard ConsiderationAssociated RiskRecommended Precautions
Thiol Group Pungent odor, potential for air contamination.Always handle in a certified chemical fume hood.
Fluorinated Nucleoside Potential cytotoxicity and mutagenicity, similar to other nucleoside analogs used in antiviral or anticancer research.[1]Avoid inhalation, ingestion, and skin/eye contact.[1]
Chemical Reactivity Incompatible with strong oxidizing agents and strong bases.[1]Store away from incompatible materials.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the neutralization and disposal of this compound waste.

Protocol 1: Decontamination of Glassware and Non-Disposable Equipment

This procedure is designed to chemically neutralize any residual this compound on laboratory equipment.

Materials:

  • Household bleach (sodium hypochlorite solution)

  • Appropriate glass or plastic container for a bleach bath

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

  • Preparation: Immediately after use, transport all contaminated glassware and equipment to a designated chemical fume hood.

  • Bleach Bath: Prepare a bleach bath in a suitable container within the fume hood. The concentration of the bleach solution should be sufficient to fully immerse the contaminated items.

  • Soaking: Carefully place the glassware and equipment into the bleach bath. Ensure all contaminated surfaces are in contact with the bleach solution.

  • Duration: Allow the items to soak for a minimum of 12 hours to ensure complete oxidation of the thiol group.

  • Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with water.

  • Final Cleaning: The decontaminated items can now be cleaned using standard laboratory procedures.

Protocol 2: Disposal of Solid Waste

This protocol covers the disposal of solid this compound and contaminated disposable materials.

Materials:

  • Sealable plastic bags

  • Wide-mouth plastic jar for hazardous waste

  • Hazardous waste labels

  • PPE as described in Protocol 1

Procedure:

  • Segregation: Collect all solid waste, including unused product, contaminated gloves, paper towels, and other disposable items, in a designated area within the fume hood.

  • Packaging: Place all solid waste into a sealable plastic bag.

  • Containment: Enclose the sealed bag within a labeled, wide-mouth plastic jar designated for hazardous waste.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify that it contains this compound.

  • Storage and Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.

Protocol 3: Disposal of Liquid Waste

This protocol details the procedure for handling liquid waste containing this compound.

Materials:

  • Hazardous waste container for liquid chemicals

  • Hazardous waste labels

  • PPE as described in Protocol 1

Procedure:

  • Collection: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and lists all chemical constituents, including this compound.

  • Storage and Disposal: Store the container in a designated hazardous waste accumulation area. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Arrange for disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid glassware Contaminated Glassware/ Equipment waste_type->glassware Reusable Equipment package_solid Package in sealed bag and labeled hazardous container solid->package_solid collect_liquid Collect in labeled hazardous liquid waste container liquid->collect_liquid decontaminate Decontaminate via overnight bleach bath glassware->decontaminate ehs_disposal Dispose via Institutional EHS Program package_solid->ehs_disposal collect_liquid->ehs_disposal clean_glassware Rinse and clean as per standard lab procedure decontaminate->clean_glassware

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2'-Deoxy-2'-fluoro-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2'-Deoxy-2'-fluoro-4-thiouridine

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar nucleoside analogs and should be implemented to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

A comprehensive hazard assessment of the specific laboratory tasks should be conducted to determine the appropriate level of PPE.[2] However, the following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][3]Protects against splashes and airborne particles.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.[3]
Hand Protection Disposable nitrile gloves.[2][3]Provides a barrier against skin contact. Double-gloving may be necessary for added protection.[2]
Body Protection Laboratory coat.[2][3]Protects skin and personal clothing from contamination.
Closed-toe shoes and long pants.[2]Standard laboratory practice to protect against spills.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with powders outside of a fume hood or if an aerosol risk is present.[1]
Operational Plan for Safe Handling

Adherence to the following procedural steps is critical for the safe handling of this compound.

Engineering Controls:

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Standard Operating Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, perform this task in a chemical fume hood or a balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handling Solutions: Use appropriate laboratory glassware and handle solutions with care to prevent spills.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, bench paper, and empty containers, in a designated, clearly labeled hazardous waste container.[4]
Liquid Waste Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill For small spills, carefully sweep up solid material or absorb liquid with an inert material and place it in a sealed container for disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualized Workflows

The following diagrams illustrate the key processes for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Appropriate PPE prep2 Prepare Work Area prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Wash Hands Thoroughly clean1->clean2

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste Waste Generation cluster_disposal Disposal waste1 Solid Waste (Gloves, etc.) disp1 Segregate into Labeled Hazardous Waste Containers waste1->disp1 waste2 Liquid Waste (Solutions) waste2->disp1 waste3 Sharps Waste waste3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Dispose via Institutional EHS disp2->disp3

Caption: Workflow for the proper disposal of this compound waste.

References

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